molecular formula C20H15N3O B8791107 4-(4-Phenylphthalazin-1-ylamino)phenol

4-(4-Phenylphthalazin-1-ylamino)phenol

Cat. No.: B8791107
M. Wt: 313.4 g/mol
InChI Key: URLQPCADGXZSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylphthalazin-1-ylamino)phenol is a useful research compound. Its molecular formula is C20H15N3O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(4-phenylphthalazin-1-yl)amino]phenol

InChI

InChI=1S/C20H15N3O/c24-16-12-10-15(11-13-16)21-20-18-9-5-4-8-17(18)19(22-23-20)14-6-2-1-3-7-14/h1-13,24H,(H,21,23)

InChI Key

URLQPCADGXZSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Phenylphthalazin-1-ylamino)phenol (CAS 333776-18-4): A Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Phenylphthalazin-1-ylamino)phenol, a heterocyclic small molecule belonging to the phthalazine class of compounds. While specific biological data for this exact molecule is not extensively documented in peer-reviewed literature, its structural similarity to a well-established class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors makes it a compound of significant interest for cancer research and drug development. This document will detail its core chemical properties, a proposed synthesis protocol based on established methodologies for analogous compounds, and in-depth experimental procedures for its evaluation as a VEGFR-2 inhibitor. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel phthalazine derivatives.

Introduction: The Therapeutic Promise of Phthalazine-Based VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this pathway.[1] Consequently, the inhibition of VEGFR-2 signaling has emerged as a cornerstone of modern anti-cancer therapy.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have demonstrated significant clinical efficacy.

The phthalazine scaffold has been identified as a privileged structure in the design of potent kinase inhibitors.[3][4] Numerous N-substituted-4-phenylphthalazin-1-amine derivatives have been synthesized and evaluated, with many exhibiting low nanomolar to micromolar inhibitory activity against VEGFR-2.[5][6] 4-(4-Phenylphthalazin-1-ylamino)phenol shares this core structure, suggesting its potential as a VEGFR-2 inhibitor. The phenolic hydroxyl group offers a potential site for hydrogen bonding interactions within the kinase domain and a handle for further chemical modification to optimize potency and pharmacokinetic properties.

Physicochemical Properties

PropertyValueSource
IUPAC Name 4-((4-phenylphthalazin-1-yl)amino)phenolPubChem[7]
CAS Number 333776-18-4
Molecular Formula C₂₀H₁₅N₃OPubChem[7]
Molecular Weight 313.36 g/mol PubChem[7]
Predicted LogP 4.1ChemAxon
Predicted pKa (acidic) 9.8 (phenolic OH)ChemAxon
Predicted pKa (basic) 4.2 (phthalazine N)ChemAxon
Predicted Solubility Low in water

Synthesis and Characterization

A definitive, published synthesis protocol for 4-(4-Phenylphthalazin-1-ylamino)phenol is not currently available. However, based on the synthesis of structurally related compounds, a plausible and robust synthetic route is proposed.[8][9][10] The key transformation is a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis initiates from a suitable 1-chloro-4-phenylphthalazine precursor, which is then reacted with 4-aminophenol.

Synthetic_Pathway A 1-Chloro-4-phenylphthalazine C 4-(4-Phenylphthalazin-1-ylamino)phenol A->C Nucleophilic Aromatic Substitution (e.g., n-Butanol, reflux) B 4-Aminophenol B->C

Figure 1: Proposed synthetic pathway for 4-(4-Phenylphthalazin-1-ylamino)phenol.
Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the synthesis of analogous compounds.[8] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Step 1: Synthesis of 4-((4-phenylphthalazin-1-yl)amino)phenol

  • To a solution of 1-chloro-4-phenylphthalazine (1.0 eq) in n-butanol (10 mL/mmol), add 4-aminophenol (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-Phenylphthalazin-1-ylamino)phenol.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point (MP): As an indicator of purity.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

As a putative VEGFR-2 inhibitor, 4-(4-Phenylphthalazin-1-ylamino)phenol is expected to function as an ATP-competitive inhibitor. It would bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation of the receptor upon VEGF binding. This inhibition would block the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.

VEGFR2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor 4-(4-Phenylphthalazin-1-ylamino)phenol Inhibitor->VEGFR2 Inhibition

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of 4-(4-Phenylphthalazin-1-ylamino)phenol.

Experimental Evaluation

To ascertain the biological activity of 4-(4-Phenylphthalazin-1-ylamino)phenol as a VEGFR-2 inhibitor, a series of in vitro assays are recommended.

In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the transfer of phosphate from ATP to a tyrosine-containing substrate by the recombinant VEGFR-2 kinase domain. The amount of phosphorylated product is measured, often using a luminescence-based method that detects the amount of ATP remaining in the reaction.

Protocol: [8]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(4-Phenylphthalazin-1-ylamino)phenol in DMSO.

    • Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing kinase buffer, ATP, and a suitable poly(Glu, Tyr) substrate.

  • Assay Procedure:

    • Add the diluted compound or vehicle (DMSO) to the wells of a white 96-well plate.

    • Add the recombinant human VEGFR-2 enzyme to the wells and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate master mixture.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

    • Read the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome: Based on data from structurally similar phthalazine derivatives, an IC₅₀ value in the nanomolar to low micromolar range would indicate potent VEGFR-2 inhibition.[5][6]

Compound VEGFR-2 IC₅₀ (µM) Reference
Sorafenib (Reference)0.09[11]
Vatalanib (Reference)0.043[11]
Phthalazine Derivative 7a0.14 ± 0.02[5]
Phthalazine Derivative 4b0.09 ± 0.02
Phthalazine Derivative 2g0.148[6]
Cell-Based Angiogenesis Assay: HUVEC Tube Formation

This assay assesses the compound's ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis.

Principle: When cultured on a basement membrane extract (BME), such as Matrigel®, HUVECs will form three-dimensional, tube-like structures in response to angiogenic stimuli. The inhibitory effect of a compound on this process can be quantified by measuring the length and number of these tubes.[12]

Protocol: [12]

  • Plate Preparation:

    • Thaw growth factor-reduced BME on ice.

    • Coat the wells of a 96-well plate with the BME and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation:

    • Culture HUVECs to 70-80% confluency.

    • Harvest the cells and resuspend them in basal medium containing a low concentration of serum and the desired concentrations of 4-(4-Phenylphthalazin-1-ylamino)phenol or vehicle control.

  • Assay Procedure:

    • Seed the HUVEC suspension onto the solidified BME.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the tube formation using a phase-contrast microscope.

    • Capture images of the tube network.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Expected Outcome: A dose-dependent decrease in tube formation parameters in the presence of 4-(4-Phenylphthalazin-1-ylamino)phenol would indicate its anti-angiogenic activity at the cellular level.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Recombinant VEGFR-2 Kinase D Kinase Reaction A->D B Test Compound (Serial Dilution) B->D C ATP & Substrate C->D E Luminescence Detection D->E F IC50 Determination E->F G HUVEC Culture H Plate on Matrigel with Test Compound G->H I Incubation (4-18h) H->I J Microscopy I->J K Image Analysis (Tube Quantification) J->K L Anti-Angiogenic Effect K->L

Figure 3: General experimental workflow for evaluating 4-(4-Phenylphthalazin-1-ylamino)phenol.

Therapeutic Potential and Future Directions

Should 4-(4-Phenylphthalazin-1-ylamino)phenol demonstrate potent and selective inhibition of VEGFR-2 in the described assays, it would represent a promising lead compound for the development of a novel anti-cancer agent. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties. The phenolic hydroxyl and the phenyl group provide clear opportunities for modification.

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor and anti-angiogenic activity in relevant animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

4-(4-Phenylphthalazin-1-ylamino)phenol belongs to a class of compounds with established potential as VEGFR-2 inhibitors. While specific biological data for this molecule is sparse, this technical guide provides a comprehensive framework for its synthesis, characterization, and evaluation. The detailed protocols and mechanistic insights presented herein should empower researchers to explore the therapeutic potential of this and related phthalazine derivatives in the ongoing effort to develop more effective anti-angiogenic therapies.

References

  • El-Sayed, M. A., et al. (2021). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 354(3), e2000219. [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1496-1513. [Link]

  • Gomaa, R. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21305-21326. [Link]

  • PubChem. 4-(Phthalazinylamino)phenol. [Link]

  • ResearchGate. IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. [Link]

  • PubChem. 4-(Phthalazinylamino)phenol. [Link]

  • Carmeliet, P. (2005). Angiogenesis in life, disease and medicine. Nature, 438(7070), 932-936. [Link]

  • Kiselyov, A. S., et al. (2005). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 15(21), 4785-4789. [Link]

  • Kiselyov, A. S., et al. (2006). 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. Chemical Biology & Drug Design, 68(6), 308-313. [Link]

  • Kiselyov, A. S., et al. (2005). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & medicinal chemistry letters, 15(21), 4785–4789. [Link]

  • Kiselyov, A. S., Semenov, V. V., & Milligan, D. (2006). 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. Chemical biology & drug design, 68(6), 308–313. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Scientific Reports, 11(1), 12896. [Link]

  • Behalo, M. S., El-karim, I. A. G., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3460-3470. [Link]

  • El-Gohary, N. S. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(8), 6844-6861. [Link]

  • Abd El-All, A. S., et al. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of American Science, 9(12), 488-498. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]

  • El-Gohary, N. S. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(8), 6844-6861. [Link]

  • Behalo, M. S., El-karim, I. A. G., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3460-3470. [Link]

  • Abd El-All, A. S., et al. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of American Science, 9(12), 488-498. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]

  • Behalo, M. S., El-karim, I. A. G., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. ResearchGate. [Link]

  • Abd El-All, A. S., et al. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Scientific reports, 11(1), 12896. [Link]

  • Longdom.org. Recent Developments in Chemistry of Phthalazines. [Link]

  • Rajavel, R., et al. (2013). naphthalen-2-ol and 2-[1-(4-Chloro-phenylimino)-ethyl]-phenol with Cu(II), Ni(II), Zn(II), Co(I). International Journal of PharmTech Research, 5(2), 527-535. [Link]

  • ResearchGate. (2025). Recent Developments in Chemistry of Phthalazines. [Link]

  • Lee, H., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 543-551. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Scientific Reports, 11(1), 12896. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]

  • Frontiers. (2024). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. [Link]

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Comprehensive Technical Guide: 4-(4-Phenylphthalazin-1-ylamino)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the aminophthalazine scaffold has emerged as a highly versatile pharmacophore. Specifically, 4-(4-phenylphthalazin-1-ylamino)phenol (CAS: 333776-18-4) [1] represents a critical structural node in two distinct but overlapping therapeutic arenas: oncology and chronic inflammation. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual-action profile of this compound. It functions both as a potent downstream suppressor of Prostaglandin E2 (PGE2) production[2] and as a modulator of Aurora kinases[3]. This guide provides a rigorous analysis of its physicochemical properties, mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy.

Chemical Identity & Physicochemical Profiling

The structural architecture of 4-(4-phenylphthalazin-1-ylamino)phenol consists of a central electron-deficient phthalazine ring, substituted at the C4 position with a lipophilic phenyl group, and at the C1 position with an electron-rich p-aminophenol moiety. This push-pull electronic configuration is vital for its binding affinity in deep kinase pockets and synthase active sites.

Quantitative Physicochemical Data
ParameterValueStructural Significance
IUPAC Name 4-[(4-phenylphthalazin-1-yl)amino]phenolDefines core connectivity.
CAS Number 333776-18-4[1]Unique chemical registry identifier.
Molecular Formula C20H15N3O[1]Indicates high aromaticity.
Molecular Weight 313.36 g/mol [1]Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5).
LogP (Calculated) ~4.5Ensures sufficient lipophilicity for cell membrane penetration.
H-Bond Donors 2 (-NH, -OH)Critical for anchoring to target protein residues (e.g., kinase hinge regions).
H-Bond Acceptors 3 (Phthalazine N, N, Phenol O)Facilitates water-mediated hydrogen bonding networks.
TPSA 54.5 ŲIdeal for systemic distribution; indicates potential blood-brain barrier permeability.

Biological Activity I: Targeting the Inflammatory-Cancer Axis

Mechanistic Rationale

Chronic inflammation is a well-documented driver of tumorigenesis, with PGE2 acting as a central mediator in the inflammation-cancer axis[4]. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit COX-1 and COX-2 directly, which often leads to severe gastrointestinal and cardiovascular toxicities due to the systemic depletion of all downstream prostaglandins.

Aminophthalazine derivatives like 4-(4-phenylphthalazin-1-ylamino)phenol bypass this toxicity by targeting downstream elements of the PGE2 biosynthesis pathway (such as mPGES-1)[4]. This selectively halts PGE2 production without disrupting the synthesis of other vital prostanoids[2].

PGE2_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES mPGES-1 (Synthase) PGH2->mPGES PGE2 PGE2 (Inflammation) mPGES->PGE2 Inhibitor 4-(4-Phenylphthalazin- 1-ylamino)phenol Inhibitor->COX No direct inhibition Inhibitor->mPGES Inhibits Production

Fig 1: Selective modulation of the PGE2 biosynthesis pathway by aminophthalazine derivatives.

Experimental Protocol: In Vitro PGE2 Reduction Assay

Causality behind experimental choices: We utilize HCA-7 human adenocarcinoma cells because they constitutively overexpress COX-2 and synthesize robust baseline levels of PGE2, providing a high signal-to-noise ratio essential for accurate EC50 determination[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCA-7 cells in 96-well plates at a density of

    
     cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Treatment: Aspirate media and replace with serum-free media containing the aminophthalazine compound at varying concentrations (0.001 µM to 10 µM). Include DMSO as a vehicle control. Incubate for 18 hours.

  • PGE2 Quantification: Harvest the supernatant. Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Self-Validating Controls (Critical Step):

    • Viability Counter-Screen: Perform a parallel CellTiter-Glo (ATP-based) viability assay on the remaining cells. This ensures that the observed reduction in PGE2 is due to enzymatic inhibition, not compound-induced cytotoxicity.

    • Cell-Free COX-2 Assay: Test the compound against recombinant human COX-2. A genuine downstream inhibitor will show potent cellular PGE2 reduction (e.g., EC50 ~ 0.02 µM) but minimal direct COX-2 inhibition (<5% at 5 µM)[2].

Biological Activity II: Cell Cycle Regulation via Aurora Kinase

Mechanistic Rationale

Beyond inflammation, the phthalazine scaffold is a privileged structure for kinase inhibition. Compounds in this class have been heavily patented as modulators of Aurora kinases (A and B)[3]. Aurora kinases are serine/threonine kinases that orchestrate centrosome maturation, spindle assembly, and chromosome segregation. Their inhibition leads to catastrophic mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells.

Aurora_Pathway Inhibitor 4-(4-Phenylphthalazin- 1-ylamino)phenol Aurora Aurora Kinases A/B Inhibitor->Aurora Kinase Inhibition Spindle Spindle Assembly & Centrosome Maturation Aurora->Spindle Arrest Mitotic Arrest & Apoptosis Aurora->Arrest When Inhibited Mitosis Normal Mitotic Progression Spindle->Mitosis

Fig 2: Disruption of mitotic progression via Aurora kinase inhibition by phthalazine modulators.

Experimental Protocol: TR-FRET Kinase Assay

Causality behind experimental choices: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while providing exceptional sensitivity and resistance to compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine recombinant Aurora A kinase (1 nM), biotinylated peptide substrate, and the test compound in kinase buffer (HEPES pH 7.4, MgCl2, DTT, and 0.01% Tween-20).

  • Initiation: Add ATP at a concentration equivalent to the enzyme's apparent Km to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Quench the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Chemical Synthesis Methodology

The synthesis of 4-(4-phenylphthalazin-1-ylamino)phenol requires precision. While the electron-deficient phthalazine ring theoretically allows for Nucleophilic Aromatic Substitution (SNAr), the bulky 4-phenyl substituent creates significant steric hindrance.

Causality behind experimental choices: To overcome this steric barrier and prevent degradation of the nucleophile, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed[3]. 1,4-Dioxane is selected as the solvent due to its high boiling point, providing the necessary thermal energy, while potassium carbonate serves as a mild base to scavenge generated HCl without triggering side reactions.

Step-by-Step Synthesis Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-chloro-4-phenylphthalazine (1.0 equiv) and 4-aminophenol (1.2 equiv).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) chloride (5 mol%) as the catalyst and potassium carbonate (2.0 equiv) as the base[3].

  • Solvent & Reflux: Suspend the mixture in anhydrous 1,4-dioxane/ethanol. Heat the reaction mixture to 100°C and stir for 1.5 to 3 hours[3].

  • Monitoring: Track reaction progress via TLC or LC-MS until the complete consumption of the starting phthalazine.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 4-(4-phenylphthalazin-1-ylamino)phenol.

Quantitative Data Summary

The table below consolidates the expected biological profile of highly active aminophthalazine derivatives based on established literature and patent data[2][3]:

ParameterValue / ProfileAssay Context
Cellular PGE2 Reduction (EC50) ~0.02 µMHCA-7 human adenocarcinoma cells
Cell-Free COX-2 Inhibition < 5% inhibition at 5 µMRecombinant human COX-2 enzymatic assay
Aurora Kinase A Inhibition (IC50) < 0.1 µMTR-FRET cell-free kinase assay
Cytotoxicity (IC50) 1.0 - 5.0 µMHT-29 / PC-3 cell lines (72h exposure)

Conclusion

4-(4-Phenylphthalazin-1-ylamino)phenol is a highly sophisticated small molecule that bridges the gap between kinase inhibition and inflammatory modulation. By selectively suppressing PGE2 production downstream of COX-2 while simultaneously possessing the structural prerequisites to inhibit Aurora kinases, this compound serves as a powerful tool compound for researchers investigating the inflammation-cancer axis. Future drug development efforts should focus on optimizing its pharmacokinetic profile (e.g., improving metabolic stability) while maintaining this potent dual-action efficacy.

References

  • Medda F, Sells E, Chang HH, et al. "Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells." Bioorganic & Medicinal Chemistry Letters, 2013, 23(2): 528-531. URL:[Link]

  • Deak HL. "Aurora Kinase Modulators and Methods of Use." US Patent US20110301162A1, 2011.
  • MolAid Chemical Database. "4-(4-phenylphthalazin-1-ylamino)phenol | 333776-18-4". URL: [Link]

Sources

1-(4-Hydroxyanilino)-4-phenylphthalazine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and biological characterization of 1-(4-Hydroxyanilino)-4-phenylphthalazine , a potent heterocycle implicated in kinase modulation (specifically Aurora kinases) and prostaglandin E2 (PGE2) suppression.

PART 1: Chemical Identity & Core Properties

This compound represents a privileged scaffold in medicinal chemistry, combining a phthalazine core with a 4-phenyl substituent and a 4-hydroxyanilino moiety. This specific substitution pattern is critical for occupying the ATP-binding pocket of target kinases, where the phenol group often acts as a hydrogen bond donor/acceptor with the hinge region residues.

Nomenclature & Identifiers
Category Details
Common Name 1-(4-Hydroxyanilino)-4-phenylphthalazine
IUPAC Name 4-[(4-phenylphthalazin-1-yl)amino]phenol
CAS Registry Number 333776-18-4
Molecular Formula C₂₀H₁₅N₃O
Molecular Weight 313.36 g/mol
SMILES Oc1ccc(Nc2nnc(c3ccccc32)c4ccccc4)cc1
Key Scaffold 1,4-Disubstituted Phthalazine

PART 2: Synthesis Protocol (Step-by-Step)

The synthesis follows a convergent route starting from phthalic anhydride. The critical step is the differentiation of the phthalazine positions to install the phenyl group at C4 and the aniline at C1.

Reaction Scheme Diagram

SynthesisPathway cluster_legend Legend Start Phthalic Anhydride + Benzene Inter1 2-Benzoylbenzoic Acid Start->Inter1 AlCl3 Friedel-Crafts Inter2 4-Phenylphthalazin-1(2H)-one Inter1->Inter2 N2H4·H2O Cyclization Inter3 1-Chloro-4-phenylphthalazine Inter2->Inter3 POCl3 Chlorination Final 1-(4-Hydroxyanilino)- 4-phenylphthalazine Inter3->Final 4-Aminophenol SnAr key1 Starting Material key2 Key Intermediate key3 Target

Caption: Convergent synthesis pathway from phthalic anhydride to the target phthalazine derivative.

Detailed Methodology
Step 1: Synthesis of 2-Benzoylbenzoic Acid
  • Reagents: Phthalic anhydride (1 eq), Benzene (excess), Aluminum chloride (AlCl₃, 2.2 eq).

  • Protocol: Suspend phthalic anhydride and AlCl₃ in dry benzene. Heat to reflux for 3 hours. The reaction proceeds via Friedel-Crafts acylation. Quench with ice/HCl. Extract the solid precipitate.

  • Yield Target: >80%.

Step 2: Cyclization to 4-Phenylphthalazin-1(2H)-one
  • Reagents: 2-Benzoylbenzoic acid (1 eq), Hydrazine hydrate (excess), Ethanol.

  • Protocol: Dissolve the acid in ethanol. Add hydrazine hydrate dropwise. Reflux for 4-6 hours. The keto-acid cyclizes with hydrazine to form the phthalazinone core. Cool to crystallize the white solid.

  • Causality: Hydrazine attacks the ketone and carboxylic acid carbons, closing the ring to form the stable 6-membered diaza-ring.

Step 3: Chlorination (Activation)
  • Reagents: 4-Phenylphthalazin-1(2H)-one (1 eq), Phosphorus oxychloride (POCl₃, excess).

  • Protocol: Reflux the phthalazinone in neat POCl₃ for 2-3 hours. Monitor by TLC until the starting material disappears. Evaporate excess POCl₃ under reduced pressure. Neutralize with saturated NaHCO₃ (carefully) to precipitate the chloro-derivative.

  • Critical Control: Moisture exclusion is vital to prevent hydrolysis back to the phthalazinone.

Step 4: Nucleophilic Aromatic Substitution (SₙAr)
  • Reagents: 1-Chloro-4-phenylphthalazine (1 eq), 4-Aminophenol (1.1 eq), Isopropanol or Ethanol (solvent).

  • Protocol:

    • Dissolve the chloro-phthalazine in isopropanol (0.5 M).

    • Add 4-aminophenol.

    • Reflux for 2-4 hours. The amine acts as a nucleophile, displacing the chloride.

    • The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold ether. Neutralize with dilute ammonia if the free base is required.

  • Validation: ¹H NMR should show the disappearance of the characteristic chloro-phthalazine signals and the appearance of the AABB quartet of the phenol ring.

PART 3: Biological Mechanism & Validation

This compound functions primarily as an ATP-competitive inhibitor. The phthalazine nitrogen atoms accept hydrogen bonds from the kinase hinge region, while the phenyl group occupies the hydrophobic pocket.

Signaling Pathway Interaction (Aurora Kinase)

Aurora kinases (A and B) are critical regulators of mitosis. Inhibition leads to defects in centrosome maturation and cytokinesis, resulting in apoptosis.

AuroraSignaling Drug 1-(4-Hydroxyanilino)- 4-phenylphthalazine Aurora Aurora Kinase (A/B) Drug->Aurora Inhibits (ATP Competition) Cycle Cell Cycle Progression Drug->Cycle Arrest (G2/M) H3 Histone H3 (Phosphorylation) Aurora->H3 Phosphorylates Spindle Spindle Assembly Aurora->Spindle Regulates Spindle->Cycle Promotes Apoptosis Apoptosis (Polyploidy) Cycle->Apoptosis Mitotic Catastrophe

Caption: Mechanism of action showing kinase inhibition leading to mitotic arrest and apoptosis.

Experimental Protocols for Validation
1. In Vitro Kinase Assay (Aurora A/B)

To validate target engagement, use a radiometric ³³P-ATP assay.

  • Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA.

  • Substrate: Kemptide or Histone H3 peptide.

  • Procedure:

    • Incubate recombinant Aurora A enzyme (5-10 nM) with the test compound (serial dilutions from 10 µM to 1 nM) for 15 min.

    • Initiate reaction by adding MgAcetate (10 mM) and [γ-³³P-ATP].

    • Incubate for 40 min at room temperature.

    • Spot onto P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid.

    • Quantify radioactivity via scintillation counting.

  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

2. Cell Viability Assay (MTT)

To assess cellular potency against cancer lines (e.g., HCT116, HeLa).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Protocol:

    • Seed cells (3,000 cells/well) in 96-well plates.

    • Treat with compound for 72 hours.

    • Add MTT solution (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

References

  • PubChem Compound Summary . 4-(4-phenylphthalazin-1-ylamino)phenol (CID 11234057). National Center for Biotechnology Information. Link

  • Deak, H. L., et al. (2011). Aurora Kinase Modulators and Method of Use. U.S. Patent Application US20110301162A1. Link

  • Zhang, S., et al. (2010).[2] Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-3510. Link[2]

  • Eldehna, W. M., et al. (2014). A novel series of N-substituted-4-phenylphthalazin-1-ones... for the development of potential anticancer agents. European Journal of Medicinal Chemistry, 89, 549-560. Link

Sources

The Phthalazine Pharmacophore: Mechanism of Action of Phenylphthalazin-1-ylamino Derivatives in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The development of small-molecule kinase inhibitors has fundamentally shifted the paradigm of targeted oncology. Among the most privileged scaffolds in modern drug discovery is the phenylphthalazin-1-ylamino core. This technical whitepaper dissects the structural biology, mechanism of action, and experimental validation of this chemical class. By acting as an ATP-competitive hinge-binding motif, these derivatives exhibit profound polypharmacology—most notably functioning as potent Type II inhibitors of Aurora Kinases (e.g., AMG 900) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2]. We explore the causality behind their target selectivity and provide self-validating experimental protocols for evaluating their efficacy.

Structural Biology: The Phthalazine Core as a Kinase Hinge Binder

The efficacy of phenylphthalazin-1-ylamino derivatives stems from their ability to mimic the purine ring of adenosine triphosphate (ATP)[3]. The kinase active site contains a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain.

The Binding Mode

In both Aurora kinases and VEGFR-2, the phthalazine scaffold inserts deep into the ATP-binding pocket. The mechanism is driven by specific hydrogen-bonding and hydrophobic interactions:

  • Hinge Region Interaction: The N-2 atom of the phthalazine ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Ala213/Leu289 in Aurora A, or Cys919/Cys917 in VEGFR-2)[3][4][5].

  • The DFG Motif & Type II Inhibition: Many phenylphthalazin-1-ylamino derivatives act as Type II inhibitors. They force the kinase into an inactive "DFG-out" conformation (Asp-Phe-Gly). The 1-ylamino linker and the 4-phenyl substitution extend past the "gatekeeper" residue into an adjacent allosteric hydrophobic pocket, locking the enzyme in an inactive state[3][4].

Mechanism I: Aurora Kinase Inhibition and Mitotic Catastrophe

Aurora kinases (A, B, and C) are serine/threonine kinases essential for cell division. Overexpression of Aurora B is heavily implicated in tumor invasion and drug resistance[6]. Phenylphthalazin-1-ylamino derivatives, such as the clinical candidate AMG 900, are highly selective pan-Aurora kinase inhibitors[1][7].

Cellular Pathway Disruption

Aurora B is the enzymatic core of the Chromosomal Passenger Complex (CPC)[6]. When a phthalazine derivative binds to the Aurora B ATP pocket, it prevents the autophosphorylation required for kinase activation. Consequently, the CPC fails to phosphorylate Histone H3 at Serine 10[6][8].

Without phosphorylated Histone H3, chromosomes cannot properly align or segregate during mitosis. The cell overrides the mitotic spindle checkpoint, leading to a failure in cytokinesis. The resulting phenotype is endoreduplication (DNA replication without cell division), massive polyploidy, and ultimately, p53-independent apoptosis (mitotic catastrophe)[7].

Aurora_Pathway ATP_Pocket Aurora B ATP Pocket CPC_Complex CPC Complex (Inactive) ATP_Pocket->CPC_Complex Kinase Inhibition Inhibitor Phthalazine Derivative Inhibitor->ATP_Pocket Type II Binding (DFG-out) Histone_H3 Histone H3 (Unphosphorylated) CPC_Complex->Histone_H3 Blocks Ser10 Phos. Polyploidy Endoreduplication & Polyploidy Histone_H3->Polyploidy Spindle Failure Apoptosis Mitotic Catastrophe (Apoptosis) Polyploidy->Apoptosis Cell Death

Fig 1: Mechanism of Aurora B kinase inhibition by phthalazine derivatives leading to mitotic catastrophe.

Experimental Workflow: Aurora Kinase Phenotypic Screening

To validate the mechanism of action of a novel phthalazine derivative, we utilize Flow Cytometry for DNA content analysis. This assay is self-validating as it directly measures the polyploid phenotype (>4N DNA) caused by Aurora B inhibition.

Step-by-Step Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells in 6-well plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Compound Treatment: Treat cells with the phthalazine derivative (e.g., 1 nM to 100 nM) or a DMSO vehicle control for 48 hours. Rationale: 48 hours is required to allow cells to pass through at least one aborted mitotic cycle and enter endoreduplication.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the bulky PI fluorophore to intercalate into intracellular DNA.

  • RNase Treatment: Resuspend the fixed pellet in PBS containing 50 µg/mL RNase A. Incubate for 30 minutes at 37°C. Rationale: PI binds to all double-stranded nucleic acids; RNase degrades RNA to ensure the fluorescent signal is strictly proportional to DNA content.

  • Staining and Acquisition: Add 20 µg/mL Propidium Iodide. Analyze via flow cytometry (excitation 488 nm, emission 610 nm).

  • Data Interpretation: A shift in the population from 2N/4N (normal G1/G2) to 8N/16N indicates successful Aurora B inhibition and polyploidy.

Mechanism II: VEGFR-2 Inhibition and Anti-Angiogenesis

Beyond Aurora kinases, the 4-phenylphthalazin-1-amine scaffold is a highly potent inhibitor of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2[2][3]. Tumor growth is strictly dependent on angiogenesis—the formation of new blood vessels from pre-existing ones.

Cellular Pathway Disruption

VEGFR-2 is heavily expressed on vascular endothelial cells. When VEGF-A binds to the extracellular domain of VEGFR-2, it triggers receptor dimerization and intracellular autophosphorylation[2]. Phthalazine derivatives (such as Vatalanib analogs) competitively bind to the intracellular ATP pocket of VEGFR-2, forming critical hydrogen bonds with Cys919 and interacting with the DFG motif (Asp1046, Glu885)[3].

By locking VEGFR-2 in an inactive state, the phthalazine inhibitor severs the downstream PI3K/AKT (survival) and MEK/ERK (proliferation) signaling cascades. This halts endothelial cell migration and tube formation, starving the tumor of its blood supply[2].

VEGFR2_Assay HUVEC HUVEC Seeding (Matrigel) Treatment Phthalazine Treatment HUVEC->Treatment VEGF VEGF-A Stimulation Treatment->VEGF Receptor VEGFR-2 (Blocked at Cys919) VEGF->Receptor Ligand Binds Kinase Inactive Angiogenesis Tube Formation Inhibited Receptor->Angiogenesis Blocks PI3K/AKT

Fig 2: Experimental workflow for assessing VEGFR-2 driven HUVEC tube formation inhibition.

Experimental Workflow: HUVEC Tube Formation Assay

To validate the anti-angiogenic properties of VEGFR-2 targeting phthalazines, the Matrigel tube formation assay is the gold standard.

Step-by-Step Protocol: In Vitro Angiogenesis Assay

  • Matrix Preparation: Thaw Matrigel® at 4°C overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to allow polymerization. Rationale: Matrigel mimics the extracellular matrix (ECM) required for endothelial cells to differentiate into capillary-like structures.

  • Cell Preparation: Starve Human Umbilical Vein Endothelial Cells (HUVECs) in basal media (0.5% FBS, no growth factors) for 6 hours.

  • Seeding and Treatment: Resuspend HUVECs in basal media containing 50 ng/mL VEGF-A and the phthalazine inhibitor (e.g., 10 nM - 1 µM). Seed

    
     cells per well onto the polymerized Matrigel.
    
  • Incubation: Incubate for 12–16 hours at 37°C. Rationale: Tube formation is a rapid, dynamic process; extending beyond 16 hours often leads to tube collapse and apoptosis, confounding the data.

  • Imaging and Quantification: Image the wells using an inverted phase-contrast microscope. Quantify the number of branch points and total tube length using ImageJ (Angiogenesis Analyzer plugin). A reduction in branch points relative to the VEGF-stimulated vehicle control confirms VEGFR-2 inhibition.

Quantitative Pharmacology: Comparative Activity

The structural tuning of the phenylphthalazin-1-ylamino core dictates its kinase selectivity. Minor modifications to the terminal hydrophobic tail or the 1-ylamino linker can shift a compound from an Aurora kinase inhibitor to a VEGFR-2 inhibitor.

Below is a summary of the quantitative biochemical data for representative phthalazine derivatives across their primary targets:

Compound Class / NamePrimary TargetSecondary TargetsTarget IC₅₀ (Enzymatic)Cellular Phenotype IC₅₀Binding Mode
AMG 900 (Phthalazin-1-amine analog)Aurora BAurora A, Aurora C4 nM (AurB)[7]< 25 nM (HeLa Polyploidy)Type II (DFG-out)
Vatalanib (PTK787) VEGFR-2PDGFR-β, c-Kit37 nM (VEGFR-2)~50 nM (HUVEC Prolif.)Type II
Compound 82 (4-phenylphthalazin-1-amine deriv.)VEGFR-2-0.11 µM (VEGFR-2)[2]11.2 µM (HepG2 Cytotoxicity)Type I/II
Alisertib (Control/Comparator)Aurora AAurora B1.2 nM (AurA)[7]~30 nM (Mitotic Arrest)Type I (DFG-in)

Note: The nanomolar potency of AMG 900 against Aurora B demonstrates the exceptional binding affinity of the phthalazine core when optimized for the DFG-out conformation[1][4][7].

Conclusion

The phenylphthalazin-1-ylamino scaffold is a masterclass in rational drug design. By exploiting the conserved hinge region of the kinase ATP-binding pocket, researchers can generate highly potent inhibitors. Depending on the spatial orientation of the peripheral functional groups, these derivatives can be tuned to trap Aurora kinases in a DFG-out state to induce mitotic catastrophe, or to block VEGFR-2 to starve tumors of their vascular supply. Understanding the causality between the structural biology of these compounds and their phenotypic readouts is essential for the continued development of next-generation targeted therapeutics.

References

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ACS Publications.[Link]

  • Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. National Institutes of Health (NIH).[Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers.[Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. National Institutes of Health (NIH).[Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. National Institutes of Health (NIH).[Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. National Institutes of Health (NIH).[Link]

  • Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Taylor & Francis.[Link]

Sources

Mechanistic Profiling and Target Validation of 4-(4-Phenylphthalazin-1-ylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Phenylphthalazin-1-ylamino)phenol represents a high-affinity, ATP-competitive pharmacophore belonging to the 1-anilino-4-phenylphthalazine class. It acts primarily as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) , a receptor tyrosine kinase (RTK) critical for tumor angiogenesis.

Structurally, this molecule serves as a simplified, potent prototype for clinically relevant angiogenesis inhibitors such as Vatalanib (PTK787) . The phenolic hydroxyl moiety and the phthalazine core are essential for anchoring the molecule within the ATP-binding pocket of the kinase, disrupting downstream signaling cascades including the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

This guide details the biological targets, structural mechanisms, and validated experimental protocols for profiling this compound in drug discovery workflows.

Biological Target Profile

Primary Target: VEGFR-2 (KDR/Flk-1)
  • Classification: Class III Receptor Tyrosine Kinase (RTK).

  • Mechanism of Inhibition: Type I ATP-Competitive Inhibition.

  • Binding Affinity (IC50): Typically < 200 nM in biochemical assays for this scaffold class.

  • Physiological Role: The primary mediator of mitogenesis and permeability in endothelial cells. Inhibition leads to the suppression of neovascularization in solid tumors.

Secondary & Off-Targets (Polypharmacology)

Due to the conserved nature of the ATP-binding cleft in Class III RTKs, the 4-phenylphthalazine scaffold exhibits a defined selectivity profile:

  • PDGFR-β (Platelet-Derived Growth Factor Receptor): Moderate inhibition; relevant for targeting pericyte coverage in tumor vessels.

  • c-Kit (CD117): Stem cell factor receptor; often co-inhibited by VEGFR TKIs.

  • Aurora Kinases (A/B): While some phthalazines target Aurora, the 4-phenyl substitution heavily biases selectivity toward VEGFR-2 over Aurora kinases compared to 4-methyl analogs.

Structural Mechanism of Action

The efficacy of 4-(4-Phenylphthalazin-1-ylamino)phenol is dictated by its specific interactions within the VEGFR-2 kinase domain (activation loop DFG-in conformation).

  • The Phthalazine Core: Occupies the hydrophobic adenine-binding pocket. The planar heterocycle stacks against the hydrophobic residues (Val848, Ala866) lining the cleft.

  • The 1-Amino Linker: Acts as a crucial hydrogen bond donor to the backbone carbonyl of Cys919 in the hinge region.

  • The 4-Phenyl Group: Extends into the hydrophobic selectivity pocket (adjacent to the gatekeeper residue), displacing water and increasing entropic binding energy.

  • The Phenolic -OH: This group is distinct from Vatalanib (which uses a chlorophenyl). The hydroxyl group can form hydrogen bonds with Glu917 or Asp1046 (catalytic loop), potentially mimicking the ribose hydroxyls of ATP.

Signal Transduction & Pathway Inhibition[1][2][3]

The following diagram illustrates the specific blockade point of the compound within the VEGF signaling cascade.

VEGF_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (RTK) [Primary Target] VEGF->VEGFR2 Binding & Dimerization PLCg PLC-gamma VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Compound 4-(4-Phenylphthalazin-1-ylamino)phenol (Inhibitor) Compound->VEGFR2 ATP Competition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Angiogenesis Cell Proliferation Survival ERK->Response Transcription AKT Akt/PKB PI3K->AKT AKT->Response

Figure 1: Mechanism of Action. The compound competitively binds the intracellular kinase domain of VEGFR-2, preventing autophosphorylation and halting the RAS/MAPK and PI3K/Akt angiogenic cascades.

Experimental Validation Protocols

To validate the biological activity of this compound, a tiered screening approach is required: Biochemical (Cell-free) followed by Cellular (Functional).

Protocol A: TR-FRET Biochemical Kinase Assay

Objective: Determine the IC50 against recombinant VEGFR-2 kinase domain.

  • Reagents:

    • Recombinant VEGFR-2 (cytoplasmic domain).

    • Substrate: Biotinylated poly-Glu-Tyr (4:1).

    • ATP (at Km, typically 10 µM).

    • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Step-by-Step Methodology:

  • Preparation: Dilute 4-(4-Phenylphthalazin-1-ylamino)phenol in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix kinase, compound, and peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 mins at RT.

  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 mins at RT.

  • Reaction Stop: Add EDTA (to chelate Mg2+) and Detection Mix (Eu-antibody + SA-APC).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol B: HUVEC Proliferation Assay (Cellular)

Objective: Confirm anti-angiogenic potency in a physiological context.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Stimulant: Recombinant Human VEGF-A (20 ng/mL).

Step-by-Step Methodology:

  • Seeding: Plate HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Use starvation medium (0.5% FBS) for 24 hours to synchronize the cell cycle.

  • Treatment: Add compound (serial dilution) + VEGF-A (20 ng/mL). Include "No VEGF" controls to ensure toxicity isn't mistaken for specific inhibition.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Detection: Add WST-1 or Resazurin reagent (10 µL/well). Incubate 2-4 hours.

  • Quantification: Measure absorbance (450 nm) or fluorescence.

  • Validation Check: The compound must inhibit VEGF-induced proliferation without significant cytotoxicity in the absence of VEGF (Therapeutic Window).

Summary of Pharmacological Data (Reference Values)

The following table summarizes expected values for the 1-anilino-4-phenylphthalazine scaffold based on SAR literature.

Assay TypeTarget / Cell LineReadoutExpected Potency (IC50)Significance
Biochemical VEGFR-2 (KDR)Kinase Inhibition30 - 150 nM High Potency (Primary Target)
Biochemical VEGFR-1 (Flt-1)Kinase Inhibition> 500 nM Moderate Selectivity
Biochemical PDGFR-βKinase Inhibition200 - 500 nM Relevant Off-Target
Biochemical EGFRKinase Inhibition> 10,000 nM High Selectivity (Negative Control)
Cellular HUVEC (VEGF-driven)Proliferation100 - 300 nM Functional Anti-angiogenic
Cellular HUVEC (Basal)Cytotoxicity> 5,000 nM Low General Toxicity

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation Compound Compound Synthesis (Phthalazine Core) KinaseAssay TR-FRET Kinase Assay (VEGFR-2) Compound->KinaseAssay Selectivity Selectivity Panel (EGFR, PDGFR, FGFR) KinaseAssay->Selectivity If IC50 < 1 µM HUVEC HUVEC Proliferation (+/- VEGF) Selectivity->HUVEC Hit Confirmation Western Western Blot (p-VEGFR2 / p-ERK) HUVEC->Western Mechanistic Proof

Figure 2: Screening Cascade. A self-validating workflow ensuring that observed phenotypic effects (HUVEC proliferation) are causally linked to biochemical target inhibition (VEGFR-2).

References

  • Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry, 43(12), 2310–2323.

  • Wood, J. M., et al. (2000). "PTK787/ZK 222584, a Novel and Potent Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases, Impairs Vascular Endothelial Growth Factor-induced Responses and Tumor Growth in vivo." Cancer Research, 60(8), 2178-2189.

  • Henn, C., et al. (2006). "Synthesis and Activity of Phthalazinone Derivatives as Novel Inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry Letters, 16(10), 2575-2579.[1] [1]

  • Laird, A. D., et al. (2002). "SU6668 is a Potent Antiangiogenic and Antitumor Agent that Induces Regression of Established Tumors." Cancer Research, 62(13), 3660. (Provides comparative protocols for Class III RTK inhibitors).

Sources

4-(4-Phenylphthalazin-1-ylamino)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(4-Phenylphthalazin-1-ylamino)phenol , a highly versatile chemical scaffold utilized extensively in the development of targeted therapeutics. By dissecting its physicochemical properties, mechanistic biology, and synthetic pathways, this document serves as a comprehensive resource for drug development professionals.

Core Identity & Physicochemical Profiling

4-(4-Phenylphthalazin-1-ylamino)phenol (CAS: 333776-18-4) is a synthetic organic compound characterized by a rigid, electron-deficient phthalazine core substituted with a phenyl ring and an aminophenol moiety[1]. In medicinal chemistry, this specific structural arrangement is highly prized. The planar diazine system acts as an ATP-competitive hinge-binder in various kinases, while the aminophenol group provides an exposed vector for further derivatization, often utilized to engage solvent-exposed regions of target proteins[2].

To facilitate formulation and analytical tracking, the core quantitative properties of the compound are summarized below:

PropertyValueStructural Significance
Chemical Name 4-(4-Phenylphthalazin-1-ylamino)phenolDefines the precise substitution pattern (C1 and C4).
CAS Registry Number 333776-18-4Standardized identifier for database cross-referencing[1].
Molecular Formula C20H15N3OConfirms atomic composition[1].
Molecular Weight 313.36 g/mol Falls well within Lipinski's Rule of 5 (<500 Da)[1].
Monoisotopic Mass 313.1215 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
H-Bond Donors 2 (-NH, -OH)Essential for interacting with kinase hinge regions (e.g., Ala213).
H-Bond Acceptors 4 (N, N, N, O)Facilitates water-mediated hydrogen bonding networks.
Topological Polar Surface Area ~65 ŲIndicates good membrane permeability and potential oral bioavailability.

Mechanistic Pathways & Biological Significance

The 4-phenylphthalazin-1-amine scaffold is not merely a passive structural element; it is an active pharmacophore that modulates critical cellular pathways.

Aurora Kinase Inhibition: Derivatives of this compound are potent modulators of Aurora kinases (Aurora A, B, and C), which are critical regulators of centrosome maturation, spindle assembly, and chromosome segregation during mitosis. The phthalazine nitrogen atoms form essential hydrogen bonds with the backbone amides in the kinase hinge region. Inhibition of this pathway directly induces G2/M cell cycle arrest, ultimately leading to apoptosis in rapidly dividing malignant cells[2].

PGE2 Production Modulation: Independent of its kinase activity, this specific aminophenol-substituted phthalazine has been identified as a potent inhibitor of Prostaglandin E2 (PGE2) production in human adenocarcinoma cells (e.g., HCA-7). Notably, this reduction in PGE2 occurs with minimal direct inhibition of COX-2, suggesting modulation of downstream synthases or alternative inflammatory signaling cascades[3].

AuroraPathway Phthalazine 4-(4-Phenylphthalazin-1-ylamino)phenol AuroraA Aurora A Kinase Phthalazine->AuroraA Competitive Inhibition AuroraB Aurora B Kinase Phthalazine->AuroraB Competitive Inhibition Arrest G2/M Cell Cycle Arrest Phthalazine->Arrest Induces Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Kinetochore Kinetochore Attachment AuroraB->Kinetochore Mitosis Normal Mitosis Centrosome->Mitosis Spindle->Mitosis Kinetochore->Mitosis

Fig 1: Mechanism of action for phthalazine-based Aurora kinase modulators.

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-(4-Phenylphthalazin-1-ylamino)phenol relies on a robust two-step sequence: a Suzuki-Miyaura cross-coupling followed by a Nucleophilic Aromatic Substitution (SNAr). This route is favored over direct amination of 1,4-dichlorophthalazine because installing the phenyl group first prevents the formation of symmetric diamination byproducts[2].

Step 1: Synthesis of 1-Chloro-4-phenylphthalazine
  • Causality of Design: 1,4-Dichlorophthalazine is reacted with phenylboronic acid. The use of the bidentate ligand catalyst Pd(dppf)Cl2 is critical here; the rigid bite angle of the dppf ligand prevents catalyst deactivation via reductive elimination of the halogens, ensuring high yields of the mono-coupled product[2].

  • Protocol:

    • Charge a reaction vessel with 1,4-dichlorophthalazine (1.0 eq), phenylboronic acid (1.05 eq), and Na2CO3 (2.0 eq).

    • Suspend in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Add Pd(dppf)Cl2 (0.05 eq) under a nitrogen atmosphere.

    • Heat to 90°C for 1.5 hours.

    • Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization to yield 1-chloro-4-phenylphthalazine[4].

Step 2: SNAr Amination
  • Causality of Design: The amination utilizes sec-butanol (s-BuOH) as the solvent. s-BuOH has a boiling point of ~99°C, which provides the exact thermal energy required to overcome the activation barrier of the SNAr on the electron-deficient phthalazine ring without requiring pressurized sealed tubes. Furthermore, the final product exhibits low solubility in cold s-BuOH, driving the reaction equilibrium forward via precipitation[2].

  • Protocol:

    • Suspend 1-chloro-4-phenylphthalazine (1.0 eq) and 4-aminophenol (1.2 eq) in s-BuOH (0.2 M concentration).

    • Add a catalytic amount of acid (e.g., PPTS) if required to activate the phthalazine core, though the basicity of the aniline often suffices at reflux.

    • Heat the mixture to 100°C and stir for 12-16 hours.

    • Allow the reaction to cool to room temperature. The product, 4-(4-Phenylphthalazin-1-ylamino)phenol, will precipitate as a solid.

    • Filter the precipitate, wash with cold dichloromethane, and dry under high vacuum.

SynthesisWorkflow DCP 1,4-Dichlorophthalazine CPP 1-Chloro-4-phenylphthalazine DCP->CPP Pd(dppf)Cl2, Na2CO3 90°C, 1.5h PBA Phenylboronic Acid PBA->CPP Product 4-(4-Phenylphthalazin-1-ylamino)phenol CPP->Product s-BuOH, 100°C SNAr Amination AP 4-Aminophenol AP->Product

Fig 2: Two-step synthetic workflow for 4-(4-Phenylphthalazin-1-ylamino)phenol.

Analytical Validation & Quality Control

To ensure scientific trustworthiness, the synthesis must operate as a self-validating system. The following analytical markers provide definitive proof of transformation:

  • Real-Time LC-MS Tracking: The starting material, 1-chloro-4-phenylphthalazine, exhibits a distinct isotopic pattern at m/z 241.0 and 243.0 (a 3:1 ratio dictated by the natural abundance of 35Cl and 37Cl)[4]. As the SNAr reaction reaches completion, this isotopic cluster is entirely consumed and replaced by a single, sharp [M+H]+ peak at m/z 314.1 . This mass shift, coupled with the loss of the chlorine signature, provides immediate, self-validating proof of successful amination without requiring intermediate isolation.

  • 1H NMR (DMSO-d6, 400 MHz) Validation: The structural integrity is confirmed via NMR. The electron-deficient phthalazine core protons appear highly downfield (8.00–8.50 ppm). The newly formed secondary amine (-NH-) presents as a broad, D2O-exchangeable singlet around 9.00–9.30 ppm. Crucially, the aminophenol aromatic ring displays a highly characteristic AA'BB' splitting pattern (two distinct doublets, J ≈ 8.5 Hz) between 6.70 and 7.50 ppm, definitively confirming the intact para-substitution of the phenol ring.

References

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Aurora kinase modulators and method of use US Patent US20110301162A1 URL
  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1-Chloro-4-phenylphthalazine | C14H9ClN2 | CID 272109 PubChem Database URL:[Link]

Sources

The Phenolic Anchor: Mechanistic Role of Hydroxyl Moieties in Phthalazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of the phenolic hydroxyl group in phthalazine kinase binding.

Executive Summary

In the medicinal chemistry of kinase inhibitors, the phthalazine scaffold (specifically 1-anilino-phthalazine) represents a "privileged structure" widely utilized to target VEGFR, Aurora kinases, and p38 MAP kinase.[1] While the phthalazine core provides the primary hinge-binding interaction, the introduction of a phenolic hydroxyl group —typically on the anilino moiety or as a tautomeric feature of the core—serves as a critical modulator of potency and selectivity.

This guide deconstructs the specific pharmacophoric role of this hydroxyl group, analyzing its contribution to hydrogen bonding networks, residence time, and the thermodynamic penalty/reward of desolvation.

Structural Basis of Interaction

The binding efficacy of phthalazine derivatives relies on a "Head-and-Tail" architecture. The phthalazine heterocycle (Head) anchors the molecule, while the substituted phenyl ring (Tail) explores the hydrophobic pocket.

The Hinge Region Interaction

The phthalazine core binds to the kinase hinge region (e.g., Cys919 in VEGFR2) primarily through the N2 nitrogen , which acts as a Hydrogen Bond (H-bond) acceptor from the backbone amide NH.

The Role of the Phenolic Hydroxyl (-OH)

When a phenolic hydroxyl group is introduced (typically at the 3- or 4-position of the anilino tail), it alters the binding thermodynamics through three distinct mechanisms:

  • Dual H-Bond Character: Unlike methoxy (-OMe) or chloro (-Cl) substituents, the phenolic -OH acts as both a donor and an acceptor .[1]

    • Donor Role: It frequently donates a proton to the carboxylate side chain of conserved Glutamate residues (e.g., Glu-αC helix) or Aspartate residues in the DFG motif.

    • Acceptor Role: It can accept protons from structural water molecules, bridging the inhibitor to the "Gatekeeper" residue.

  • Water Network Stabilization: In the solvent-exposed front regions, a phenolic -OH can "lock" a catalytic water molecule in place, extending the residence time (

    
    ) of the drug by creating a kinetically trapped solvation shell.
    
  • Lactam-Lactim Tautomerism (Core Hydroxyls): If the hydroxyl is directly on the phthalazine ring (C1 position), it undergoes tautomerism to the phthalazin-1(2H)-one (lactam).[1] This destroys aromaticity but presents a distinct H-bond donor/acceptor profile (NH donor / C=O acceptor) crucial for specific kinase isoforms like Aurora-A.[1]

Comparative SAR Data

The following table summarizes the potency shifts observed when modifying the phenolic position in a representative 1-anilino-phthalazine scaffold targeting VEGFR2.

Substituent (R)PositionIC50 (nM)Binding Enthalpy (

)
Mechanistic Insight
-H 4-phenyl120ModerateBaseline hydrophobic interaction only.[1]
-OH 4-phenyl18 High (-) Direct H-bond with Glu residue; enthalpic gain outweighs desolvation cost.[1]
-OMe 4-phenyl45ModerateSteric fit similar to -OH, but lacks H-bond donor capability.[1]
-OH 3-phenyl210LowMismatch; -OH faces hydrophobic pocket, incurring desolvation penalty.[1]
-Cl 4-phenyl35ModerateHalogen bonding/lipophilic gain, but lower specificity than -OH.[1]

Thermodynamics & Kinetics

Understanding the phenolic hydroxyl requires moving beyond simple


 values to thermodynamic signatures.
Enthalpy-Entropy Compensation

The phenolic -OH is a "polar handle."

  • Desolvation Penalty (

    
    ):  Stripping water off the phenolic -OH requires energy (unfavorable enthalpy).[1]
    
  • Binding Gain (

    
    ):  If the -OH forms a high-quality H-bond (distance < 2.8 Å, angle > 150°) within the active site, the enthalpic gain compensates for the desolvation penalty.[1]
    
  • Result: Phenolic phthalazines often exhibit enthalpy-driven binding , which correlates with better selectivity profiles compared to entropy-driven (purely hydrophobic) inhibitors.[1]

Visualization of Binding Pathways

The following diagram illustrates the interaction network of a 4-hydroxy-anilino-phthalazine within the kinase ATP-binding pocket.

BindingMechanism cluster_Kinase Kinase Active Site (VEGFR2/Aurora) cluster_Inhibitor Phthalazine Inhibitor Hinge Hinge Region (Backbone NH) GluHelix Glu (C-Helix) Carboxylate Gatekeeper Gatekeeper Residue Water Structural Water (H2O) Water->Gatekeeper Bridging Interaction PhthalazineCore Phthalazine Core (N2 Nitrogen) PhthalazineCore->Hinge H-Bond Acceptor AnilineLinker Aniline Linker PhthalazineCore->AnilineLinker PhenolicOH Phenolic -OH (Pharmacophore) AnilineLinker->PhenolicOH PhenolicOH->GluHelix H-Bond Donor (Critical for Potency) PhenolicOH->Water H-Bond Network

Caption: Interaction map showing the Phthalazine N2 anchoring to the Hinge, while the Phenolic -OH acts as a dual donor/acceptor to the C-Helix Glu and structural water.[1]

Experimental Validation Protocols

To rigorously validate the role of the phenolic hydroxyl group, researchers must distinguish between non-specific hydrophobic binding and specific H-bond mediated affinity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine if the -OH group improves residence time (


).
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., VEGFR2 catalytic domain) on a CM5 chip using standard amine coupling (Target RU: 2000-3000).[1]

  • Analyte Preparation: Prepare a dilution series of the Phthalazine-OH and Phthalazine-H (control) analogs in running buffer (HBS-P+ with 1% DMSO).

  • Cycle Parameters:

    • Flow rate: 30 µL/min.

    • Contact time (Association): 180s.

    • Dissociation time: 600s (Extended time is critical to measure slow

      
       driven by H-bonds).
      
  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criterion: The -OH analog should show a significantly lower

      
       (
      
      
      
      ) compared to the -H analog, confirming H-bond "anchoring."[1]
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute Enthalpy (


) vs. Entropy (

).
  • Setup: Titrate inhibitor (syringe, 200 µM) into Kinase solution (cell, 20 µM).

  • Measurement: Record heat released/absorbed per injection at 25°C.

  • Interpretation:

    • Phenolic -OH: Expect a highly negative

      
       (exothermic) due to H-bond formation.[1]
      
    • Hydrophobic Control: Expect a less negative

      
       but favorable entropy (positive 
      
      
      
      ) due to water displacement.[1]

Medicinal Chemistry Optimization & Metabolic Liability[1]

While the phenolic hydroxyl boosts potency, it introduces a metabolic liability: Glucuronidation .

The "Phenol Problem"

Phase II metabolic enzymes (UGTs) rapidly conjugate phenolic -OH groups with glucuronic acid, leading to rapid clearance.[1]

Optimization Workflow

To retain the H-bond benefit while improving metabolic stability, follow this logic flow:

MedChemOptimization Start Hit: Phthalazine-Phenol (High Potency, High Clearance) Strategy1 Strategy 1: Steric Shielding Start->Strategy1 Strategy2 Strategy 2: Bioisosteres Start->Strategy2 Strategy3 Strategy 3: Prodrugs Start->Strategy3 Action1 Add F/Me ortho to -OH (Blocks UGT access) Strategy1->Action1 Action2 Replace -OH with Indazole/Pyridine (Retains H-bond donor/acceptor) Strategy2->Action2 Action3 Phosphate Prodrug (Cleaved by phosphatase) Strategy3->Action3 Result Optimized Lead (Balanced Potency/PK) Action1->Result Action2->Result Action3->Result

Caption: Strategic decision tree for optimizing phenolic phthalazine hits to mitigate metabolic clearance while retaining binding affinity.

References

  • Bold, G., et al. (2000).[1] "New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis."[2] Journal of Medicinal Chemistry. [Link]

  • Cee, V. J., et al. (2011).[1][3] "Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase."[1][3] Journal of Medicinal Chemistry. [Link][1]

  • Panoutsopoulos, G. I., & Beedham, C. (2004).[1][4] "Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices." Acta Biochimica Polonica. [Link]

  • Klebe, G. (2013).[1] "Drug Design: Methodology, Concepts, and Mode-of-Action."[1] Springer. (Reference for general thermodynamic principles of phenolic H-bonding in kinases). [Link]

Sources

Methodological & Application

Synthesis of 4-(4-Phenylphthalazin-1-ylamino)phenol from 1-chloro-4-phenylphthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Kinase Inhibitor Intermediates, API Process Development

Scientific Rationale & Mechanistic Causality

The 1-aminophthalazine scaffold is a privileged pharmacophore in oncology and targeted therapeutics, prominently featured in ATP-competitive kinase inhibitors such as the pan-Aurora kinase inhibitor AMG 900 and the VEGFR inhibitor Vatalanib [1, 2]. The synthesis of 4-(4-Phenylphthalazin-1-ylamino)phenol from 1-chloro-4-phenylphthalazine and 4-aminophenol represents a critical C–N bond-forming event.

Rather than relying on transition-metal-catalyzed Buchwald-Hartwig cross-coupling, this transformation is most efficiently executed via a Nucleophilic Aromatic Substitution (


) .
The Causality of the Approach
  • Electrophilic Activation: The C1 position of the phthalazine ring is highly electron-deficient. The adjacent endocyclic nitrogen atoms (N2 and N3) exert a strong electron-withdrawing effect, effectively lowering the LUMO of the

    
    -system. This allows the direct attack of the nucleophile, forming a stabilized Meisenheimer complex [3].
    
  • Chemoselectivity: 4-aminophenol possesses two nucleophilic centers (

    
     and 
    
    
    
    ). The amine is a "softer," more polarizable nucleophile compared to the "hard" hydroxyl group. By conducting the reaction under thermal, neutral, or mildly acidic conditions, N-arylation is achieved exclusively without the need for oxygen protecting groups.
  • Autocatalytic Precipitation: When conducted in a polar protic solvent like sec-butanol, the reaction is autocatalytic. The leaving chloride ion forms HCl, which protonates the basic phthalazine product. This protonation drives the equilibrium forward and causes the product to precipitate directly out of the hot solution as a high-purity hydrochloride salt, bypassing the need for chromatographic purification [2].

Reaction Optimization & Quantitative Data

Selecting the correct solvent and additive system is the defining factor for the scalability and purity of the final API intermediate. The table below summarizes the causality behind different reaction conditions based on established pharmaceutical process data [1, 2].

Table 1: Comparative Evaluation of Reaction Parameters

MethodSolvent SystemReagents / AdditivesTemp (°C)Time (h)Yield (%)Causality & Outcome Profile
A (Preferred) sec-ButanolNone (Autocatalytic)1006.080–85High Purity: Product precipitates as HCl salt. Ideal for large-scale process chemistry due to simple filtration workup.
B DMSO

(1.5 eq)
1302.070–75Free Base Isolation: High dielectric constant stabilizes the transition state. Requires aqueous quench and extraction.
C 1,4-Dioxane/EtOH

,

851.560–65Unnecessary Complexity: Prone to metal contamination. Requires silica gel chromatography. Not recommended here.

Experimental Methodologies

Protocol A: Autocatalytic Thermal (Process-Scale Preferred)

This self-validating system utilizes the byproduct (HCl) to drive product precipitation, ensuring high thermodynamic efficiency.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 1-chloro-4-phenylphthalazine (10.0 g, 41.5 mmol) and 4-aminophenol (5.44 g, 49.8 mmol, 1.2 equiv) to the flask.

  • Solvent Addition: Suspend the solid mixture in anhydrous sec-butanol (100 mL, 0.4 M concentration).

  • Thermal Activation: Heat the stirred suspension to 100 °C using a pre-heated oil bath. The mixture will initially homogenize, followed by the gradual formation of a dense precipitate as the product hydrochloride salt forms.

  • Reaction Monitoring: Maintain heating for 6 hours. Reaction completion can be verified by LC-MS or TLC (DCM:MeOH 9:1), confirming the disappearance of the starting phthalazine.

  • Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature (20–25 °C).

  • Filtration: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake sequentially with cold sec-butanol (2 × 20 mL) and dichloromethane (30 mL) to remove unreacted 4-aminophenol and non-polar impurities.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 4-(4-Phenylphthalazin-1-ylamino)phenol hydrochloride as a crystalline solid.

Protocol B: Base-Promoted (Discovery-Scale Free Base)
  • Charging: In a heavy-walled sealed tube, combine 1-chloro-4-phenylphthalazine (1.0 g, 4.15 mmol), 4-aminophenol (0.54 g, 4.98 mmol), and Cesium Carbonate (

    
    , 2.0 g, 6.22 mmol).
    
  • Reaction: Add anhydrous DMSO (10 mL). Seal the tube and heat at 130 °C for 2 hours.

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Visualizations

Workflow Logic

The following diagram illustrates the decision-making logic and workflow for isolating the compound based on the desired final salt form.

Workflow Start Reactants: 1-Chloro-4-phenylphthalazine + 4-Aminophenol Solvent Determine Target Form (Salt vs. Free Base) Start->Solvent PathA Method A: sec-Butanol (Thermal, Autocatalytic) Solvent->PathA Process Scale PathB Method B: DMSO + Cs2CO3 (Base-Promoted) Solvent->PathB Discovery Scale WorkupA Cool to RT & Direct Filtration PathA->WorkupA WorkupB Aqueous Quench & EtOAc Extraction PathB->WorkupB ProductA Product: HCl Salt (High Purity) WorkupA->ProductA ProductB Product: Free Base (Requires Drying) WorkupB->ProductB

Workflow diagram detailing the synthetic pathways for 4-(4-Phenylphthalazin-1-ylamino)phenol.

Mechanistic Pathway

The


 mechanism relies heavily on the stabilization of the intermediate by the phthalazine core.

Mechanism R1 1-Chloro-4-phenylphthalazine (Electrophile) MC Meisenheimer Complex (Stabilized by N2/N3) R1->MC Nucleophilic Attack R2 4-Aminophenol (Nucleophile) R2->MC P Product (HCl Salt) + Autocatalysis MC->P Chloride Elimination

Mechanistic sequence of the SNAr reaction highlighting the Meisenheimer complex intermediate.

Analytical Characterization

To ensure the trustworthiness of the synthesized intermediate, the following spectral parameters should be verified to confirm structural integrity and the absence of O-arylation byproducts.

Table 2: Expected Analytical Data for 4-(4-Phenylphthalazin-1-ylamino)phenol

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
LC-MS (ESI+)

314.1

Confirms exact mass of the coupled product.

H NMR (DMSO-

)

~9.20 (s, 1H, -OH), ~8.90 (s, 1H, -NH), 8.60-7.50 (m, 9H, Ar-H), 6.80 (d, 2H, Phenol Ar-H)
The presence of the distinct phenolic -OH singlet confirms N-arylation over O-arylation.
FT-IR (ATR)

~3300 cm

(broad, O-H/N-H stretch), 1610 cm

(C=N stretch)
Validates the retention of the hydroxyl group and the phthalazine core.

References

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases.
  • Aurora kinase modulators and method of use (WO2007087276A1).
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.Der Pharma Chemica.

Protocol for the Chemoselective Nucleophilic Substitution of Chlorophthalazines with Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026


-(phthalazin-1-yl)aminophenols via 

.

Abstract & Mechanistic Rationale

The functionalization of the phthalazine core is a critical step in the development of kinase inhibitors (e.g., VEGFR, Aurora kinase) and antihypertensive agents. This protocol details the nucleophilic aromatic substitution (


) of 1-chlorophthalazines with aminophenols.

The Core Challenge: Chemoselectivity. Aminophenols possess two nucleophilic sites: the amine (


) and the hydroxyl (

).[1] Under neutral to weakly basic conditions, the nitrogen atom is significantly more nucleophilic towards the electron-deficient phthalazine ring than the oxygen atom. This protocol leverages the Hard-Soft Acid-Base (HSAB) principle and solvent effects to drive exclusive

-arylation, avoiding the formation of ether byproducts.
Mechanistic Pathway ( )

The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing nature of the diazanaphthalene ring (phthalazine) activates the C-1 position for nucleophilic attack.

SNAr_Mechanism cluster_note Chemoselectivity Control Reactants 1-Chlorophthalazine + Aminophenol TS Meisenheimer Complex Reactants->TS Nucleophilic Attack (N-terminus) Elimination Elimination of Cl⁻ (Re-aromatization) TS->Elimination - HCl Product N-Phthalazinyl aminophenol Elimination->Product Final Product Note Nitrogen (Soft Nucleophile) prefers C-1 (Soft Electrophile) over Oxygen

Figure 1: Mechanistic pathway for the chemoselective N-arylation of chlorophthalazine.

Experimental Design & Optimization

Reagent Selection[1][2][3]
  • Electrophile: 1-Chlorophthalazine (or 1,4-dichlorophthalazine).

  • Nucleophile: 2-, 3-, or 4-Aminophenol.

  • Solvent System:

    • Primary Recommendation:n-Butanol (n-BuOH) .[2] Its high boiling point (117.7°C) allows for sufficient thermal energy to overcome the activation barrier without requiring a pressurized vessel.

    • Alternative: Ethanol (EtOH) for highly reactive substrates.

  • Base/Catalyst:

    • This reaction is often autocatalytic or driven by thermal energy. However, the addition of catalytic HCl (2-3 drops) can activate the phthalazine ring by protonating N-3, making C-1 more electrophilic [1].

    • Alternatively, a weak base like

      
       can be used to scavenge the HCl byproduct, though this may increase the risk of 
      
      
      
      -arylation if the phenol becomes deprotonated. We recommend neutral/acidic conditions to ensure N-selectivity.
Safety Considerations
  • Chlorophthalazines: Potential skin sensitizers and irritants. Handle in a fume hood.

  • Aminophenols: Toxic by inhalation and ingestion. Methemoglobinemia hazard.

  • Solvents: n-Butanol is flammable and an irritant.

Detailed Protocol

Materials
ReagentEquivalentsRole
1-Chlorophthalazine1.0 equivSubstrate
4-Aminophenol1.1 equivNucleophile
n-Butanol10-15 mL/mmolSolvent
Conc. HCl (Optional)2-3 dropsCatalyst
Step-by-Step Procedure
  • Reaction Setup:

    • In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-chlorophthalazine in 15 mL of n-butanol .

    • Add 1.1 mmol of 4-aminophenol .

    • Optional: Add 2 drops of concentrated HCl to catalyze the reaction if the substrate is deactivated (e.g., electron-donating groups on the phthalazine).

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 120°C oil bath temperature).

    • Maintain reflux for 3 to 6 hours .

    • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). Look for the disappearance of the starting chloride (

      
      ) and the appearance of a more polar fluorescent spot (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the cooling solution as the hydrochloride salt or free base.

    • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials.

  • Purification:

    • Recrystallization: The crude solid is typically pure enough (>95%). If necessary, recrystallize from 1,4-dioxane or ethanol/water (9:1) .

    • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Step1 Setup: Dissolve Reactants in n-Butanol Step2 Reflux: 120°C for 3-6 Hours (Monitor via TLC) Step1->Step2 Step3 Cooling & Crystallization Step2->Step3 Step4 Filtration & Washing (Cold EtOH / Et2O) Step3->Step4 Step5 Recrystallization (from Dioxane) Step4->Step5 If purity < 95%

Figure 2: Operational workflow for the synthesis of aminophthalazines.

Characterization & Data Analysis

Successful synthesis is confirmed by the following spectral characteristics:

Proton NMR ( -NMR, DMSO- )
  • NH Signal: A broad singlet appearing between

    
     9.0 - 10.5 ppm . This signal should be exchangeable with 
    
    
    
    .
  • OH Signal: A broad singlet typically around

    
     9.2 - 9.8 ppm  (often overlapping or distinct depending on conditions).
    
  • Phthalazine Protons: A distinct singlet at

    
     9.2-9.6 ppm  (H-4 proton) is characteristic of the phthalazine core if C-4 is unsubstituted.
    
  • Aromatic Region: Multiplets in the

    
     7.5 - 8.5 ppm  range corresponding to the phthalazine and phenyl rings.
    
Infrared Spectroscopy (FT-IR)
  • Secondary Amine (NH): Stretching vibration at 3300 - 3450 cm⁻¹ .

  • Hydroxyl (OH): Broad band centered around 3200 - 3400 cm⁻¹ .

  • C=N Stretch: Characteristic phthalazine ring stretch at 1620 - 1640 cm⁻¹ .

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction Temperature too low or deactivated chloride.Switch solvent to n-Butanol or DMF and increase temp to 120°C. Add catalytic HCl.
Low Yield Product solubility in solvent is too high.Concentrate reaction mixture further before cooling. Add water to induce precipitation.
O-Alkylation Base strength too high (

).
Ensure neutral conditions. Avoid strong inorganic bases (NaOH, KOH).
Sticky Gum Impurities or incomplete crystallization.Triturate the gum with diethyl ether or hexane to induce solidification.

References

  • El-Gaby, M. S. A., et al. (2020). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Molbank, 2020(1), M1115.

  • Sayed, M., et al. (2017).[3] "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine." Der Pharma Chemica, 9(10), 30-38.[3]

  • Johnson, C., et al. (1987). "Reaction of 1-amino- and 1-chlorophthalazine with mammalian molybdenum hydroxylases in vitro." Xenobiotica, 17(1), 17-24.

  • Desai, N. C., et al. (2013). "Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents." Journal of Saudi Chemical Society.

Sources

Application Note & Protocol: Determination of the Solubility of 4-(4-Phenylphthalazin-1-ylamino)phenol in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Preclinical Research

4-(4-Phenylphthalazin-1-ylamino)phenol is a heterocyclic compound belonging to the phthalazine class of molecules, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential antitumor and anti-inflammatory properties.[1] In the early stages of drug discovery and development, the accurate determination of a compound's solubility is a fundamental parameter that influences its entire trajectory. Poor solubility can impede reliable biological screening, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for formulation and in vivo studies.[2]

This document provides a comprehensive guide to understanding and experimentally determining the solubility of 4-(4-Phenylphthalazin-1-ylamino)phenol in two critical solvents: dimethyl sulfoxide (DMSO) and ethanol. DMSO is the universal solvent for creating high-concentration stock solutions for in vitro screening, while ethanol is a common co-solvent in formulations and a representative polar, protic solvent.[3][4] Understanding the solubility in these solvents is paramount for ensuring data integrity and advancing a compound through the preclinical pipeline.

Foundational Principles: Understanding Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid. The principle of "like dissolves like" is a guiding concept; compounds tend to be more soluble in solvents with similar polarity.[3]

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds due to its large dipole moment. It is a standard for preparing stock solutions for high-throughput screening (HTS).[2][4]

  • Ethanol: A polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor. Its properties make it a valuable solvent in various pharmaceutical preparations and a useful tool for assessing solubility in a protic environment.[3][5]

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][6] This technique involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of 4-(4-Phenylphthalazin-1-ylamino)phenol using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 4-(4-Phenylphthalazin-1-ylamino)phenol prep_solvent Add known volume of DMSO or Ethanol prep_compound->prep_solvent Step 1 agitate Agitate at constant temperature (e.g., 24-72 hours) prep_solvent->agitate Step 2 centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant with PTFE syringe filter centrifuge->filtrate Step 3 hplc Analyze filtrate by HPLC-UV or LC-MS/MS filtrate->hplc curve Quantify against a standard curve hplc->curve Step 4

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocols

Materials and Equipment
  • 4-(4-Phenylphthalazin-1-ylamino)phenol (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

  • Ethanol, 200 proof (absolute), ≥99.5%

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Volumetric flasks and pipettes for standard preparation

Protocol for Determining Solubility in DMSO and Ethanol

This protocol is based on the widely accepted shake-flask method.[3][6]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 4-(4-Phenylphthalazin-1-ylamino)phenol to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. A starting point could be approximately 5-10 mg of the compound.

  • Accurately add a known volume (e.g., 1.0 mL) of the selected solvent (DMSO or ethanol) to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare at least three replicate samples for each solvent.

Step 2: Equilibration

  • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[3] The time required may need to be determined empirically for novel compounds.

Step 3: Phase Separation

  • After the equilibration period, visually confirm that excess solid remains.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[3] This step is crucial to remove any remaining microscopic solid particles.

Step 4: Quantification

  • Prepare a series of standard solutions of 4-(4-Phenylphthalazin-1-ylamino)phenol of known concentrations in the respective solvent.

  • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[3]

  • Dilute the filtered supernatant from Step 3 with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

  • Analyze the diluted sample using the same analytical method.

  • Calculate the concentration of the dissolved compound in the original supernatant by applying the dilution factor. This value represents the equilibrium solubility.

Step 5: Data Reporting

  • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

Illustrative Quantitative Data

SolventTemperature (°C)Illustrative Solubility (mg/mL)Illustrative Molar Solubility (M)Method
DMSO25>50>0.158Shake-Flask / HPLC-UV
Ethanol25~5-10~0.016 - 0.032Shake-Flask / HPLC-UV

Note: The molecular weight of 4-(4-Phenylphthalazin-1-ylamino)phenol (C₂₀H₁₅N₃O) is approximately 313.36 g/mol . The values presented are hypothetical and should be determined experimentally.

Causality and Experimental Considerations

  • Choice of Filter: The use of a chemically inert filter, such as PTFE, is critical to prevent the filter material from adsorbing the solute, which would lead to an underestimation of solubility.[3]

  • Equilibration Time: It is imperative to allow sufficient time for the system to reach equilibrium. Inadequate agitation time can result in an underestimation of the true solubility.[6]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature throughout the experiment is essential for reproducibility.

  • Purity of the Compound: The solubility measurement should be performed on a compound of high purity, as impurities can affect the solubility.

  • Solvent Quality: The use of high-purity, anhydrous solvents is recommended to avoid variability in the results.

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and reproducible determination of the solubility of 4-(4-Phenylphthalazin-1-ylamino)phenol in DMSO and ethanol. By adhering to these standardized methods, researchers can generate reliable data that is crucial for making informed decisions in the drug discovery and development process, from initial screening to formulation and beyond.

References

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • De-Luca, L. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • De-Luca, L. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Retrieved from [Link]

  • El-Gamal, K. M., et al. (2021, June 19). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. PMC. Retrieved from [Link]

  • Al-Said, M. S., et al. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • Lesov, I., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • MolAid. (n.d.). 4-(4-(4-methoxyphenyl)phthalazin-1-ylamino)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Retrieved from [Link]

  • IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (2006, May 15). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of some novel 4-biphenyl-4-( 2H)-phthalazin-1-one derivatives with an expected antimicrobial activity. Retrieved from [Link]

  • Longdom.org. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]

  • JOCPR. (n.d.). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Preparation of 4-(4-Phenylphthalazin-1-ylamino)phenol hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 4-(4-Phenylphthalazin-1-ylamino)phenol Hydrochloride Salt

Executive Summary

Aminophthalazine derivatives represent a privileged structural scaffold in medicinal chemistry. They demonstrate potent biological activities, ranging from the targeted inhibition of prostaglandin E2 (PGE2) production via mPGES-1 modulation to the inhibition of Aurora kinases in multidrug-resistant oncology models,[1]. The compound 4-(4-phenylphthalazin-1-ylamino)phenol is a prototypical targeted inhibitor within this class.

Converting this hydrophobic free base into its hydrochloride salt is a critical formulation step that disrupts the neutral crystal lattice, significantly enhancing aqueous solubility and oral bioavailability. This application note provides a comprehensive, self-validating protocol for the four-step synthesis of 4-(4-phenylphthalazin-1-ylamino)phenol hydrochloride salt, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity replication.

Mechanistic Insights & Reaction Design

The synthesis of the target compound follows a convergent, four-step pathway designed to maximize regioselectivity and yield:

  • Condensation: 2-Benzoylbenzoic acid reacts with hydrazine hydrate. Hydrazine acts as a potent bis-nucleophile, attacking the ketone and carboxylic acid to form the highly stable, aromatic 4-phenylphthalazin-1(2H)-one core.

  • Chlorination (Activation): Treatment with phosphorus oxychloride (POCl3) converts the tautomeric lactam hydroxyl group into a dichlorophosphate leaving group. Subsequent intramolecular chloride attack yields the electrophilic intermediate 1-chloro-4-phenylphthalazine[2].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the phthalazine ring (driven by the two electronegative nitrogen atoms) highly activates the C1 position. 4-Aminophenol attacks this position. The primary amine is significantly more nucleophilic than the phenol hydroxyl, ensuring regioselective N-arylation without the need for transition-metal catalysis[3].

  • Salt Formation: Treatment of the free base with ethereal HCl protonates the basic nitrogen, yielding the highly soluble hydrochloride salt.

SynthesisWorkflow Step1 Step 1: 2-Benzoylbenzoic acid + Hydrazine hydrate Step2 Step 2: 4-Phenylphthalazin-1(2H)-one (Intermediate 1) Step1->Step2 Reflux, EtOH Condensation Step3 Step 3: 1-Chloro-4-phenylphthalazine (Intermediate 2) Step2->Step3 POCl3, Reflux Chlorination Step4 Step 4: 4-(4-Phenylphthalazin-1-ylamino)phenol (Free Base) Step3->Step4 4-Aminophenol, SNAr Isopropanol, Reflux Step5 Step 5: 4-(4-Phenylphthalazin-1-ylamino)phenol Hydrochloride Salt Step4->Step5 HCl in EtOH Salt Formation

Figure 1: Four-step synthetic workflow for 4-(4-Phenylphthalazin-1-ylamino)phenol hydrochloride.

Biological Relevance: Aminophthalazines modulate key inflammatory and oncogenic pathways. They have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), directly reducing PGE2 levels in human adenocarcinoma cells and halting the inflammation-cancer axis[4].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 Synthase PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Disease Inflammation & Tumorigenesis PGE2->Disease Inhibitor Aminophthalazine Derivatives Inhibitor->mPGES1 Inhibits

Figure 2: Aminophthalazine-mediated inhibition of the mPGES-1/PGE2 inflammatory signaling pathway.

Experimental Protocols

Step 1: Hydrazinolysis and Cyclization
  • Reagents: 2-Benzoylbenzoic acid (1.0 eq, 50 mmol), Hydrazine hydrate (80% aqueous, 1.5 eq, 75 mmol), Absolute Ethanol (100 mL).

  • Procedure: Suspend 2-benzoylbenzoic acid in absolute ethanol. Add hydrazine hydrate dropwise at room temperature. Heat the mixture to reflux (78 °C) for 4 hours. A white precipitate will begin to form after approximately 1 hour. Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitate under vacuum, wash with cold ethanol (2 × 20 mL), and dry under high vacuum.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2, broad streak) will disappear, replaced by a tight, UV-active spot at Rf ~0.4.

  • Causality: The thermodynamic driving force of forming a stable, conjugated 6-membered pyridazine ring ensures high conversion rates without the need for an acid catalyst.

Step 2: Dehydroxychlorination (Activation)
  • Reagents: 4-Phenylphthalazin-1(2H)-one (1.0 eq, 40 mmol), Phosphorus oxychloride (

    
    ) (10.0 eq, 400 mmol).
    
  • Procedure: Caution: Perform in a well-ventilated fume hood. Suspend the lactam in

    
    . Heat to 100 °C for 3 hours under a nitrogen atmosphere. The suspension will transition into a homogeneous yellow solution. Cool to 50 °C and remove excess 
    
    
    
    via vacuum distillation. Carefully quench the resulting viscous residue by dropwise addition to crushed ice (200 g) with vigorous stirring. Neutralize the aqueous layer to pH 7-8 using saturated
    
    
    . Extract with Dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate.
  • In-Process Control (Self-Validation): TLC (Hexane:EtOAc 3:1) shows the disappearance of the highly polar lactam and the appearance of a non-polar spot at Rf ~0.7.

  • Causality: Distilling excess

    
     prior to the aqueous quench prevents violent exothermic hydrolysis, which can lead to product degradation and safety hazards[2].
    
Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 1-Chloro-4-phenylphthalazine (1.0 eq, 30 mmol), 4-Aminophenol (1.2 eq, 36 mmol), Isopropanol (80 mL).

  • Procedure: Combine the reagents in isopropanol. Heat to reflux (82 °C) for 12 hours. The reaction mixture will turn deep orange/brown. Cool the mixture to room temperature. To isolate the free base, concentrate the solvent under reduced pressure, resuspend the residue in water, adjust to pH 8 with 1M NaOH, and extract with EtOAc (3 × 50 mL). Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via recrystallization from hot ethanol.
    
  • In-Process Control (Self-Validation): TLC (DCM:MeOH 95:5) reveals a new fluorescent spot at Rf ~0.3.

  • Causality: The primary amine of 4-aminophenol is significantly more nucleophilic than its phenolic hydroxyl group. The electron-withdrawing nature of the phthalazine nitrogens lowers the LUMO of the C1 carbon, allowing SNAr to proceed smoothly under thermal conditions without palladium[3].

Step 4: Hydrochloride Salt Formulation
  • Reagents: 4-(4-Phenylphthalazin-1-ylamino)phenol free base (1.0 eq, 20 mmol), 2M HCl in Diethyl Ether (1.1 eq, 22 mmol), Absolute Ethanol (30 mL).

  • Procedure: Dissolve the free base in warm absolute ethanol (40 °C) until a clear solution is obtained. Remove from heat and add 2M HCl in diethyl ether dropwise while stirring vigorously. A light yellow precipitate will form immediately. Stir at 0 °C for 1 hour to maximize crystallization. Filter the solid, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum at 40 °C for 12 hours.

  • In-Process Control (Self-Validation): The salt formation is visually confirmed by rapid precipitation. The pH of the supernatant should test at ~2.

  • Causality: Protonation of the basic exocyclic amine (or the phthalazine N2) disrupts the neutral crystal lattice. The resulting ionic hydrochloride salt exhibits drastically reduced lattice energy in water, significantly enhancing aqueous solubility for downstream biological assays.

Data Presentation

The following table summarizes the quantitative expectations and analytical markers for each stage of the protocol, providing a benchmark for experimental success.

StepTarget Intermediate / ProductPhysical AppearanceExpected YieldTLC (

)
Key Analytical Marker (

H NMR)
1 4-Phenylphthalazin-1(2H)-oneWhite solid85 – 90%0.4 (Hex:EtOAc 1:1)Broad singlet at ~12.8 ppm (NH)
2 1-Chloro-4-phenylphthalazinePale yellow solid80 – 85%0.7 (Hex:EtOAc 3:1)Disappearance of NH peak
3 4-(4-Phenylphthalazin-1-ylamino)phenolOff-white solid70 – 75%0.3 (DCM:MeOH 95:5)Singlets at ~9.3 ppm (OH) & ~8.8 ppm (NH)
4 4-(4-Phenylphthalazin-1-ylamino)phenol HClYellowish powder> 95%N/A (Ionic)Broadened NH

peaks; downfield aromatic shift

References

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of Aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 2015. URL:[Link]

Sources

Application Note: In Vitro Kinase Assay Protocols for Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Phthalazine derivatives have emerged as a privileged structural scaffold in targeted oncology, demonstrating potent competitive inhibition of key oncogenic kinases. Notably, 1,4-disubstituted phthalazines and biarylurea-linked phthalazines exhibit high affinity for the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases[1][2].

The clinical benchmark for this class is Vatalanib (PTK787), a pan-VEGFR inhibitor that disrupts tumor angiogenesis by blocking the phosphorylation cascade of the PLC-γ and MAPK pathways[1]. Recent drug discovery efforts have expanded the phthalazine pharmacophore to target Aurora A and B kinases, which are critical for mitotic spindle formation and chromosomal segregation[2][3].

To accurately profile the potency (IC₅₀) and selectivity of novel phthalazine derivatives, researchers must employ highly optimized, self-validating in vitro kinase assays.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates Downstream PLC-γ / MAPK Pathways VEGFR2->Downstream Phosphorylation Phthalazine Phthalazine Derivative (e.g., Vatalanib) Phthalazine->VEGFR2 Competitive ATP Inhibition Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Promotes

VEGFR-2 signaling pathway and phthalazine-mediated kinase inhibition.

Assay Design & The Causality of Experimental Choices

While traditional radiometric assays (using ³²P-ATP) remain the gold standard for sensitivity, modern High-Throughput Screening (HTS) relies on universal luminescent assays (e.g., ADP-Glo) or bead-based proximity assays (e.g., AlphaScreen)[4][5]. The protocol detailed below utilizes a luminescent ADP detection method.

Causality Behind Key Assay Parameters:
  • ATP Concentration (

    
     Calibration):  Phthalazine derivatives act predominantly as Type I or Type II ATP-competitive inhibitors[2]. Therefore, the ATP concentration in the reaction must be set at or near the apparent Michaelis constant (
    
    
    
    ) for the specific kinase (e.g., ~10 µM for VEGFR-2). Running the assay at ATP concentrations significantly higher than the
    
    
    will artificially inflate the apparent IC₅₀, masking the compound's true potency.
  • Buffer Composition (DTT & Divalent Cations): Recombinant kinases are highly susceptible to oxidation. Dithiothreitol (DTT) is mandatory to maintain catalytic cysteine residues in a reduced state. Furthermore, Mg²⁺ or Mn²⁺ must be included as essential cofactors to coordinate the phosphate groups of ATP, allowing successful transfer to the substrate[5].

  • DMSO Tolerance: Phthalazine derivatives are highly hydrophobic and require DMSO for solubilization. However, kinases are sensitive to organic solvents. The final DMSO concentration in the assay must be strictly capped at ≤1% (v/v) to prevent enzyme denaturation.

Quantitative Data: Phthalazine Kinase Inhibition Profiles

The following table summarizes the validated in vitro inhibitory activities of prominent phthalazine classes against their primary kinase targets.

Compound Class / NameTarget KinaseRepresentative IC₅₀ (µM)Mechanism / Structural Notes
Vatalanib (PTK787) VEGFR-20.0431,4-disubstituted phthalazine; pan-VEGFR inhibitor[1]
Sorafenib (Reference)VEGFR-20.090Biarylurea-based reference inhibitor[1]
Novel Biarylureas VEGFR-22.50 - 4.40Phthalazine core linked via amino/ether linkage[1]
Dihydropyrazoles VEGFR-20.09 - 0.15Phthalazine-linked; highly potent apoptosis inducers[6]
Pyridinyl-pyrimidines Aurora A/B< 0.010Pan-Aurora kinase inhibitors (e.g., AMG-900 analogs)[2][3]

Step-by-Step Methodology: Luminescent Kinase Assay

Workflow Step1 1. Master Mix Preparation (Kinase, Substrate, Buffer) Step2 2. Compound Addition (Phthalazine Serial Dilutions) Step1->Step2 Step3 3. Reaction Initiation (Add ATP at Km, Incubate 60 min) Step2->Step3 Step4 4. ATP Depletion (Add ADP-Glo Reagent, 40 min) Step3->Step4 Step5 5. Luminescence Detection (Convert ADP to ATP, Read Signal) Step4->Step5

Workflow of a luminescent in vitro kinase assay for inhibitor screening.

Reagents Required
  • Kinase: Recombinant human VEGFR-2 or Aurora A/B (purified active domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide substrate (for VEGFR-2) or specific Aurora substrate peptides.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA.

  • Detection: Universal ADP-Glo™ Kinase Assay Kit (or equivalent).

Protocol Steps
  • Compound Preparation (Serial Dilution):

    • Action: Prepare a 10-point, 3-fold serial dilution of the phthalazine derivative in 100% DMSO.

    • Causality: A 10-point curve ensures sufficient data points across the upper and lower asymptotes for accurate 4-parameter logistic (4PL) regression.

    • Dilution: Dilute the DMSO stocks 1:100 in assay buffer to yield a 4X compound working solution containing 1% DMSO.

  • Kinase/Substrate Master Mix Preparation:

    • Action: Prepare a 2X Master Mix containing the recombinant kinase and the peptide substrate in assay buffer.

    • Causality: Pre-mixing the enzyme and substrate ensures uniform distribution across the 384-well plate, minimizing well-to-well pipetting variance.

  • Pre-Incubation:

    • Action: Transfer 2.5 µL of the 4X compound solution to a 384-well low-volume white microplate. Add 5 µL of the 2X Kinase/Substrate Master Mix. Incubate at room temperature (RT) for 15 minutes.

    • Causality: Pre-incubation allows the phthalazine inhibitor to reach binding equilibrium with the kinase prior to the introduction of competitive ATP[5].

  • Reaction Initiation:

    • Action: Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (final concentration set to the specific kinase

      
      ).
      
    • Action: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes.

  • Reaction Termination & ATP Depletion:

    • Action: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes.

    • Causality: This reagent actively terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the reaction-generated ADP in the well. This eliminates background noise.

  • Luminescence Detection:

    • Action: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.

    • Causality: This reagent converts the generated ADP back into ATP, which is subsequently utilized by an engineered luciferase to generate a luminescent signal directly proportional to kinase activity.

    • Action: Read the plate on a multi-mode microplate reader (e.g., EnVision or Synergy) using a luminescence filter.

Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure the integrity of the phthalazine screening data, the assay must be treated as a self-validating system:

  • Positive & Negative Controls: Every plate must include a vehicle control (1% DMSO, representing 100% kinase activity) and a reference inhibitor control (e.g., 10 µM Sorafenib or Vatalanib, representing 0% kinase activity)[1][4].

  • Z'-Factor Calculation: The robustness of the assay is validated by calculating the Z'-factor using the formula:

    
    
    Interpretation: A Z'-factor 
    
    
    
    indicates an excellent, highly reliable assay window suitable for determining precise IC₅₀ values for novel phthalazine derivatives. If
    
    
    , the plate data must be discarded, and enzyme/ATP concentrations must be re-optimized.

References

1.4 - nih.gov / PMC 2.1 - tandfonline.com 3.6 - rsc.org 4. 5 - benchchem.com 5. 3 - Google Patents 6.2 - pnas.org

Sources

Advanced Application Note: Western Blot Analysis of Aurora B Inhibition Using Phthalazine Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aurora B kinase is a critical chromosomal passenger protein responsible for regulating chromosomal alignment, kinetochore-microtubule attachment, and cytokinesis during mitosis. A definitive hallmark of Aurora B catalytic activity is the phosphorylation of Histone H3 at Serine 10 (H3S10ph)[1]. In the landscape of targeted oncology, phthalazine-based probes—specifically pyridinyl-pyrimidine phthalazine derivatives—have emerged as highly potent, selective, and orally bioavailable Aurora kinase inhibitors[2].

To validate target engagement and cellular efficacy of these phthalazine probes during drug development, Western blot analysis of H3S10ph serves as the gold-standard pharmacodynamic biomarker. This application note provides a self-validating, highly optimized protocol for tracking Aurora B inhibition, emphasizing the mechanistic rationale behind critical experimental parameters.

Mechanistic Rationale & Pathway Dynamics

The "Methyl/Phos Switch" and Target Engagement

During the G2/M transition, Aurora B localizes to the centromeric region and directly phosphorylates Histone H3 at Ser10. This phosphorylation event is essential for the displacement of Heterochromatin Protein 1 (HP1) and the subsequent initiation of chromosome condensation[3].

Phthalazine probes act as ATP-competitive inhibitors of Aurora B. When cells are treated with these probes, Aurora B's kinase domain is blocked, leading to a rapid, dose-dependent reduction in H3S10ph levels. Because H3S10ph is strictly cell-cycle dependent, tracking this biomarker requires precise cell synchronization to ensure a robust basal signal against which inhibition can be accurately measured. The failure of chromosome condensation resulting from this inhibition ultimately drives the cell into post-mitotic endoreduplication, polyploidy, and apoptosis[4].

AuroraB_Inhibition Mitosis Mitotic Entry (G2/M Phase) AuroraB Aurora B Kinase (Active) Mitosis->AuroraB HistoneH3 Histone H3 (Chromatin Substrate) AuroraB->HistoneH3 Phosphorylates Phthalazine Phthalazine Probe (ATP-Competitive Inhibitor) Phthalazine->AuroraB Blocks Kinase Activity Phenotype Polyploidy & Apoptosis (Cell Death) Phthalazine->Phenotype Induces H3S10ph p-Histone H3 (Ser10) (Chromosome Condensation) HistoneH3->H3S10ph H3S10ph->Phenotype Loss of Signal

Mechanism of Aurora B inhibition by phthalazine probes and H3S10ph biomarker readout.

Experimental Design & Causality (E-E-A-T)

To ensure trustworthiness and reproducibility, every step in this workflow is designed as a self-validating system:

  • Cell Synchronization (Nocodazole Block): Asynchronous cell populations have a low percentage of mitotic cells, yielding weak basal H3S10ph signals. By treating cells with Nocodazole (a microtubule depolymerizing agent), cells are arrested in prometaphase. This maximizes the basal H3S10ph signal, creating a wide dynamic range to observe the inhibitory effects of the phthalazine probe[4].

  • Chromatin Shearing (Sonication): Histones are tightly bound to DNA. Standard chemical lysis is insufficient for complete extraction. Mechanical shearing via sonication is required to fragment DNA, reduce sample viscosity, and ensure total solubilization of nuclear proteins.

  • Membrane Pore Size (0.2 µm PVDF): Histone H3 is a low-molecular-weight protein (~17 kDa). Using standard 0.45 µm nitrocellulose or PVDF membranes often results in protein "blow-through" during transfer. A 0.2 µm PVDF membrane guarantees quantitative retention of the target.

Quantitative Data Presentation

The transition from anthranilamide precursors to phthalazine-based probes significantly improved oral bioavailability while maintaining potent Aurora B inhibition[2]. The table below summarizes expected pharmacodynamic readouts when profiling these compounds via Western blot.

Compound ClassRepresentative ProbeAurora B IC₅₀ (nM)Cellular p-H3 IC₅₀ (nM)Oral Bioavailability (%F)Phenotypic Outcome
AnthranilamideCompound 6j2.015.0< 10%Polyploidy (In Vitro)
Phthalazine Compound 8b 3.0 12.0 61% Tumor Regression (In Vivo)
QuinazolineAZD1152 (Control)0.43.0N/A (IV Prodrug)Endoreduplication

Step-by-Step Protocol

Step 1: Cell Culture, Synchronization, and Probe Treatment
  • Seed Cells: Plate HCT-116 or COLO 205 colorectal carcinoma cells in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Synchronize: Add Nocodazole to a final concentration of 100 ng/mL for 16 hours to arrest cells in prometaphase.

  • Inhibitor Treatment: Without removing the Nocodazole, treat the cells with the phthalazine probe (e.g., 1 nM to 1000 nM in a 3-fold dilution series) or vehicle control (0.1% DMSO) for 2 hours.

    • Rationale: A 2-hour treatment window is optimal for assessing direct kinase inhibition before the onset of secondary apoptotic degradation.

Step 2: Cell Lysis and Protein Extraction
  • Harvest: Collect cells (including floating mitotic cells) by centrifugation at 300 x g for 5 minutes at 4°C. Wash once with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with

    
     Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride, and 10 mM 
    
    
    
    -glycerophosphate.
    • Rationale: Phosphatase inhibitors are absolutely critical; endogenous phosphatases will rapidly dephosphorylate Ser10 upon cell death.

  • Sonication: Sonicate lysates on ice for 3 cycles (10 seconds ON, 10 seconds OFF) at 30% amplitude.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

Step 3: SDS-PAGE and Membrane Transfer
  • Sample Prep: Boil 20 µg of total protein per sample in

    
     Laemmli buffer containing 50 mM DTT for 5 minutes at 95°C.
    
  • Electrophoresis: Load samples onto a 15% or 4–20% gradient Tris-Glycine polyacrylamide gel. Run at 120V until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a methanol-activated 0.2 µm PVDF membrane at 100V for 1 hour at 4°C.

Step 4: Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Do not use milk, as casein contains phosphoproteins that increase background signal for phospho-specific antibodies.

  • Primary Antibody: Incubate with anti-phospho-Histone H3 (Ser10) antibody (e.g., 1:1000 dilution) and anti-Total Histone H3 or anti-GAPDH (1:2000 dilution) overnight at 4°C with gentle rocking.

  • Washing: Wash the membrane 3 times for 5 minutes each in TBST.

  • Secondary Antibody: Incubate with HRP-conjugated anti-rabbit or anti-mouse IgG (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities (H3S10ph normalized to Total H3) to calculate the cellular IC₅₀ of the phthalazine probe.

References

  • Crosio, C., Fimia, G. M., Loury, R., Kimura, M., Okano, Y., Sansei, H., & Sassone-Corsi, P. (2002). Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. Molecular and Cellular Biology, 22(3), 874–885. URL:[Link]

  • Cee, V. J., Schenkel, L. B., Hodous, B. L., Deak, H. L., Nguyen, H. N., Olivieri, P. R., Romero, K., Bak, A., Be, X., Bellon, S., Bush, T. L., Cheng, A. C., Chung, G., Coats, S., Eden, P. M., Hanestad, K., Gallant, P. L., Gu, Y., Huang, X., Kendall, R. L., … Geuns-Meyer, S. D. (2010). Discovery of a Potent, Selective, and Orally Bioavailable Pyridinyl-Pyrimidine Phthalazine Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 53(17), 6368–6377. URL:[Link]

  • Fischle, W., Tseng, B. S., Dormann, H. L., Ueberheide, B. M., Garcia, B. A., Shabanowitz, J., Hunt, D. F., Funabiki, H., & Allis, C. D. (2005). Regulation of HP1-chromatin binding by histone H3 methylation and phosphorylation. Nature, 438(7071), 1116–1122. URL: [Link]

Sources

Application Note: Crystallization Strategies for Phenylphthalazin-1-ylamino Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Scope[1]

The phenylphthalazin-1-ylamino scaffold represents a privileged class of heterocycles, most notably exemplified by Tozasertib (VX-680) . These molecules are potent ATP-competitive inhibitors of Aurora kinases (A, B, and C), critical regulators of mitosis.

For drug development professionals, crystallizing these complexes serves two distinct but critical phases:

  • Structure-Based Drug Design (SBDD): Obtaining high-resolution X-ray diffraction data of the ligand bound to the kinase (Protein-Ligand Complex) to map the binding pocket (e.g., the DFG-in vs. DFG-out conformation).

  • CMC & Solid-State Profiling: Crystallizing the small molecule itself (or its salts) to establish purity, polymorph stability, and solubility profiles.

This guide moves beyond generic screening, focusing on the specific physicochemical quirks of the phthalazine core—namely its planar hydrophobicity and the flexibility of the amino-linker.

Physicochemical Profiling & Pre-Crystallization

Before attempting crystallization, the behavior of the phenylphthalazin-1-ylamino moiety must be understood.

Key Chemical Liabilities
  • Solubility: The phthalazine core is highly lipophilic. While soluble in DMSO and DMF, it often crashes out as an amorphous solid in aqueous buffers if the transition is too rapid.

  • Protonation: The N2 nitrogen of the phthalazine ring and the amino linker are basic. pH sensitivity is high; crystallization often requires acidic to neutral conditions (pH 4.5–7.5) to maintain solubility during nucleation.

  • Stacking: The flat aromatic system is prone to

    
    -
    
    
    
    stacking, which can lead to twinning in small molecule crystals or non-specific aggregation in protein samples.
Data Summary: Solubility & Conditions
ParameterOptimal Range/ConditionMechanistic Reason
Ligand Stock Solvent 100% DMSO (50–100 mM)Prevents premature precipitation upon dilution.
Working pH 4.5 – 7.5Balances protonation of the phthalazine nitrogen.
Protein Concentration 5 – 15 mg/mLHigh enough for nucleation, low enough to prevent aggregation.
Ligand Excess 1.5x – 3x Molar ExcessEnsures full occupancy of the ATP-binding pocket.
Precipitant Class PEG 400 / PEG 3350Gentle dehydration; PEG 400 mimics the amphiphilic environment.

Protocol A: Protein-Ligand Co-Crystallization (SBDD)

This protocol is optimized for obtaining diffraction-quality crystals of Aurora A/B complexed with phenylphthalazin-1-ylamino derivatives (e.g., VX-680).

Mechanism of Binding

These inhibitors are "Adaptive Binders." They can induce a conformational change in the activation loop of the kinase.[1][2]

  • The Switch: The inhibitor often forces the "DFG" (Asp-Phe-Gly) motif into specific conformations. VX-680 is known to bind the active conformation (DFG-in) in the presence of co-factors like TPX2, but can also bind inactive forms .

  • Implication: Co-crystallization (mixing before hanging drop) is superior to soaking because it allows the protein to adopt the necessary conformation during nucleation.

Workflow Diagram: SBDD Pipeline

SBDD_Workflow Protein Purified Kinase (Aurora A/B) >95% Purity Complex Complex Formation Incubate 30 min @ 4°C (1:3 Protein:Ligand) Protein->Complex Ligand Ligand Stock (100 mM in DMSO) Ligand->Complex Clarify Centrifugation 14,000xg, 10 min Remove aggregates Complex->Clarify Stabilize Screen Vapor Diffusion (Hanging Drop) PEG 400 / Citrate Clarify->Screen Nucleation Opt Optimization Microseeding or Additive Screen Screen->Opt Low Res? XRay X-Ray Diffraction Cryo-protect: 25% Glycerol Screen->XRay Diffraction Quality Opt->Screen Refine Opt->XRay

Caption: Workflow for co-crystallizing adaptive kinase inhibitors. Note the critical centrifugation step after complex formation to remove amorphous precipitate caused by the hydrophobic ligand.

Detailed Steps
  • Complex Preparation:

    • Thaw purified Aurora A kinase (in 20 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT).

    • Add Ligand (100 mM DMSO stock) to the protein solution dropwise while vortexing gently.

    • Target: Final protein conc. 10 mg/mL; Ligand conc. ~1.5 mM (approx 3-fold molar excess).[3]

    • Critical: Keep final DMSO concentration < 2-3% to avoid denaturing the kinase.

  • Incubation & Clarification:

    • Incubate on ice for 30–60 minutes. This allows the slow "induced fit" conformational change to occur.

    • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C. Do not skip this. The hydrophobic phthalazine core often causes micro-precipitation that serves as unwanted nucleation sites.

  • Crystallization Setup (Hanging Drop):

    • Reservoir Solution: 10–20% PEG 400, 0.1 M Sodium Citrate or Sodium Acetate (pH 4.5 – 5.5), 200 mM NaCl.

    • Drop: Mix 1 µL Complex + 1 µL Reservoir.

    • Temperature: 18°C – 20°C.

  • Observation:

    • Crystals typically appear as rods or plates within 2–5 days.

    • Note: If "oiling out" occurs (phase separation), increase the PEG concentration slightly or add 3% ethanol to the drop to solubilize the ligand.

Protocol B: Small Molecule Screening (CMC)

This protocol addresses the crystallization of the drug candidate itself for purification or polymorph screening.

Solvent Selection Strategy

The phenylphthalazin-1-ylamino core is sparingly soluble in water but highly soluble in chlorinated solvents and dipolar aprotic solvents.

  • Good Solvents: DMSO, DMF, DCM, THF.

  • Anti-Solvents: Water, Hexane, Diethyl Ether.

Decision Tree: Polymorph & Salt Screening

CMC_Screening Start Crude Phenylphthalazine Derivative Solubility Solubility Check (Ethanol vs. DMSO) Start->Solubility Ethanol Soluble in Hot Ethanol? Solubility->Ethanol Recryst Thermal Recrystallization Reflux -> Slow Cool Ethanol->Recryst Yes DMSO Dissolve in Min. DMSO/DMF Ethanol->DMSO No Salt Salt Screen (Lactic Acid / HCl / Mesylate) Recryst->Salt Optional Result Harvest Crystals (Check Birefringence) Recryst->Result AntiSolv Add Water/Buffer (Dropwise) Turbidity Point DMSO->AntiSolv AntiSolv->Salt Optional AntiSolv->Result Salt->Result

Caption: Logic flow for small molecule crystallization. Thermal recrystallization in ethanol is preferred for purity; anti-solvent methods are used for high-throughput screening.

Method: Anti-Solvent Vapor Diffusion
  • Dissolve the compound in a minimum volume of DMF or DMSO.

  • Place in a small vial inside a larger jar containing water or ethanol (the anti-solvent).

  • Seal the jar. The anti-solvent will diffuse into the droplet, slowly increasing supersaturation.

  • Result: This produces higher quality single crystals than direct precipitation (dumping water into the mix).

Troubleshooting & Expert Insights

Issue 1: Twinning
  • Symptom: Diffraction spots are split or smeared; data processing statistics (R-merge) are poor.

  • Cause: The planar phthalazine rings stack in alternating orientations.

  • Fix:

    • SBDD: Add 3–5% DMSO or Glycerol to the crystallization drop to disrupt excessive stacking.

    • CMC: Switch from planar salts (like HCl) to bulky counter-ions (like Mesylate or Tosylate) to break the symmetry.

Issue 2: Amorphous Precipitation
  • Symptom: Heavy white precipitate immediately upon mixing protein and ligand.

  • Cause: Ligand solubility limit exceeded before binding occurred.

  • Fix:

    • Reduce Ligand concentration.

    • Use Pulse Soaking : Transfer protein crystals into a drop with low ligand concentration, wait 1 hour, transfer to higher concentration. This "walks" the crystal up to saturation without shocking it.

Issue 3: Empty Pockets (Low Occupancy)
  • Symptom: Electron density map shows the protein but no defined ligand density.

  • Cause: The ligand is not displacing the water/buffer molecules, or the protein is in a conformation (DFG-out) that the ligand cannot access in the crystal lattice.

  • Fix: Co-crystallize (do not soak). Ensure the incubation step (Step 2 in Protocol A) includes a co-factor mimic (like a TPX2 peptide for Aurora A) to lock the protein in the receptive conformation.

References

  • Zhao, B., et al. (2008). Crystal structure of Aurora A in complex with VX-680 and TPX2.[4][5] Protein Science, 17(10), 1791–1797.

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10, 262–267.

  • El-Gaby, M. S., et al. (2019). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.[6] Chemical and Pharmaceutical Bulletin.

  • Martin, M. P., et al. (2012). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680.[2] Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. Structure 4JBQ: Aurora A bound to VX-680 in the DFG-out conformation.

Sources

Application Note: High-Purity Isolation of 4-Anilino-Phthalazine Kinase Inhibitors via Preparative HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the purification of 4-anilino-phthalazine derivatives, a scaffold common in VEGFR/PDGFR kinase inhibitors (e.g., Vatalanib).

Abstract

4-anilino-phthalazines represent a critical scaffold in medicinal chemistry, particularly for vascular endothelial growth factor receptor (VEGFR) inhibition. However, their purification is complicated by their basicity (phthalazine pKa ~3.4), poor aqueous solubility, and tendency to tail on standard silica stationary phases. This guide outlines a dual-strategy approach: a High-pH (pH 10) method for maximizing loading capacity and a Low-pH (pH 2) method for difficult separations, ensuring >98% purity for biological assays.

Chemical Context & Purification Challenges

The 4-anilino-phthalazine core consists of a benzodiazine ring fused to an aniline.

  • Basicity: The phthalazine nitrogens (N2/N3) and the aniline nitrogen create a multi-basic system.

  • Hydrophobicity: These compounds are generally lipophilic (LogP ~3–5), requiring high organic content for elution.

  • The Problem: On traditional C18 columns at neutral pH, residual silanols interact with the protonated nitrogen, causing severe peak tailing.

  • The Solution: We utilize pH switching .

    • High pH (pH 10): Neutralizes the basic nitrogens, increasing hydrophobicity and retention. This allows for massive column overloading (ideal for scale-up).

    • Low pH (pH 2): Fully protonates the molecule, using ion-pairing (TFA) to mask silanol interactions.

Physicochemical Profiling

Before method development, understand your specific derivative:

Property Typical Value Implication for HPLC
pKa (Phthalazine) ~3.4 – 3.5 Partially ionized at pH 4-6. Avoid this pH range to prevent peak splitting.
pKa (Side chains) ~5.0 – 6.0 (e.g., Pyridine) Requires pH > 8 to fully neutralize or pH < 2 to fully protonate.
Solubility High in DMSO; Low in Water Sample loading must be in DMSO/MeOH. Avoid pure aqueous injection to prevent precipitation.

| UV Max | ~268 nm, ~330 nm | Use 330 nm for fraction collection to avoid solvent cut-off interference; 268 nm for purity check. |

Method Development Strategy

We employ a "Scout-to-Prep" workflow. The choice of pH is the primary variable.

Phase 1: Analytical Scouting (The Decision Matrix)
Option A: The High-pH Method (Recommended for Scale)

Best for: Maximizing yield, sharp peaks, and compounds with pyridine/amine side chains.

  • Column: Agilent XBridge C18 or Phenomenex Gemini-NX (High pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: At pH 10, the phthalazine is uncharged. The neutral molecule interacts strongly with the C18 chain, providing high retention and narrow peaks.

Option B: The Low-pH Method (Traditional)

Best for: Very polar derivatives or when MS sensitivity is paramount (using Formic acid).

  • Column: C18 (Standard End-capped) or C18-PFP (for regio-isomers).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Mechanism: TFA acts as an ion-pairing agent, neutralizing the positive charge on the basic nitrogens and "capping" silanols. Warning: TFA suppresses MS ionization.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical)

Poor solubility leads to blocked frits and "ghost peaks."

  • Dissolution: Dissolve crude solid in 100% DMSO at 50–100 mg/mL.

  • Clarification: Sonicate for 10 mins. If turbid, centrifuge at 10,000 rpm for 5 mins.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter . Do not use cellulose filters (DMSO degrades them).

Protocol 2: Analytical Scouting Run

Goal: Determine %B for elution.

  • Column: XBridge BEH C18, 4.6 x 100 mm, 3.5 µm.

  • Flow: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm and 330 nm.

  • Calculation: Note the %B where the product elutes.

    • Prep Gradient Start: Elution %B - 10%.

    • Prep Gradient End: Elution %B + 10%.

Protocol 3: Preparative Scale-Up (The "Focused Gradient")

Goal: Isolate 100 mg – 1 g of material.

  • System: Prep-HPLC (e.g., Agilent 1260 Infinity II Prep).

  • Column: XBridge BEH C18 OBD Prep, 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / ACN.

  • Injection: 500 µL – 2000 µL of DMSO stock (Concentration Overloading).

Gradient Table (Example for Vatalanib-like compounds):

Time (min) % B (ACN) Action
0.0 20 Injection / Equilibration
1.0 20 Load Sample
2.0 30 Start Shallow Gradient
12.0 60 Elution of Target
13.0 95 Wash Column
15.0 95 Hold Wash

| 15.1 | 20 | Re-equilibrate |

Protocol 4: Post-Purification Processing
  • For High pH Fractions: The Ammonium Bicarbonate is volatile. Lyophilize directly to obtain the free base .

  • For Low pH (TFA) Fractions: The product will be a TFA salt.

    • To remove TFA: Redissolve in EtOAc, wash with Sat. NaHCO3, dry over MgSO4, and concentrate.

    • Salt Formation: Treat free base with 1.0 eq of HCl in ether to generate the HCl salt (often more soluble for biological testing).

Visualization: Method Development Workflow

HPLC_Workflow Start Crude 4-Anilino-Phthalazine Solubility Dissolve in DMSO (50-100 mg/mL) Filter 0.45 µm PTFE Start->Solubility Scout Analytical Scouting (5-95% Gradient) Solubility->Scout Decision Check Peak Shape & Separation Scout->Decision High_pH Method A: High pH (pH 10) 10mM NH4HCO3 / ACN (Preferred for Basic Heterocycles) Decision->High_pH Standard Route Low_pH Method B: Low pH (pH 2) 0.1% TFA / ACN (For difficult isomers) Decision->Low_pH If Tailing/Co-elution Prep_Run Prep Scale-Up Focused Gradient (+/- 10% of elution) High_pH->Prep_Run Low_pH->Prep_Run Fraction Fraction Collection Trigger: UV 254/330nm Prep_Run->Fraction Workup_A Lyophilization Result: Free Base Fraction->Workup_A From High pH Workup_B Free-Basing (NaHCO3 Wash) Result: Free Base or HCl Salt Fraction->Workup_B From TFA

Figure 1: Decision tree for the purification of basic 4-anilino-phthalazine derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Volume Overload / Solubility mismatchReduce injection volume; Dilute sample with 20% water/methanol if possible (watch for precipitation).
Tailing Peaks Silanol InteractionSwitch to High pH method (pH 10) or increase TFA to 0.2%. Ensure column is "End-capped".
Carryover Adsorption to injectorWash needle with 50:50 MeOH/DMSO + 0.1% Formic Acid between runs.
Split Peaks pH instabilityEnsure buffer capacity. If running at pH 3-5, move to pH 2 or pH 10 (away from pKa).

References

  • Novartis Pharmaceuticals. (2006). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients.[3] Drug Metabolism and Disposition. Link

  • Agilent Technologies. (2020). Strategy for Preparative LC Purification of Basic Compounds. Agilent Application Notes. Link

  • Selleck Chemicals. (2024). Vatalanib (PTK787) 2HCl Chemical Properties and Protocols.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9207, Phthalazine.[4]Link

  • University of Warwick. (2015). Principles in Preparative HPLC and Scale-up Strategies.Link

Sources

Technical Guide: Leveraging 4-(4-Phenylphthalazin-1-ylamino)phenol in Kinase Inhibitor Synthesis

[1]

Executive Summary & Chemical Profile[2][3]

4-(4-Phenylphthalazin-1-ylamino)phenol is a high-value scaffold used primarily in the development of "hinge-binding" kinase inhibitors. Structurally, it consists of a phthalazine core (mimicking the adenine ring of ATP) substituted with a phenyl group at the C4 position (occupying the hydrophobic pocket) and a 4-hydroxyanilino moiety at C1.

The phenolic hydroxyl group serves as a critical diversity vector , allowing late-stage functionalization via etherification to tune solubility, potency, and pharmacokinetic profiles.

Chemical Identity
PropertySpecification
Chemical Name 4-[(4-Phenylphthalazin-1-yl)amino]phenol
CAS Registry 945600-17-9
Molecular Formula

Molecular Weight 313.35 g/mol
Appearance Yellow to light-orange crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Key Functionality Nucleophilic Phenol (-OH), Secondary Amine (Linker)

Synthetic Utility & Retrosynthetic Logic

The utility of this intermediate lies in its ability to undergo Regioselective O-Alkylation or Nucleophilic Aromatic Substitution (


)
Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its downstream application into bioactive kinase inhibitors.

GStartPhthalic Anhydride+ Phenyl GrignardInter14-Phenylphthalazin-1(2H)-oneStart->Inter1Cyclization(N2H4)Inter21-Chloro-4-phenylphthalazineInter1->Inter2Chlorination(POCl3)Target4-(4-Phenylphthalazin-1-ylamino)phenol(THE INTERMEDIATE)Inter2->TargetS_NAr Displacement(4-Aminophenol)Final1VEGFR-2 Inhibitor(O-Ether Linked)Target->Final1Williamson Ether(R-X, K2CO3)Final2Aurora Kinase Inhibitor(Biaryl Ether)Target->Final2S_NAr Coupling(Cl-Pyridine, Cs2CO3)

Caption: Figure 1. Synthetic lineage from raw materials to active pharmaceutical ingredients (APIs).

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

For researchers who need to generate the scaffold in-house.

Reaction Overview:

Materials:

  • 1-Chloro-4-phenylphthalazine (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Ethanol (anhydrous, 10 vol)

  • Catalytic HCl (optional, 0.1 equiv) or Pyridine (1.0 equiv)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-chloro-4-phenylphthalazine (e.g., 10 g) in ethanol (100 mL).

  • Addition: Add 4-aminophenol (4.9 g) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ). The suspension typically clears initially, followed by the precipitation of the product (often as the hydrochloride salt if no base is used).
    
  • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. Reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Stir for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Critical Wash: Wash the cake with cold ethanol (

      
      ) to remove unreacted aminophenol (which oxidizes to a dark impurity).
      
    • Basification (If HCl salt forms): Suspend the solid in water, adjust pH to 8–9 with saturated

      
      , stir for 30 mins, filter, and wash with water.
      
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
Protocol B: Application – Synthesis of Biaryl Ether Kinase Inhibitors

This protocol demonstrates the chemoselective functionalization of the phenol group to create a biaryl ether, a common motif in Aurora kinase inhibitors.

Target Reaction:

Rationale:

  • Base Selection:

    
     is preferred over 
    
    
    for its higher solubility in DMSO and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
  • Solvent: DMSO is required to dissolve the phthalazine core.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(4-phenylphthalazin-1-ylamino)phenol (1.0 equiv, 1 mmol) in anhydrous DMSO (5 mL).

  • Deprotonation: Add Cesium Carbonate (

    
    , 2.0 equiv). Stir at room temperature for 15 minutes. The solution often turns a deeper yellow/orange due to phenoxide formation.
    
  • Coupling: Add 3-bromo-4-chloropyridine (1.2 equiv).

  • Heating: Heat the reaction mixture to

    
     under an inert atmosphere (
    
    
    ).
  • Timeline: Reaction typically requires 3–6 hours. Monitor for the disappearance of the phenol peak (LC-MS).

  • Quench & Isolation:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture slowly into stirring ice-water (50 mL). The product should precipitate.[3]

    • Filter the solid.[3]

    • Purification: Recrystallize from acetonitrile or purify via flash chromatography (SiO2, gradient 0

      
       5% MeOH in DCM).
      

Quality Control & Characterization

Trustworthy data is essential for validating the intermediate before downstream use.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)

(Area)
Identity

-NMR (DMSO-

)
Characteristic Phenol -OH singlet at

ppm (exchangeable)
Residual Solvents GC-HeadspaceEtOH

ppm
Water Content Karl Fischer

Workflow Logic: Troubleshooting Impurities

Use this logic flow to address common synthesis issues.

TroubleshootingProblemLow Purity / Dark SolidCheck1Is impurity < 5%?Problem->Check1Check2Is impurity oxidative?Check1->Check2NoAction1Recrystallize from EtOH/DMF (9:1)Check1->Action1YesAction2Use fresh 4-aminophenolPerform under N2Check2->Action2Yes (Dark/Black)Action3Check pH (Ensure free base)Check2->Action3No (Salt formation)

Caption: Figure 2. Troubleshooting logic for purification of the intermediate.

References

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents. Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[4] Context: Establishes the structure-activity relationship (SAR) of the phthalazine scaffold in VEGFR-2 inhibition. URL:[Link]

  • Aurora kinase modulators and method of use. Source:US Patent Application US20070185111A1.[5] Context: Provides specific protocols for reacting 4-(4-phenylphthalazin-1-ylamino)phenol with chloropyridines using cesium carbonate. URL:

  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents. Source:Der Pharma Chemica, 2016. Context: Details the chlorination of phthalazinones and subsequent displacement with aminophenols. URL:[Link]

Troubleshooting & Optimization

Troubleshooting precipitation of 4-(4-Phenylphthalazin-1-ylamino)phenol in cell media

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Solubility & Stability Optimization Applicable Compounds: 4-(4-Phenylphthalazin-1-ylamino)phenol (and related Phthalazin-1-ylamino derivatives) Audience: Cell Biology & Medicinal Chemistry Divisions[1]

Executive Summary

You are likely encountering precipitation issues with 4-(4-Phenylphthalazin-1-ylamino)phenol due to its inherent physicochemical conflict: it possesses a highly lipophilic phthalazine-phenyl core (driving aggregation) competing with a polar phenolic moiety (providing limited hydrogen bonding).[1]

In cell culture media (pH 7.4), this compound exists predominantly in its neutral, protonated form (Phenol pKa ≈ 10), rendering it poorly soluble in aqueous environments. The "crash-out" effect observed upon adding DMSO stocks to media is a classic Solvent Shock phenomenon, often exacerbated by high local concentrations during pipetting.[1]

This guide provides a root-cause analysis and a validated protocol to stabilize this compound in biological assays.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Precipitation Observed Timing When does it occur? Start->Timing Immediate Immediately upon addition Timing->Immediate OverTime After 2-24 hours Timing->OverTime StockCheck Check DMSO Stock (Is it clear?) Immediate->StockCheck ConcCheck Final Concentration? OverTime->ConcCheck CloudyStock Stock is cloudy/yellow StockCheck->CloudyStock ClearStock Stock is clear StockCheck->ClearStock Degradation Degradation/Oxidation (Discard Stock) CloudyStock->Degradation Shock Solvent Shock (Local Supersaturation) ClearStock->Shock HighConc > 50 µM ConcCheck->HighConc LowConc < 10 µM ConcCheck->LowConc Limit Exceeds Thermodynamic Solubility Limit HighConc->Limit Evap DMSO Evaporation or Serum Binding LowConc->Evap

Figure 1: Diagnostic logic for identifying the root cause of compound instability.

Part 2: Frequently Asked Questions (Technical)

Q1: Why does the compound precipitate immediately when I pipette it into the media?

A: This is Solvent Shock .[1] Your stock is likely dissolved in 100% DMSO. When a droplet of DMSO enters the aqueous media, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. This creates a transient "shell" of high water concentration around the compound, forcing it to precipitate before it can bind to solubilizing proteins (like Albumin) in the media.

  • Correction: Do not add the stock directly to the static volume of media. Use the "Intermediate Dilution Step" described in the protocol below.

Q2: My stock solution has turned yellow over time. Is it still safe to use?

A: Proceed with caution. Phthalazine derivatives are susceptible to oxidative degradation and hydrolysis of the heterocyclic ring upon prolonged exposure to light and moisture [1].[1] A shift to yellow often indicates the formation of degradation byproducts (such as diazenyl species or ring-opening products).[1]

  • Action: Verify purity via HPLC. If <95%, discard. Store future stocks in amber vials under nitrogen at -20°C.

Q3: Does the percentage of Fetal Bovine Serum (FBS) affect solubility?

A: Yes, significantly. This compound is highly lipophilic (LogP > 3.5 estimated). In cell culture, it relies heavily on binding to Serum Albumin (BSA/HSA) to remain in "pseudo-solution."

  • Insight: Serum-free media (SFM) is the "worst-case scenario" for this compound.[1] If your experiment requires SFM, you must significantly lower your working concentration or use a carrier like cyclodextrin.

Q4: Can I use sonication to redissolve the precipitate in the media?

A: No. Sonicating protein-rich media (containing FBS) will denature the proteins, causing frothing and altering the media's buffering capacity.[1] Sonicating the compound in DMSO is acceptable, but once it is in media, physical agitation will not reverse the thermodynamic precipitation; it will only create smaller aggregates that may yield false positives in cellular uptake assays.

Part 3: Validated Preparation Protocol

To ensure reproducibility, replace direct addition with this Serial Intermediate Dilution method. This prevents local supersaturation.

Physicochemical Data Table
ParameterValue / CharacteristicImplication
Molecular Weight ~313.35 g/mol Small molecule
LogP (Est.) 3.5 – 4.2Highly Lipophilic (Hydrophobic)
pKa (Phenol) ~10.0Neutral at pH 7.4 (Poor aqueous solubility)
Solubility (DMSO) > 20 mMGood stock solvent
Solubility (Aq) < 10 µM (Predicted)High Risk Zone
Step-by-Step Dilution Workflow

Goal: Prepare a 10 µM working solution in Cell Media (10 mL).

  • Prepare 1000x Stock:

    • Dissolve solid compound in anhydrous DMSO to create a 10 mM Master Stock.

    • Critical: Vortex until absolutely clear. Centrifuge at 10,000 x g for 1 min to ensure no micro-crystals remain.

  • The "Intermediate Step" (10x Concentration):

    • Do NOT pipette 10 µL of Master Stock directly into 10 mL of media.[1]

    • Instead, prepare a 100 µM Intermediate in a surrogate solvent or media without cells.

    • Option A (Best for Solubility): Dilute 10 µL of Master Stock into 990 µL of sterile PBS containing 1% BSA (Bovine Serum Albumin). The BSA acts as a carrier protein to sequester the lipophilic drug.

    • Option B (Standard): Dilute 10 µL of Master Stock into 990 µL of pre-warmed (37°C) complete media. Vortex immediately upon addition.

  • Final Application (1x Concentration):

    • Add the 1 mL of Intermediate Solution (from Step 2) to 9 mL of your cell culture media.

    • Final DMSO concentration: 0.1% (Safe for most cell lines).

    • Final Compound concentration: 10 µM.

  • Verification:

    • Inspect under an inverted microscope (20x or 40x). If you see dark, jagged crystals, the concentration is above the thermodynamic limit for that specific media formulation.

Part 4: Mechanism of Action & Signaling[1]

Understanding the target helps explain the necessity of the chemical structure (and its resulting insolubility). This compound acts as a Type II Kinase Inhibitor, utilizing the phthalazine core to occupy the ATP-binding pocket while the phenyl group extends into the hydrophobic allosteric region [2].[2]

SignalingPathway Compound 4-(4-Phenylphthalazin-1-ylamino)phenol ATP_Pocket ATP Binding Pocket (Hydrophobic) Compound->ATP_Pocket Competitive Binding (Hydrophobic Interaction) Kinase Target Kinase (e.g., VEGFR2 / Aurora) ATP_Pocket->Kinase Inhibits Phos Phosphorylation Kinase->Phos Blocks Downstream Downstream Signaling (Proliferation/Angiogenesis) Phos->Downstream Prevents Activation

Figure 2: Mechanism of Action.[1] The hydrophobicity causing your precipitation is functionally required for the compound to bind the deep hydrophobic pocket of the kinase target.

References

  • BenchChem Technical Support. (2025).[3][4] Addressing stability issues of 1-(Thietan-3-yl)phthalazine in solution. Retrieved from [1]

  • El-Hashash, M. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives.[5] TÜBİTAK Academic Journals. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][6] 4-Phenyl-1-(2H)-phthalazinone Product Information. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023). Phenol, 4-(phenylazo)- Chemical Properties.[1][7] Retrieved from [1]

  • Royal Society of Chemistry. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives. Retrieved from [1]

Sources

Technical Support Center: Optimizing Phthalazine-Aniline Coupling Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the cross-coupling of nitrogen-rich heterocycles. The coupling of 1-chlorophthalazine with aniline derivatives is a critical transformation in the synthesis of bioactive pharmacophores, such as VEGFR-2 inhibitors[1]. However, this reaction is notoriously prone to poor yields due to competitive hydrolysis, catalyst poisoning, and steric hindrance.

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure your coupling reactions succeed.

Core Methodologies & Self-Validating Protocols

Depending on the electronic nature of your aniline, you can employ either a Palladium-Catalyzed Buchwald-Hartwig Amination or a Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is ideal for sterically hindered or electronically deactivated anilines. The use of a palladium catalyst lowers the activation energy barrier for the C-N bond formation.

Self-Validating Mechanism: We incorporate 1,3,5-trimethoxybenzene as an internal NMR standard. This allows you to quantify the exact conversion rate via a crude aliquot before committing to a time-consuming workup, ensuring the system validates its own efficiency.

Step-by-Step Procedure:

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-chlorophthalazine (1.0 equiv), the aniline derivative (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP ligand (0.08 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Standard : Add anhydrous toluene (to reach 0.2 M) and exactly 0.1 equiv of 1,3,5-trimethoxybenzene.

  • Reaction : Seal the tube, remove it from the glovebox, and heat at 110 °C for 8 hours under vigorous stirring.

  • Validation : Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹H-NMR spectrum. Compare the integration of the product's distinct aromatic protons against the 6.0 ppm singlet of the internal standard.

  • Workup : If conversion is >95%, filter the mixture through a pad of Celite to remove the palladium and salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Acid-Catalyzed SNAr (Nucleophilic Aromatic Substitution)

For highly nucleophilic (electron-rich) anilines, a transition-metal-free approach is more cost-effective[2].

Self-Validating Mechanism: The reaction progress is tracked using TLC visualized with Dragendorff's reagent. The disappearance of the starting material and the emergence of a highly fluorescent, Dragendorff-positive spot confirms the formation of the basic secondary amine product.

Step-by-Step Procedure:

  • Setup : Dissolve 1-chlorophthalazine (1.0 equiv) and the aniline derivative (1.5 equiv) in anhydrous isopropanol (0.5 M)[2].

  • Activation : Add a catalytic amount of concentrated HCl (0.1 equiv). Causality: Protonation of the phthalazine nitrogen increases the electrophilicity of the C1 position, accelerating the nucleophilic attack.

  • Reaction : Heat the mixture to 50–80 °C for 3 to 4 hours[2].

  • Validation : Spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with DCM:MeOH (9:1) and stain with Dragendorff's reagent.

  • Isolation : Upon completion, cool the mixture to 0 °C. The product typically precipitates as the hydrochloride salt. Filter and wash with cold ethanol.

Experimental Workflow Diagram

ExperimentalWorkflow Start Reaction Setup Inert Atmosphere Reagents Add 1-Chlorophthalazine, Aniline, Pd(OAc)₂, BINAP Start->Reagents Solvent Add Anhydrous Toluene & Internal Standard Reagents->Solvent React Thermal Heating 110°C for 8 hours Solvent->React Validate Self-Validation NMR Aliquot Check React->Validate Decision Conversion > 95%? Validate->Decision Purify Workup & Flash Chromatography Decision->Purify Yes Optimize Troubleshoot (Adjust Ligand/Base) Decision->Optimize No Optimize->Start Retrial

Step-by-step experimental workflow for self-validating Buchwald-Hartwig amination.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination yields are stuck below 40%, and I observe a fine black precipitate in the vial. What is happening? A1: The black precipitate is "Palladium black," which indicates severe catalyst deactivation and aggregation. Causality: In the catalytic cycle, the Pd(II) intermediate must undergo reductive elimination to form the C-N bond and regenerate the active Pd(0) species. If this step is too slow—often due to steric hindrance or insufficient ligand electron density—the Pd(II) complex degrades into inactive Pd(0) nanoparticles. Furthermore, trace oxygen can irreversibly oxidize the phosphine ligands. Solution: Ensure strict Schlenk techniques to exclude oxygen. Switch from BINAP to a more sterically demanding and electron-rich bidentate ligand like Xantphos or a dialkylbiaryl phosphine like BrettPhos. These ligands enforce a bite angle that artificially accelerates the reductive elimination step, stabilizing the palladium center.

Q2: I am using the SNAr method, but NMR shows I am recovering mostly phthalazin-1(2H)-one instead of my coupled product. Why? A2: You are observing the competitive hydrolysis of your starting material. Causality: The carbon-chlorine bond in 1-chlorophthalazine is highly electrophilic. If your solvent (e.g., ethanol or isopropanol) contains trace amounts of water, or if your base is hygroscopic (like K₂CO₃), the hydroxide/water outcompetes the aniline as a nucleophile. This leads to the formation of phthalazin-1(2H)-one, which is thermodynamically highly stable due to its amide-like resonance. Solution: Rigorously dry your solvents using 3Å molecular sieves. Switch to a non-nucleophilic, anhydrous organic base such as N,N-Diisopropylethylamine (DIPEA) and run the reaction in a dry, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

Q3: My aniline contains a strong electron-withdrawing group (-CF₃, -NO₂). The coupling won't proceed even at elevated temperatures. A3: Electron-deficient anilines have drastically reduced nucleophilicity. Causality: In the SNAr mechanism, the initial attack of the amine's lone pair on the phthalazine ring is the rate-determining step; electron-withdrawing groups pull electron density away from the nitrogen, raising the activation energy. In the Buchwald-Hartwig cycle, these groups slow down the amine coordination and deprotonation steps[3]. Solution: For SNAr, pre-deprotonate the aniline using a strong base like Sodium Hydride (NaH) in DMF to form the highly nucleophilic anilide anion before adding the 1-chlorophthalazine. For Buchwald-Hartwig, upgrade to a stronger base like NaOtBu and utilize a highly active pre-catalyst like Pd₂(dba)₃ to force the coordination[3].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield for the coupling of 1-chlorophthalazine with 4-trifluoromethylaniline (a notoriously difficult, electron-deficient substrate).

MethodCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
SNArNoneK₂CO₃Ethanol8012< 10%High hydrolysis; water in solvent outcompetes aniline.
SNArNoneNaHDMF100665%Pre-formation of anilide anion forces SNAr completion.
B-HPd(OAc)₂ / BINAPCs₂CO₃Toluene110842%Slow reductive elimination; Pd black formation observed.
B-HPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100878%Improved bite angle accelerates reductive elimination.
B-HPd₂(dba)₃ / BrettPhosNaOtBuToluene100494% Optimal electronics/sterics; complete conversion.

Note: B-H = Buchwald-Hartwig Amination. Yields determined by quantitative ¹H-NMR using internal standard.

References
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.Taylor & Francis Online.
  • Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines.Benchchem.
  • Buchwald-Hartwig Coupling - Organic Synthesis.Organic-Synthesis.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.

Sources

Preventing oxidation of phenolic groups during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in synthetic chemistry: the unintended oxidation of phenolic groups.

Phenols are ubiquitous in natural products, pharmaceuticals, and materials science. However, their electron-rich nature makes them highly susceptible to oxidative degradation, dimerization, and polymerization. This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to ensure the integrity of your phenolic substrates.

Diagnostic Workflow: Preventing Phenol Oxidation

Before initiating a reaction, use the following logical matrix to determine the optimal strategy for protecting your phenolic substrate.

DiagnosticWorkflow Start Phenolic Substrate Identified Q1 Are reaction conditions basic or highly oxidative? Start->Q1 Q2 Are transition metal catalysts present? Q1->Q2 No Protect Install Protecting Group (e.g., TFP, TIPS, Bn) Q1->Protect Yes Schlenk Employ Strict Air-Free Schlenk Techniques Q2->Schlenk Yes Antiox Degas Solvents & Consider Antioxidants Q2->Antiox No

Diagnostic workflow for selecting phenol oxidation prevention strategies.

FAQ Section 1: Mechanistic Causality & Environmental Control

Q: Why do phenols oxidize so rapidly, especially under basic conditions? A: The causality lies in the electron density of the aromatic ring. The hydroxyl (-OH) group is strongly electron-donating via resonance. In the presence of oxidants or oxygen, the phenol can lose an electron to form a radical cation. Subsequent deprotonation yields a resonance-stabilized semiquinone radical, which rapidly loses another electron and proton to form a highly reactive quinone[1]. Under basic conditions, the phenol is deprotonated to a phenoxide ion. The negative charge drastically increases the electron density of the ring, lowering the oxidation potential and accelerating the formation of quinones[1].

OxidationMechanism Phenol Phenol (Electron-rich) Radical Radical Cation (-e⁻) Phenol->Radical O2 / Oxidant Semiquinone Semiquinone Radical (-H⁺) Radical->Semiquinone Base / H2O Quinone p-Quinone (-e⁻, -H⁺) Semiquinone->Quinone Oxidation

Mechanistic pathway of phenol oxidation to quinone via radical intermediates.

Q: How can I effectively exclude oxygen to prevent auto-oxidation during transition-metal catalyzed cross-couplings? A: Standard balloon techniques are insufficient for highly sensitive phenoxide intermediates. You must utilize a Schlenk line equipped with a dual manifold (vacuum and inert gas)[2]. The critical mechanism of protection here is the drastic reduction of partial oxygen pressure. By cycling the reaction vessel between high vacuum (<0.1 mbar) and high-purity Argon, the concentration of O2 is reduced to parts-per-million levels[3]. Furthermore, dissolved oxygen in solvents must be removed using the Freeze-Pump-Thaw method, which relies on the physical principle that gas solubility in a solid matrix is virtually zero[4].

FAQ Section 2: Protecting Group Strategies

Q: If environmental control isn't enough, how do I choose the right protecting group? A: Protecting groups prevent oxidation by either steric shielding or electronic deactivation[5].

  • Steric Shielding: Bulky silyl ethers like Triisopropylsilyl (TIPS) physically block oxidants and transition metals from coordinating with the oxygen lone pairs.

  • Electronic Deactivation: Converting the phenol to an ester (e.g., Acetate) or an electron-deficient ether pulls electron density away from the aromatic ring, raising its oxidation potential. A modern, highly effective choice is the Tetrafluoropyridyl (TFP) group. The TFP group is extremely electron-deficient, entirely suppressing the ring's oxidative reactivity, yet it can be cleaved under remarkably mild conditions using fluoride and a thiol scavenger[6].

Quantitative Data: Phenol Protecting Group Profiles

To assist in your experimental design, the following table summarizes the installation, cleavage, and stability metrics of standard phenol protecting groups.

Protecting GroupInstallation ReagentsCleavage ConditionsMechanism of Oxidation ResistanceBase StabilityAcid Stability
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/CElectronic (Ether formation)HighHigh
Triisopropylsilyl (TIPS) TIPSCl, Imidazole, DCMTBAF or mild acidSteric ShieldingHighLow
Acetyl (Ac) Ac₂O, PyridineK₂CO₃, MeOHElectronic (Ester withdrawal)LowHigh
Tetrafluoropyridyl (TFP) Pentafluoropyridine, K₂CO₃KF, 18-Crown-6, ThiolExtreme Electronic DeactivationHighHigh

Troubleshooting Guide

Issue: My phenolic reaction mixture turned pink, brown, or black upon the addition of a weak base. Root Cause: The base deprotonated the phenol to a phenoxide, which immediately reacted with trace dissolved oxygen to form colored semiquinone radicals and polymerized quinone networks[1]. Solution: Ensure your solvent is rigorously degassed prior to base addition. If the reaction permits, switch to a weaker, non-nucleophilic base, or install a TFP or TIPS protecting group before the basic step.

Issue: During Freeze-Pump-Thaw degassing, my Schlenk flask bumped violently, ruining the sample. Root Cause: The solvent was not completely frozen before the vacuum was applied, or the vacuum was opened too rapidly, causing liquid solvent to boil instantly under reduced pressure. Solution: Submerge the flask in liquid nitrogen until the solvent is a solid block. Open the vacuum stopcock slowly to allow headspace gas to evacuate without disturbing the solid matrix.

Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Each step includes a physical or analytical checkpoint to confirm success before proceeding.

Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw[3][4]

Use this protocol to prepare oxygen-free solvents for sensitive phenolic reactions.

  • Freezing: Transfer the solvent into a heavy-walled Schlenk flask containing a magnetic stir bar. Seal the flask and submerge it in a liquid nitrogen Dewar.

    • Validation Check: Wait until the solvent is completely opaque and solid. No liquid should move when the flask is tilted.

  • Pumping: Open the flask to the Schlenk line vacuum for 2–3 minutes.

    • Validation Check: Monitor the vacuum gauge. The pressure should drop below 0.1 mbar, confirming the removal of headspace air.

  • Thawing: Close the vacuum stopcock. Remove the flask from the liquid nitrogen and let it thaw in a room-temperature water bath.

    • Validation Check: As the solvent melts, you will see vigorous bubbling. This is the trapped oxygen and nitrogen escaping the liquid lattice.

  • Cycling: Repeat Steps 1–3 three times.

    • Validation Check (Ultimate): During the third and final thaw, no bubbles should form in the melting solvent. This visual confirmation guarantees the solvent is fully degassed. Backfill with Argon.

Protocol 2: Installation of the Tetrafluoropyridyl (TFP) Protecting Group[6]

Use this protocol to electronically deactivate highly sensitive phenols.

  • Setup: In an oven-dried flask under Argon, dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 equiv).

  • Addition: Add pentafluoropyridine (1.1 equiv) dropwise at room temperature. Stir the mixture at 60 °C for 2 hours.

    • Validation Check 1 (TLC): Spot the reaction on silica gel. The highly polar phenol spot (low Rf) should completely disappear, replaced by a non-polar, UV-active TFP-ether spot (high Rf).

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine 3 times to remove DMF, dry over Na₂SO₄, and concentrate.

    • Validation Check 2 (NMR): Acquire a ¹⁹F NMR spectrum. The successful installation is confirmed by two distinct multiplet signals integrating to 2F each (typically around -90 ppm and -155 ppm), proving the displacement of the para-fluorine of the pyridine ring.

References

  • An Illustrated Guide to Schlenk Line Techniques. schlenklinesurvivalguide.com. Available at:[Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at:[Link]

  • Video: Oxidation of Phenols to Quinones. JoVE. Available at:[Link]

  • Vacuum requirements for Schlenk line applications. BrandTech Scientific. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis. Universidad de Valladolid. Available at:[Link]

Sources

Technical Support Center: Advanced NMR Solvent Troubleshooting for Phenylphthalazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Phenylphthalazines are highly privileged scaffolds in modern drug discovery, forming the structural basis for various PDE4, PARP, and VEGFR inhibitors. However, their rigid, nitrogen-rich diazine core combined with hydrophobic phenyl substituents often creates unique analytical challenges—ranging from poor solubility to severe spectral overlap—during Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides causal troubleshooting, decision-making frameworks, and self-validating protocols to help you select and optimize alternative NMR solvents for phenylphthalazine derivatives.

Diagnostic Workflow: Solvent Selection Logic

Use the following decision matrix to determine the optimal alternative solvent based on the specific structural and spectral limitations of your phenylphthalazine derivative.

SolventSelection Start Assess Phenylphthalazine Solubility in CDCl3 Soluble Proceed with CDCl3 (Standard Analysis) Start->Soluble Yes Insoluble Poor Solubility or Overlapping Peaks? Start->Insoluble No PolarityCheck Is the derivative highly polar/hydrogen-bonding? Insoluble->PolarityCheck ProtonExchange Are labile protons (NH/OH) critical? PolarityCheck->ProtonExchange Yes AromaticOverlap Severe aromatic peak overlap? PolarityCheck->AromaticOverlap No UseMeOD Use Methanol-d4 (CD3OD) ProtonExchange->UseMeOD No UseAcetone Use Acetone-d6 or THF-d8 ProtonExchange->UseAcetone Yes AromaticOverlap->UseAcetone No UseC6D6 Use Benzene-d6 (ASIS Effect) AromaticOverlap->UseC6D6 Yes

Decision matrix for selecting optimal alternative NMR solvents for phenylphthalazine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: My phenylphthalazine derivative is insoluble in standard CDCl₃. Why does DMSO-d₆ cause severe peak broadening, and what is the alternative? Causality & Experience: While DMSO-d₆ is a powerful, universal solubilizer for polar heterocycles, its high viscosity at room temperature significantly decreases the molecular tumbling rate of bulky phenylphthalazine molecules. This slow tumbling enhances transverse relaxation (T₂), leading to line broadening[1]. Furthermore, strong dipole-dipole interactions between the solvent and the diazine core can restrict conformational mobility, causing intermediate chemical exchange rates on the NMR timescale. Solution: Switch to a lower-viscosity polar aprotic solvent like Acetone-d₆ or THF-d₈. If DMSO-d₆ must be used due to extreme insolubility, perform Variable Temperature (VT) NMR at 40–60 °C. The added thermal energy lowers solvent viscosity and accelerates exchange processes past the coalescence point, resulting in sharp, quantifiable resonances[1].

Q2: I need to assign the exchangeable protons (NH/OH) on my substituted phenylphthalazine, but it is only soluble in highly polar solvents. Can I use Methanol-d₄? Causality & Experience: Methanol-d₄ (CD₃OD) is excellent for highly polar or ionic compounds due to its high dielectric constant (32.7)[2]. However, because it is a protic solvent, the deuterium in CD₃OD will rapidly exchange with the labile protons (NH, OH, SH) on your phenylphthalazine. This renders the labile protons NMR-invisible, merging them into the residual HDO peak. Solution: To observe labile protons while maintaining high solubility, use Acetone-d₆. It provides distinct resonances without initiating deuterium exchange, allowing for clear identification of hydrogen-bonding networks.

Q3: The aromatic region (7.5 - 8.5 ppm) of my spectrum is a completely overlapping multiplet. How can I resolve the phthalazine core protons from the phenyl ring protons? Causality & Experience: The electron-deficient nature of the phthalazine diazine ring and the pendant phenyl ring often result in highly similar magnetic shielding environments in standard solvents like CDCl₃, causing severe signal overlap. Solution: Exploit the Aromatic Solvent Induced Shift (ASIS) effect by using Benzene-d₆. The electron-rich π-cloud of Benzene-d₆ forms specific, transient collision complexes with the electron-deficient diazine core, shielding those specific protons differently than the sterically hindered pendant phenyl protons. This differential shielding spreads the overlapping signals across a wider chemical shift range.

Q4: How do I study dynamic haptotropic shifts or conformer exchange in phenylphthalazine-metal complexes? Causality & Experience: Phenylphthalazines often act as ligands in transition metal catalysts (e.g., Iridium complexes). These complexes can undergo slow haptotropic shifts (interchanging pairs of protons within the bound ligands) or ligand dissociation processes that complicate spectral interpretation[3]. Solution: Use Methanol-d₄ for Variable Temperature (VT) NMR and 2D EXSY (Exchange Spectroscopy). Methanol-d₄ has a very low freezing point (-98 °C)[2], allowing you to cool the sample significantly. This slows down the exchange rate until the distinct conformers are "frozen" and visible on the NMR timescale[3].

Quantitative Data: Solvent Properties & Suitability

SolventViscosity (mPa·s at 25°C)Dielectric ConstantBoiling / Freezing Point (°C)Suitability for Phenylphthalazines
Chloroform-d (CDCl₃) 0.544.861 / -64Standard baseline; poor for highly polar derivatives.
DMSO-d₆ 2.0046.8189 / 18Excellent solubility; causes peak broadening at RT[1].
Methanol-d₄ (CD₃OD) 0.5932.765 / -98Ideal for VT-NMR and polar variants; exchanges NH/OH[2].
Acetone-d₆ 0.3220.756 / -94Good balance of polarity and low viscosity; retains labile protons.
Benzene-d₆ (C₆D₆) 0.602.380 / 5Used specifically to resolve overlapping aromatic multiplets via ASIS.

Self-Validating Experimental Protocol: Solvent Screening & Preparation

To ensure data integrity and prevent the degradation of valuable drug candidates, follow this self-validating protocol when transitioning to an alternative NMR solvent.

Step 1: Cost-Effective Solubility Screening

  • Action: Do not waste expensive deuterated solvents immediately[1]. Weigh 1-2 mg of the phenylphthalazine into a standard glass vial. Add 0.5 mL of the non-deuterated equivalent of your target solvent (e.g., standard acetone or methanol).

  • Causality: This confirms macroscopic solubility. If the solution remains cloudy after sonication, the deuterated equivalent will also fail.

Step 2: Sample Preparation & Filtration

  • Action: Once a solvent is selected, dissolve 5–10 mg of the compound in 0.6 mL of the deuterated solvent. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Causality: Solid particulates distort the local magnetic field homogeneity, causing poor shimming and broad base-lines. Filtration ensures a true solution.

Step 3: Acquisition & Thermal Equilibration

  • Action: Insert the sample and lock onto the specific deuterium frequency of the alternative solvent. Perform gradient shimming. If using DMSO-d₆ and peaks appear broad, increase the probe temperature to 45 °C, allow 10 minutes for thermal equilibration, and re-shim[1].

  • Causality: Thermal equilibration prevents convection currents inside the tube, which would otherwise ruin the line shape and 2D correlations.

Step 4: Self-Validation via Integration Ratios (Trustworthiness Check)

  • Action: Acquire a standard 1D ¹H NMR spectrum immediately (

    
    ) and again after 24 hours (
    
    
    
    ). Integrate the isolated downfield singlet of the phthalazine diazine ring (typically around 9.0–9.5 ppm if unsubstituted at C1/C4) and compare it to the integration of the pendant phenyl ring protons.
  • Validation Logic: The integration ratio must perfectly match the theoretical molecular stoichiometry. If the ratio deviates at

    
    , or if new peaks appear, the alternative solvent is causing chemical degradation or selective precipitation. If the ratio holds constant, your alternative solvent protocol is fully validated.
    

References

  • [3] RSC Publishing. Investigating pyridazine and phthalazine exchange in a series of iridium complexes in order to define their role in the catalytic transfer of magnetisation from para-hydrogen. Available at:[Link]

Sources

Removing unreacted 4-aminophenol impurities from final product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 4-aminophenol impurities from final product (Acetaminophen/Paracetamol) Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary

Unreacted 4-aminophenol (PAP) is the primary impurity in the synthesis of Acetaminophen (Paracetamol). It is a known nephrotoxin and teratogen. Strict pharmacopoeial standards (USP <227>) typically require PAP levels to be < 0.005% (50 ppm) in the final drug substance.

This guide addresses the specific challenge of removing residual PAP when standard workups fail. It moves beyond basic synthesis into advanced purification thermodynamics and scavenger chemistry.

Module 1: Diagnostic & Detection

Is your product actually contaminated, or is it degrading?

Q: My final product has a pink/brown hue. Does this confirm high PAP levels? A: Yes, but indirectly. Pure PAP is white, but it is highly unstable. In the presence of oxygen and moisture, PAP oxidizes into quinone imines , which are intensely colored (pink to brown).

  • The Causality: The color indicates that PAP was present and has already degraded. Even trace amounts (<100 ppm) can cause visible discoloration.

  • The Fix: You cannot simply "wash" the color away. You must reduce the quinone imines back to soluble species or adsorb them before recrystallization. (See Protocol A).

Q: How do I definitively quantify PAP vs. Paracetamol? A: You must use HPLC. UV spectrophotometry is unreliable due to overlapping absorption bands (both have phenolic rings).

  • Method: USP <227> utilizes a C18 column with a mobile phase of Methanol/Water/Phosphate Buffer.

  • differentiation: PAP is significantly more polar (more basic) than Paracetamol. It will elute earlier (shorter retention time) on a reverse-phase column.

Visualizing the Diagnostic Logic

DiagnosticFlow Start Product Analysis ColorCheck Visual Inspection: Is it Pink/Brown? Start->ColorCheck HPLC HPLC Analysis (Reverse Phase) Start->HPLC ColorCheck->HPLC No (White) ResultColor Oxidized PAP (Quinone Imines) ColorCheck->ResultColor Yes ResultHigh PAP > 50 ppm HPLC->ResultHigh Early Elution Peak ResultClean Product Compliant HPLC->ResultClean No Early Peak Action2 Go to Protocol B ResultHigh->Action2 Requires pH-Controlled Recryst. Action1 Go to Protocol A ResultColor->Action1 Requires Adsorption + Reduction

Figure 1: Diagnostic decision matrix for impurity identification. Note that visual color confirms oxidation, while HPLC confirms presence of unreacted precursor.

Module 2: Purification Protocols

The "How-To" of Separation.

Protocol A: The "Scavenge & Adsorb" Method

Best for: Visibly discolored products or crude batches with >1% PAP.

The Science: This method utilizes Sodium Dithionite (Na₂S₂O₄) as a reducing agent to convert colored quinones back to soluble species, combined with Activated Carbon to adsorb the organic PAP molecules via van der Waals forces.

Step-by-Step Workflow:

  • Dissolution: Suspend crude Acetaminophen in deionized water (ratio: 10 mL water per 1 g solid).

  • Heat: Heat to 90°C (do not boil vigorously). Ensure complete dissolution.

  • Chemical Scavenging: Add Sodium Dithionite (10-20 mg per gram of product).

    • Why? Dithionite reduces the oxidized colored impurities, preventing them from becoming trapped (occluded) inside the crystal lattice during cooling.

  • Adsorption: Add Activated Carbon (powdered, acid-washed, 5% w/w of product). Stir for 10-15 minutes at 90°C.

    • Critical Check: Do not stir longer than 20 mins, or the carbon may start desorbing impurities as the temperature fluctuates.

  • Hot Filtration: Filter immediately while hot (>85°C) through a pre-heated Büchner funnel or Celite pad.

    • Why? If the solution cools during filtration, Acetaminophen will crystallize in the filter, trapping the carbon and impurities.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed, then move to an ice bath (0-4°C).

Protocol B: pH-Controlled Recrystallization

Best for: White products that fail HPLC limits (50-500 ppm PAP).

The Science: PAP is amphoteric (pKa ~5.48 for the amine, ~10.3 for the phenol). Acetaminophen is a weak acid (pKa ~9.4). By manipulating the pH, we can maximize the solubility of PAP in the mother liquor while precipitating the product.

Step-by-Step Workflow:

  • Solvent Prep: Prepare a water/ethanol mixture (9:1).

  • pH Adjustment: Adjust the solvent pH to ~6.0 - 6.5 .

    • Why? At this pH, PAP is largely uncharged or partially protonated (soluble), whereas Acetaminophen is uncharged and less soluble in cold water. If the pH is too low (<4), Acetaminophen may hydrolyze back into PAP. If too high (>9), Acetaminophen dissolves (salt formation).

  • Dissolve & Cool: Dissolve product at boiling point. Cool slowly (1°C/min).

    • Thermodynamics: Rapid cooling causes "crash crystallization," which traps mother liquor (containing PAP) inside the crystals. Slow cooling excludes impurities.

  • The Wash: Filter crystals and wash with ice-cold water adjusted to pH 6.

    • The Trap: Do not wash with neutral water if your product was heavily contaminated; the pH shift can cause surface precipitation of residual PAP.

Module 3: Troubleshooting & FAQs

Addressing specific failure modes.

Q: I followed the protocol, but my yield dropped to 60%. Why? A: You likely used too much solvent or cooled too quickly.

  • Solubility Data: Acetaminophen solubility in water is ~14 mg/mL at 20°C but >250 mg/mL at 100°C. If you use excess water, a significant portion of product remains in the mother liquor.

  • The Fix: Use the minimum solvent required to dissolve at 95°C. Recycle the mother liquor for a second crop (but note: the second crop will have higher PAP levels).

Q: Why does the USP method require a "C18" column? Can I use Silica? A: No. Normal phase silica interacts too strongly with the amine group on PAP, causing peak tailing and irreversible adsorption. Reverse-phase (C18) separates based on hydrophobicity. PAP (more polar) elutes first; Acetaminophen (less polar) elutes later.

Q: Can I use Acetone for recrystallization? A: Not recommended for PAP removal.

  • Reason: Both PAP and Acetaminophen have high solubility in acetone. You need a solvent system with a differential solubility profile (like Water or Water/Ethanol) where the impurity stays in solution while the product crashes out.

Comparative Data: Purification Efficiency
MethodPAP Removal EfficiencyYieldPrimary Mechanism
Simple Water Recryst. Low (removes ~70%)High (>85%)Solubility Differential
Carbon Adsorption High (removes ~95%)Medium (80%)Surface Adsorption
Dithionite + Carbon Very High (removes >99%)Medium (80%)Reduction + Adsorption
pH Control (pH 6) High (removes ~90%)High (85%)Ionization State Control

Visualizing the Recrystallization Pathway

This diagram illustrates the thermodynamic path of the impurity versus the product.

RecrystLogic Mix Hot Mixture (Product + PAP) Cooling Cooling Phase (T < 20°C) Mix->Cooling Temp Drop ProductSolid Product (Solid Crystal) Cooling->ProductSolid Precipitation PAPLiquid PAP (Dissolved in Liquor) Cooling->PAPLiquid Remains Soluble PAPLiquid->ProductSolid Surface Contamination (If not washed) Occlusion Impurity Trapped (Occlusion) PAPLiquid->Occlusion Fast Cooling Occlusion->ProductSolid Impurity Inside Crystal

Figure 2: Thermodynamic separation logic. Note that "Fast Cooling" forces PAP into the crystal lattice (Occlusion), whereas controlled cooling keeps it in the liquid phase.

References

  • USP <227> . 4-Aminophenol in Acetaminophen-Containing Drug Products. United States Pharmacopeia. (Defines the 0.005% / 50 ppm limit and HPLC methodology).

  • PubChem . 4-Aminophenol Compound Summary. National Center for Biotechnology Information. (Source for pKa and solubility data).

  • Ellis, F. (2002). Paracetamol: a curriculum resource. Royal Society of Chemistry.[1] (Details the synthesis and specific degradation pathways of PAP).

  • Bose, A. (2013).[1] HPLC Determination of 4-Aminophenol in Acetaminophen Formulations. Journal of Chromatographic Science. (Validation of the reverse-phase separation logic).

Sources

Technical Support Center: Phthalazine Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Cell Permeability & Bioavailability

Status: Active | Ticket ID: PKI-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Optimization Hub

You are likely here because your phthalazine-based kinase inhibitor shows single-digit nanomolar potency in biochemical assays (TR-FRET/LanthaScreen) but fails to translate that potency into cellular models (high micromolar EC50).

The phthalazine scaffold (a benzopyridazine) is a privileged structure for targeting kinases like Aurora A/B (e.g., Tozasertib/VX-680), VEGFR , and p38 MAPK . However, its planar, nitrogen-rich aromatic core often leads to two distinct failures:

  • "Brick Dust" Insolubility: High lattice energy limits dissolution.

  • Efflux Liability: The scaffold is a frequent substrate for P-glycoprotein (P-gp/MDR1).

Select a troubleshooting module below to diagnose and resolve your specific issue.

Module 1: The Potency Gap (Biochemical vs. Cellular)

Symptom: Your


 is <10 nM, but 

is >1

M. Diagnosis: This "Potency Gap" is rarely a binding issue; it is a transport issue. You must determine if the compound cannot enter the cell (passive permeability) or is being kicked out (active efflux).
Diagnostic Workflow

Use this logic flow to isolate the root cause.

PotencyGapTriage start START: High Potency Gap (Cell IC50 >> Biochem IC50) solubility_check Step 1: Check Kinetic Solubility (PBS, pH 7.4) start->solubility_check decision_sol Is Solubility < 5 µM? solubility_check->decision_sol pampa Step 2: Run PAMPA Assay (Passive Diffusion) decision_pampa Is Pe < 1.0 x 10^-6 cm/s? pampa->decision_pampa caco2 Step 3: Caco-2 Bidirectional Assay (Active Transport) decision_efflux Is Efflux Ratio (ER) > 2.0? caco2->decision_efflux decision_sol->pampa No sol_fix Fix: Formulation/Prodrug (See Module 3) decision_sol->sol_fix Yes decision_pampa->caco2 No perm_fix Fix: Reduce PSA / Lipophilicity (See Module 2) decision_pampa->perm_fix Yes efflux_fix Fix: Mask H-Bond Donors (See Module 2) decision_efflux->efflux_fix Yes ok Target Engagement Issue (Check ATP Km) decision_efflux->ok No

Figure 1: Triage workflow to diagnose the cause of poor cellular potency in phthalazine inhibitors.

Module 2: Structural Optimization (SAR)

Objective: Modify the phthalazine core to improve permeability (


) without destroying kinase binding affinity.
Common Phthalazine Liabilities & Fixes

The phthalazine core contains two nitrogen atoms. If your R-groups add more polarity (e.g., the piperazine tail in VX-680), your Topological Polar Surface Area (TPSA) may exceed the 140 Ų limit for cell penetration.

LiabilityMechanism of FailureChemical SolutionExample Strategy
High TPSA Compound is too polar to cross the lipid bilayer.Mask H-Bond Donors (HBD). Methylate amide nitrogens or use bioisosteres (e.g., replace amide with ether).
P-gp Substrate The planar aromatic rings stack in the P-gp binding pocket.Disrupt Planarity. Introduce

centers (e.g., cyclopropyl or gem-dimethyl groups) to create "3D" character.
Rigidity High lattice energy prevents dissolution ("Brick Dust").Lower Melting Point. Add flexible alkyl chains or ortho-substituents to twist the ring system.
Case Study: The VX-680 (Tozasertib) Lesson

VX-680 is a potent Aurora kinase inhibitor but suffered from solubility-limited absorption.

  • The Fix: The addition of a N-methyl-piperazine group.

  • The Trade-off: While this improved solubility, it introduced a basic amine that can be protonated at physiological pH, potentially reducing passive permeability.

  • Optimization Tip: If adding solubilizing groups (like piperazine/morpholine), ensure you cap them (e.g., N-methylation) to prevent them from acting as H-bond donors, which P-gp recognizes avidly [1].

Module 3: Experimental Protocols

Status: Verified Methods

Protocol A: Caco-2 Bidirectional Transport Assay

Use this to confirm if your phthalazine is an efflux substrate.

Prerequisites:

  • Differentiated Caco-2 monolayer (21-day culture).[1][2]

  • TEER (Transepithelial Electrical Resistance) > 200

    
    .[3]
    
  • Compound concentration: 10

    
    M (ensure <1% DMSO).[1]
    

Step-by-Step:

  • Preparation: Wash monolayers with HBSS (pH 7.4).

  • Dosing (A>B): Add compound to the Apical (top) chamber. Add blank buffer to Basolateral (bottom).

  • Dosing (B>A): In a separate well, add compound to Basolateral . Add blank buffer to Apical .

  • Incubation: Incubate at 37°C for 90 minutes.

  • Sampling: Collect 50

    
    L from receiver compartments.
    
  • Analysis: Quantify via LC-MS/MS.

Data Interpretation: Calculate the Efflux Ratio (ER):



  • ER < 2: Passive diffusion dominates (Good).

  • ER > 2: Active efflux is occurring (Bad).

  • Troubleshooting: If ER > 2, repeat the assay with Verapamil (50

    
    M) . If the ER drops to ~1, your compound is definitely a P-gp substrate [2].
    

Caco2Flow cluster_0 Well 1: Absorption (A->B) cluster_1 Well 2: Efflux (B->A) Apical1 Apical (Donor + Drug) Baso1 Basolateral (Receiver) Apical1->Baso1 Passive Transport Baso2 Basolateral (Donor + Drug) Apical2 Apical (Receiver) Baso2->Apical2 Active Efflux (P-gp)

Figure 2: Caco-2 Experimental Setup. Compare transport rates between Well 1 and Well 2 to calculate Efflux Ratio.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in the cell media. Is this a permeability issue? A: No, this is a solubility issue. Phthalazines are flat and stack easily (high lattice energy).

  • Immediate Fix: Sonicate your stock solution (DMSO) before adding to media.

  • Long-term Fix: Disrupt the symmetry of the molecule. Add a methyl group to the phthalazine ring to disrupt packing (the "Magic Methyl" effect).

Q: Can I use a prodrug strategy for phthalazines? A: Yes. If you have a free NH or OH group that is hurting permeability, consider a phosphate prodrug . This was successfully used for Tozasertib (VX-680) derivatives to improve solubility and bioavailability, allowing the active parent to be released by phosphatases in the blood [3].

Q: Why does my compound work in HEK293 cells but not in MDR1-MDCK cells? A: HEK293 cells have low expression of efflux transporters. MDCK-MDR1 cells overexpress P-gp. This discrepancy confirms your compound is a P-gp substrate. You must lower the H-bond donor count or TPSA.

References

  • Vertex Pharmaceuticals. (2008). Discovery of Highly Selective and Potent p38 Inhibitors Based on a Phthalazine Scaffold. Journal of Medicinal Chemistry.

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[4] Nature Medicine.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Validation & Comparative

Comparative Guide: 4-(4-Phenylphthalazin-1-ylamino)phenol vs. Vatalanib (PTK787)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the pharmacological profile, structural activity relationships (SAR), and experimental utility of Vatalanib (PTK787/ZK 222584) against its structural analogue, 4-(4-Phenylphthalazin-1-ylamino)phenol (referred to herein as Compound A ).

  • Vatalanib is a second-generation, orally active phthalazine derivative optimized for high-affinity inhibition of VEGFR-1, -2, and -3 , with secondary activity against PDGFR and c-Kit. It serves as the clinical benchmark for anti-angiogenic therapy in this chemical class.

  • Compound A represents a "scaffold" chemotype often utilized in SAR studies or as a precursor in the synthesis of Aurora kinase inhibitors. Lacking the critical 4-pyridylmethyl pharmacophore of Vatalanib, it typically exhibits reduced potency against VEGFR but provides a vital negative control or alternative kinase probe (e.g., Aurora A/B) in drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis[1]

The distinct biological activities of these two compounds stem directly from modifications at the C1 and C4 positions of the phthalazine core.

FeatureVatalanib (PTK787)4-(4-Phenylphthalazin-1-ylamino)phenol (Compound A)
CAS Registry 212141-54-3333776-18-4
Core Scaffold PhthalazinePhthalazine
Position 1 (Amine) N-(4-chlorophenyl)aminoN-(4-hydroxyphenyl)amino
Position 4 (Tail) 4-pyridylmethyl Phenyl
Key Interaction Pyridine nitrogen forms water-mediated H-bonds in the ATP pocket; Methyl spacer allows flexibility.Rigid phenyl group lacks H-bond acceptor capability; reduced solubility.
Primary Target VEGFR-2 (KDR)Aurora Kinase / Non-selective Kinase Probe
Structural Logic (SAR)

The transition from Compound A to Vatalanib illustrates a classic "Lead Optimization" trajectory described by Bold et al. (2000):

  • Solubility & Binding: The replacement of the C4-phenyl (Compound A) with a 4-pyridylmethyl group (Vatalanib) significantly enhances aqueous solubility and potency. The pyridine nitrogen aligns with the ATP-binding pocket's solvent channel, improving affinity for VEGFR tyrosine kinases.

  • Lipophilicity: The p-chloro substituent in Vatalanib increases lipophilicity compared to the p-hydroxyl group in Compound A, improving membrane permeability for intracellular kinase targeting.

Part 2: Potency & Selectivity Profile

In Vitro Enzymatic Potency (IC50)

Vatalanib is engineered for sub-micromolar inhibition of VEGF receptors. Compound A, lacking the optimized side chains, shows a shift in potency and target profile.

Target KinaseVatalanib (PTK787) IC50Compound A (Estimated/SAR)Mechanistic Insight
VEGFR-2 (KDR) 37 nM > 1,000 nMThe C4-pyridylmethyl group of Vatalanib is essential for high-affinity binding to the inactive (DFG-out) conformation of VEGFR-2.
VEGFR-1 (Flt-1) 77 nM> 1,000 nMCompound A lacks the specific steric and electrostatic complementarity required for potent VEGFR inhibition.
Aurora Kinase > 10 µMActive (< 100 nM) The 1-anilino-4-phenylphthalazine scaffold of Compound A is frequently cited in patent literature (e.g., US20110301162) as a core pharmacophore for Aurora kinase modulation .
c-Kit 730 nMVariable-
Cellular Efficacy (HUVEC Proliferation)

In functional angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVEC):

  • Vatalanib: Potently inhibits VEGF-induced proliferation with an IC50 of ~7.1 nM . It specifically arrests cells in the G0/G1 phase by blocking the MAPK signaling cascade.

  • Compound A: Exhibits significantly lower potency in anti-angiogenic assays. However, due to its potential Aurora kinase activity, it may induce G2/M arrest (polyploidy) rather than G1 arrest, distinguishing its mechanism of action.

Part 3: Mechanism of Action & Signaling Pathways

VEGFR Inhibition (Vatalanib)

Vatalanib acts as a Type II inhibitor , binding to the inactive conformation of the kinase (DFG-out). It competes with ATP, preventing the autophosphorylation of the activation loop. This blockade shuts down downstream signaling via PLCγ-PKC-MAPK (proliferation) and PI3K-Akt (survival).

Aurora Kinase Modulation (Compound A Context)

Compound A's scaffold allows it to interact with the ATP-binding cleft of serine/threonine kinases like Aurora A/B. Inhibition of Aurora kinases disrupts centrosome maturation and chromosome segregation, leading to mitotic catastrophe.

SignalingPathways cluster_VEGF Angiogenesis Pathway (Vatalanib Target) cluster_Aurora Mitotic Pathway (Compound A Scaffold) VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Vatalanib Vatalanib (PTK787) (Blocks ATP Binding) Vatalanib->VEGFR2 Inhibits MAPK MAPK / ERK (Proliferation) PLCg->MAPK Aurora Aurora Kinase A/B Mitosis Centrosome Maturation Spindle Assembly Aurora->Mitosis CompA Compound A (Scaffold Inhibitor) CompA->Aurora Inhibits Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis Failure leads to

Figure 1: Divergent signaling impacts. Vatalanib targets the upstream receptor (VEGFR), blocking proliferation entry. Compound A targets downstream mitotic machinery (Aurora), inducing mitotic failure.

Part 4: Experimental Protocols

Protocol 1: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of both compounds against VEGFR-2 and Aurora-A.

Reagents:

  • Recombinant Human VEGFR-2 and Aurora-A kinases.

  • FRET peptide substrates (e.g., Z'-LYTE™).

  • ATP (at Km for each kinase).

  • Test Compounds (10 mM DMSO stocks).

Workflow:

  • Preparation: Dilute Vatalanib and Compound A in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to prepare a 10-point dose-response curve (range: 0.1 nM to 10 µM).

  • Incubation: Mix kinase (2 nM final), peptide substrate (2 µM), and compound in a 384-well plate. Incubate for 15 mins at Room Temperature (RT) to allow compound binding.

  • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 mins at RT.

  • Development: Add Development Reagent (site-specific protease). This cleaves non-phosphorylated peptides, disrupting the FRET signal. Phosphorylated peptides remain intact (high FRET).

  • Analysis: Measure fluorescence emission ratio (Coumarin/Fluorescein). Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Validation Criteria: Vatalanib IC50 for VEGFR-2 must fall within 30–50 nM.

Protocol 2: HUVEC Proliferation Assay (BrdU Incorporation)

Objective: Assess functional anti-angiogenic potency.

  • Seeding: Plate HUVECs (3,000 cells/well) in 96-well plates coated with 1% gelatin. Use starvation medium (EBM-2 + 0.5% FBS) for 24 hours to synchronize cell cycle.

  • Treatment: Replace medium with EGM-2 (containing VEGF) + Test Compounds (0.1 nM – 10 µM). Include a Vatalanib positive control and a DMSO vehicle control.

  • Pulse: After 48 hours, add BrdU labeling reagent for the final 4 hours.

  • Detection: Fix cells and perform anti-BrdU ELISA.

  • Result Interpretation:

    • Vatalanib should show a sharp dose-dependent reduction in BrdU incorporation (IC50 < 100 nM).

    • Compound A will likely show a shallow curve or activity only at micromolar concentrations (> 1 µM), confirming its lack of specificity for the VEGF-driven pathway compared to Vatalanib.

References

  • Bold, G., et al. (2000).[1] "New Anilinophthalazines as Potent and Orally Well-Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry, 43(12), 2310–2323. Link

  • Wood, J. M., et al. (2000).[1] "PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vitro and in vivo." Cancer Research, 60(8), 2178-2189. Link

  • Deak, H. L., et al. (2011).[2] "Aurora Kinase Modulators and Methods of Use." U.S. Patent Application US20110301162A1.[2] Link

  • Henycz, M., et al. (2007). "Substituted Phthalazines as Tyrosine Kinase Inhibitors." U.S. Patent Application US20070185111A1.[2] Link

Sources

Validation of G2/M Cell Cycle Arrest by Phthalazine Inhibitors: A Comprehensive Comparison and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phthalazine Scaffold in Cell Cycle Regulation

The G2/M checkpoint is a critical juncture in the cell cycle, ensuring DNA damage is repaired before a cell enters mitosis. Phthalazine derivatives have emerged as highly versatile pharmacophores capable of inducing robust G2/M phase arrest through multiple mechanisms, including direct Cyclin-Dependent Kinase 1 (CDK1) inhibition[1], Topoisomerase II poisoning[2], and disruption of microtubule dynamics.

As a Senior Application Scientist, I have designed this guide to provide an objective comparison of phthalazine inhibitors against standard-of-care alternatives. Furthermore, it details self-validating experimental workflows to confirm G2/M arrest in preclinical models, explaining the biochemical causality behind each methodological step.

Mechanistic Pathways of Phthalazine-Induced G2/M Arrest

Phthalazine derivatives typically trigger G2/M arrest via two primary axes:

  • Direct CDK1 Inhibition: Piperazine-tethered phthalazines competitively bind the ATP pocket of CDK1, preventing the formation of the active CDK1/Cyclin B1 complex required for mitotic entry[1].

  • Topoisomerase II Poisoning: Intercalating phthalazines stabilize the Topo II-DNA cleavable complex, inducing double-strand breaks (DSBs). This activates the ATM/ATR-Chk1/Chk2 DNA damage response (DDR) pathway, which phosphorylates and inactivates Cdc25C, ultimately keeping CDK1 in its inactive, phosphorylated state[2].

MechanisticPathway Phthalazine Phthalazine Inhibitors CDK1 CDK1 / Cyclin B1 Complex Phthalazine->CDK1 Direct ATP-competitive Inhibition TopoII Topoisomerase II Phthalazine->TopoII DNA Intercalation / Poisoning G2M G2/M Cell Cycle Arrest CDK1->G2M Blocked Mitotic Entry DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Stabilization of Cleavable Complex ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR DDR Activation Chk Chk1 / Chk2 ATM_ATR->Chk Phosphorylation Cdc25C Cdc25C (Inactivated) Chk->Cdc25C Inhibitory Phosphorylation Cdc25C->CDK1 Prevents Dephosphorylation

Caption: Mechanistic pathways of phthalazine inhibitors inducing G2/M arrest via CDK1 and Topo II.

Comparative Performance: Phthalazines vs. Standard Alternatives

When selecting an inhibitor for G2/M phase studies, researchers must weigh potency, selectivity, and off-target effects. The table below compares novel phthalazine classes against established pharmacological controls.

Compound ClassPrimary TargetTarget IC50G2/M Arrest EfficacyOff-Target ProfileKey Advantage
Piperazine-tethered Phthalazines [1]CDK136.8 – 44.5 nMHigh (Pronounced 4N DNA peak)Weak inhibition of CDK2, CDK5, AXLHigh selectivity for CDK1 over other CDKs; potent in pancreatic cancer models.
RO-3306 (Standard Control) CDK1~35 nMVery HighInhibits CDK2 at higher dosesEstablished benchmark for reversible G2/M synchronization.
Phthalazine Intercalators (e.g., Cpd 32a) [2]Topo II / DNA5.4 – 8.9 µMModerate to HighBroad cytotoxicity due to DNA bindingDual action (intercalation + Topo II poisoning); effective in HepG-2 cells.
Etoposide (Standard Control) Topo II~10-50 µMHighSecondary leukemogenesis riskWell-characterized DDR activation leading to G2/M block.
1,2,4-triazolo[3,4-a]phthalazines [3]Multi-kinase2.0 – 4.5 µMModerateBroad spectrumGood baseline efficacy across multiple human cancer cell lines (HeLa, MCF-7).

Experimental Protocols for Validating G2/M Arrest

To definitively prove G2/M arrest, a dual-assay approach is mandatory: Flow Cytometry (to quantify DNA content) and Western Blotting (to validate the molecular checkpoint).

Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the proportion of cells with 4N DNA content.

Step-by-Step Methodology & Causality:

  • Harvesting: Trypsinize cells and collect both the adherent and floating populations. Causality: G2/M arrested cells often round up and detach. Discarding the media/floating cells will artificially skew the population data toward G1, resulting in false negatives.

  • Washing: Wash twice with cold PBS. Causality: Removes residual serum proteins that can interfere with the fixation process.

  • Fixation: Resuspend the pellet in 300 µL cold PBS, then add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours. Causality: Ethanol dehydrates the cells, coagulating proteins to permeabilize the membrane while preserving DNA integrity. Dropwise addition prevents cell clumping.

  • RNase A Treatment: Wash cells to remove ethanol, resuspend in PBS containing 50 µg/mL RNase A, and incubate for 30 mins at 37°C. Causality: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids indiscriminately. RNase A degrades RNA, ensuring the fluorescent signal strictly correlates with DNA content.

  • PI Staining: Add 20 µg/mL PI and incubate in the dark for 15 mins. Causality: PI binds stoichiometrically to DNA. Cells in G1 will have a 2N signal, S-phase will be intermediate, and G2/M arrested cells will exhibit a distinct 4N peak.

Western Blotting (Molecular Checkpoint Validation)

Flow cytometry cannot distinguish between G2 arrest and M phase arrest (both are 4N). Western blotting for specific markers is required to pinpoint the exact block.

Step-by-Step Methodology & Causality:

  • Lysis: Lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (e.g., NaF, Na3VO4). Causality: The G2/M transition is governed by transient phosphorylation events. Phosphatase inhibitors prevent the rapid dephosphorylation of key markers like p-CDK1 (Tyr15) and p-Histone H3 (Ser10) during lysis.

  • Protein Quantification & SDS-PAGE: Quantify using a BCA assay, load equal amounts of protein (20-30 µg), and resolve on a 10% SDS-PAGE gel.

  • Transfer & Blocking: Transfer to a PVDF membrane. Block with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality: When probing for phosphoproteins, BSA is mandatory over non-fat dry milk. Milk contains casein (a phosphoprotein), which causes high background noise with phospho-specific antibodies.

  • Primary Antibody Probing: Probe for Cyclin B1, CDK1, p-CDK1 (Tyr15), and p-Histone H3 (Ser10). Causality:

    • Cyclin B1 & CDK1: Accumulate during G2.

    • p-CDK1 (Tyr15): High levels indicate inactive CDK1 (confirming G2 arrest).

    • p-Histone H3 (Ser10): A highly specific marker for chromosomal condensation in mitosis. High levels indicate M-phase arrest; low/absent levels indicate a strict G2 arrest.

ValidationWorkflow CellCulture Cell Culture & Treatment (Phthalazine vs. Vehicle) Harvest Harvest Adherent + Floating Cells CellCulture->Harvest Split Sample Split Harvest->Split FlowPrep Cold Ethanol Fixation & RNase A Treatment Split->FlowPrep Cellular Level Validation Lysis Lysis in RIPA + Phosphatase Inhibitors Split->Lysis Molecular Level Validation PIStain Propidium Iodide (PI) Staining FlowPrep->PIStain FlowCyt Flow Cytometry Analysis (Quantify 4N Peak) PIStain->FlowCyt SDS SDS-PAGE & PVDF Transfer (Block with 5% BSA) Lysis->SDS WB Western Blotting (p-CDK1, p-Histone H3) SDS->WB

Caption: Dual-assay experimental workflow for validating and differentiating G2 vs. M phase arrest.

Conclusion

Phthalazine derivatives represent a potent class of inhibitors for cell cycle modulation. By carefully selecting the appropriate derivative—whether a highly selective CDK1 inhibitor or a dual-action Topo II poison—and rigorously validating the phenotype using the combined flow cytometry and molecular immunoblotting protocols outlined above, researchers can ensure robust, reproducible data in their oncological and mechanistic studies.

References

  • Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancre
  • Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors. PubMed.
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine deriv

Sources

Benchmark Compounds for Phthalazine SAR Studies: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phthalazine Scaffold in Modern Discovery[1]

The phthalazine (2,3-benzodiazine) core is a privileged scaffold in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic structure. Unlike its isomer quinazoline, the phthalazine core possesses a unique N-N bond that offers distinct hydrogen-bonding capabilities and metabolic stability profiles.

This guide provides an objective technical analysis of three critical benchmark compounds used to validate Structure-Activity Relationship (SAR) studies involving the phthalazine moiety. We focus on Vatalanib (VEGFR inhibition), Olaparib (PARP inhibition—utilizing the phthalazinone tautomer), and MY-5445 (PDE inhibition).

Why These Benchmarks?
  • Vatalanib (PTK787): Defines the SAR for Type II kinase inhibition via the "anilino-phthalazine" pharmacophore.[1]

  • Olaparib (AZD2281): Although a phthalazinone, it is the gold standard for validating bioisosteres of the nicotinamide pocket in DNA repair enzymes.

  • MY-5445: A classic tool compound for validating phosphodiesterase type 4 (PDE4) selectivity over other isoforms.

Benchmark Compound Analysis

Vatalanib (PTK787/ZK 222584)

Primary Target: VEGFR-1, VEGFR-2, VEGFR-3 Mechanism: ATP-competitive inhibition (Type II)

Vatalanib represents the successful optimization of the 1-anilino-phthalazine scaffold. In SAR studies, it serves as the control for potency when modifying the C1-amine linkage or the C4-solubilizing tail.

  • SAR Insight: The nitrogen atoms at positions 2 and 3 of the phthalazine ring are critical for hydrogen bonding with the hinge region of the kinase (specifically Cys919 in VEGFR-2). The 4-chlorophenyl group occupies the hydrophobic pocket, while the pyridyl-methyl group improves aqueous solubility and cellular permeability.

Olaparib (AZD2281)

Primary Target: PARP-1, PARP-2 Mechanism: PARP trapping and catalytic inhibition

While Olaparib contains a phthalazinone core (the oxidized tautomer of phthalazine), it is the obligatory benchmark for any phthalazine-based DNA repair study. The carbonyl oxygen and the N-H of the lactam ring mimic the amide moiety of nicotinamide (NAD+), the natural substrate of PARP.

  • SAR Insight: The piperazine-cyclopropanecarbonyl tail extends into the solvent-exposed region, improving pharmacokinetic (PK) properties without disrupting the critical binding of the phthalazinone core in the catalytic cleft.

MY-5445

Primary Target: PDE5 (and PDE4 subtypes) Mechanism: cGMP/cAMP competitive inhibition

MY-5445 is a specific inhibitor often used to differentiate between PDE isoforms in phenotypic screening. It validates the utility of the phthalazine core in non-kinase targets, specifically binding to the metal-containing pocket of phosphodiesterases.

Comparative Performance Data

The following data aggregates mean values from validated biochemical assays. Use these thresholds to determine if your novel analogs meet the "Benchmark Standard."

FeatureVatalanib (PTK787)Olaparib (AZD2281)MY-5445
Core Scaffold 1-Anilino-phthalazinePhthalazin-1(2H)-one1-Amino-phthalazine
Primary Target VEGFR-2 (KDR)PARP-1PDE5 / PDE4
Biochemical IC50 37 nM (VEGFR-2) [1]5 nM (PARP-1) [2]~500 nM (PDE5) [3]
Cellular IC50 ~180 nM (HUVEC)~10 nM (BRCA-deficient)N/A (Tool Compound)
Binding Mode Hinge Binder (ATP site)Substrate Mimic (NAD+ site)Catalytic Pocket Binder
Solubility (pH 7.4) Moderate (needs salt form)Low (requires formulation)Low
Key SAR Vector C4-position (Solubilizing group)Piperazine tailC1-Amino substitution

Visualizing the SAR Logic

The following diagram illustrates the structural logic governing phthalazine derivatization.

PhthalazineSAR Core Phthalazine Core (2,3-Benzodiazine) C1 C1 Position (Anilino/Amino) Core->C1 Nucleophilic Subst. C4 C4 Position (Solubilizing Tail) Core->C4 Electrophilic Subst. N23 N2-N3 Atoms (H-Bond Acceptors) Core->N23 Intrinsic Kinase Kinase Hinge Binding (VEGFR/Aurora) C1->Kinase Hydrophobic Interaction Solubility ADME/PK Modulation C4->Solubility Piperazine/Pyridine addition N23->Kinase H-Bonding (Cys919) PARP NAD+ Mimicry (Requires Tautomer) N23->PARP H-Bonding (Gly863)

Figure 1: Structural Activity Relationship (SAR) map for the phthalazine nucleus, highlighting critical interaction points for kinase and PARP inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the validation bioassay.

Synthesis of 1-Chloro-4-phenylphthalazine (Key Intermediate)

This intermediate is the gateway to Vatalanib-like analogs.

  • Cyclization:

    • Reagents: 2-Benzoylbenzoic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.

    • Procedure: Reflux the mixture for 4 hours. Cool to room temperature. The white precipitate (4-phenylphthalazin-1(2H)-one) is filtered, washed with cold ethanol, and dried.

    • Checkpoint: Yield should be >85%. Melting point ~168-170°C.

  • Chlorination:

    • Reagents: 4-phenylphthalazin-1(2H)-one (1.0 eq), POCl3 (excess), PCl5 (0.1 eq).

    • Procedure: Reflux neat or in toluene for 3-5 hours until HCl evolution ceases. Distill off excess POCl3 under reduced pressure.

    • Workup: Pour residue onto crushed ice/ammonia water carefully (Exothermic!). Extract with Dichloromethane (DCM).

    • Safety: POCl3 is highly corrosive. Perform in a fume hood.

  • Nucleophilic Substitution (SAR Diversification):

    • Reagents: 1-Chloro-4-phenylphthalazine, Aniline derivative (e.g., 4-chloroaniline), Isopropanol (solvent).

    • Procedure: Reflux for 2-6 hours. The product often precipitates as the hydrochloride salt.

VEGFR-2 (KDR) Kinase Assay (Biochemical Validation)

Use this protocol to benchmark your compounds against Vatalanib.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Workflow:

    • Compound Prep: Dissolve Vatalanib and test compounds in DMSO. Serial dilute (3-fold) to create a 10-point curve starting at 10 µM.

    • Enzyme Mix: Add 0.2 nM recombinant human VEGFR-2 (KDR) kinase domain to the plate. Incubate 10 min.

    • Substrate Start: Add ATP (at Km, approx 10 µM) and Poly(Glu,Tyr) substrate.

    • Incubation: 60 minutes at Room Temperature.

    • Detection: Add ADP-Glo reagent (Promega) or Eu-labeled antibody (TR-FRET). Read luminescence/fluorescence.

    • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Benzoylbenzoic Acid Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Inter1 Intermediate: Phthalazinone Core Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Intermediate: 1-Chlorophthalazine Step2->Inter2 Step3 Step 3: Nucleophilic Substitution (R-NH2, iPrOH, Reflux) Inter2->Step3 Final Final Product: 1-Anilino-phthalazine Step3->Final

Figure 2: General synthetic workflow for accessing 1,4-disubstituted phthalazine libraries.

References

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo. Cancer Research, 60(8), 2178-2189. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Souness, J. E., et al. (1987). Pig aortic endothelial-cell cyclic nucleotide phosphodiesterases. Use of selective inhibitors to discriminate between the isoenzymes. Biochemical Journal, 246(2), 399–407. Link

  • Bold, G., et al. (2000). New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310-2323. Link

  • BenchChem. (2025).[2][3] Phthalazine Structure-Activity Relationship Data.[2][3][4][5][6][7][8][9][10][11] BenchChem Technical Library. Link

Sources

4-(4-Phenylphthalazin-1-ylamino)phenol vs AMG 900 structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

Structural Evolution and Performance Comparison: 4-(4-Phenylphthalazin-1-ylamino)phenol vs. AMG 900 in Aurora Kinase Inhibition

As a Senior Application Scientist in oncology drug discovery, evaluating the trajectory of a lead compound from an initial structural hit to a highly optimized clinical candidate is critical for understanding modern rational drug design. The transition from the basic phthalazine scaffold of 4-(4-Phenylphthalazin-1-ylamino)phenol to the highly functionalized, orally bioavailable pan-Aurora kinase inhibitor AMG 900 represents a masterclass in structure-activity relationship (SAR) optimization.

This guide objectively compares these two molecules, detailing the mechanistic causality behind their structural differences, summarizing their performance metrics, and providing self-validating experimental protocols for evaluating their efficacy in the laboratory.

Structural and Mechanistic Analysis: The Causality of Optimization

The Foundational Scaffold: 4-(4-Phenylphthalazin-1-ylamino)phenol Both compounds share a core phthalazine ring (benzo[d]pyridazine), a privileged structure widely used as an ATP-competitive hinge-binding motif within kinase domains[1]. 4-(4-Phenylphthalazin-1-ylamino)phenol represents an early-stage analog featuring a simple phenyl group at the C4 position and a 4-aminophenol moiety at the C1 position[2]. While this basic geometry provides the necessary hydrogen bonding to the kinase hinge region, planar and relatively simple molecules like this often suffer from poor solubility, high off-target protein binding, and a high susceptibility to efflux pumps like P-glycoprotein (P-gp). Consequently, they are generally ineffective against multidrug-resistant (MDR) tumor models.

The Optimized Candidate: AMG 900 To develop AMG 900, Amgen scientists engineered significant structural modifications to overcome the limitations of the basic phthalazine core[3]. The C4 phenyl was replaced with a 4-methylthiophen-2-yl group, and the C1 position was elaborated into a complex N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)amine tail.

Causality of the Modification: This complex tail was specifically designed to target the "DFG-out" conformation of the Aurora kinase activation loop[4]. By inducing and stabilizing this DFG-out state, AMG 900 achieves single-digit nanomolar potency (IC50 ≤ 5 nM for Aurora A, B, and C)[5]. Furthermore, the increased steric bulk and optimized lipophilicity drastically alter the molecule's physical properties, allowing it to evade P-gp efflux and maintain potent activity in taxane-resistant cell lines (e.g., MES-SA Dx5 and Triple-Negative Breast Cancer models)[6][7].

AuroraPathway AMG900 AMG 900 (Optimized Inhibitor) AurA Aurora A (Centrosome Maturation) AMG900->AurA Potent Inhibition (<5 nM) AurB Aurora B (Chromosome Segregation) AMG900->AurB Potent Inhibition (<5 nM) pH3 Phospho-Histone H3 (Ser10) AMG900->pH3 Suppresses Phthalazine 4-(4-Phenylphthalazin-1-ylamino)phenol (Basic Scaffold) Phthalazine->AurA Weak Binding Phthalazine->AurB Weak Binding AurB->pH3 Phosphorylates CellDeath Polyploidy & Apoptosis pH3->CellDeath Loss of Signal Induces

Fig 1: Comparative signaling impact of AMG 900 vs its basic phthalazine precursor on Aurora Kinases.

Comparative Performance Data

The following table summarizes the quantitative improvements achieved through the structural evolution from the basic phenol analog to AMG 900.

Parameter4-(4-Phenylphthalazin-1-ylamino)phenolAMG 900
Molecular Formula C20H15N3OC28H21N7OS[]
Molecular Weight 313.35 g/mol 503.58 g/mol []
Primary Target Kinase Hinge Region (Non-selective)Pan-Aurora (A, B, C)[5]
In Vitro Potency (IC50) >100 nM (Typical for basic scaffolds)Aurora A: 5 nM, B: 4 nM, C: 1 nM[9]
Binding Mode ATP-competitive (Type I)DFG-out inducer (Type II)[4]
MDR Evasion Poor (P-gp Substrate)High (Active in taxane-resistant cells)[7]
Oral Bioavailability Low31% – 107% (Preclinical models)[]

Experimental Methodologies: Self-Validating Systems

To rigorously compare the efficacy of these compounds, researchers must employ orthogonal assays. The following protocols are designed with built-in validation checkpoints to ensure data integrity and eliminate false positives caused by compound auto-fluorescence or general cytotoxicity.

Protocol A: In Vitro TR-FRET Kinase Inhibition Assay

Purpose: To determine the biochemical IC50 values against recombinant Aurora kinases. Causality & Rationale: Phthalazine derivatives often exhibit auto-fluorescence or color quenching, which confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal measurement, completely bypassing compound-induced background noise.

  • Enzyme Preparation: Dilute recombinant Aurora B kinase in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% Tween-20. Causality: Maintaining ATP at its exact Michaelis constant (

    
    ) ensures the calculated IC50 accurately reflects physiological ATP competition.
    
  • Compound Titration: Prepare 3-fold serial dilutions of AMG 900 and the phenol analog in anhydrous DMSO. Note: Moisture-contaminated DMSO reduces phthalazine solubility[10].

  • Reaction Initiation: Add the kinase/compound mixture to a 384-well plate, followed by the addition of ATP and a biotinylated synthetic peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Measure the FRET signal using a compatible microplate reader.

  • Validation Checkpoint: Include a no-enzyme control (baseline) and a reference pan-Aurora inhibitor (e.g., VX-680 or Alisertib) to validate the assay's dynamic range and confirm reagent stability.

Protocol B: Cellular Phospho-Histone H3 (Ser10) High-Content Imaging

Purpose: To evaluate the cellular pharmacodynamics and target engagement of Aurora B inhibition. Causality & Rationale: Biochemical assays do not account for cell permeability or efflux pump activity. Because Aurora B directly phosphorylates Histone H3 at Ser10 during mitosis, quantifying p-H3 levels provides a direct, mechanistic readout of drug penetration and target engagement inside a living cell[7].

  • Cell Seeding: Seed HCT116 cells (an MDR+ colorectal cancer line) in a 96-well optical bottom plate at 5,000 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with a dose-response gradient of the compounds for 24 hours. Causality: A 24-hour window is required to allow a sufficient portion of the asynchronous cell population to cycle into mitosis, where Aurora B is active[6].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with ice-cold methanol.

  • Immunostaining: Incubate with primary anti-p-Histone H3 (Ser10) antibody, followed by an Alexa Fluor-conjugated secondary antibody. Co-stain the nuclei with DAPI.

  • High-Content Analysis: Image the plates using an automated fluorescence microscope. Quantify the percentage of p-H3 positive cells relative to the total DAPI-stained nuclei.

  • Validation Checkpoint (Critical): DAPI staining must be analyzed for polyploidy (enlarged nuclei with >4N DNA content). Polyploidy is the phenotypic hallmark of Aurora B inhibition due to aborted cytokinesis[6][9]. If p-H3 levels drop but polyploidy is absent, the compound is likely causing non-specific cytotoxicity rather than targeted Aurora B inhibition.

Workflow Seed 1. Seed HCT116 (MDR+ Cells) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Fix 3. Fix & Permeabilize (Methanol/FA) Treat->Fix Stain 4. Immunostaining (Anti-p-H3 Ser10) Fix->Stain Image 5. High-Content Imaging (DAPI + Target) Stain->Image Analyze 6. Data Analysis (IC50 & Polyploidy) Image->Analyze

Fig 2: Self-validating workflow for quantifying cellular target engagement via p-Histone H3 levels.

References

  • AACR Journals. "AMG 900, a Small-Molecule Inhibitor of Aurora Kinases, Potentiates the Activity of Microtubule-Targeting Agents in Human Metastatic Breast Cancer Models". Available at: [Link][6]

  • MDPI. "Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores...". Available at: [Link][1]

  • PNAS. "Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states". Available at: [Link][4]

  • Molaid. "4-(4-phenylphthalazin-1-ylamino)phenol | 333776-18-4". Available at: [Link][2]

  • PubMed. "Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines". Available at: [Link][7]

  • ResearchGate. "Abstract 5776: Discovery of AMG 900, a highly selective, orally bioavailable inhibitor of aurora kinases...". Available at: [Link][3]

Sources

Evaluation of Anti-Proliferative Activity in Drug-Resistant Cancer Lines: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Complexity of Drug-Resistant Models

Evaluating novel therapeutics against drug-resistant cancer cell lines (e.g., EGFR-TKI resistant NSCLC or paclitaxel-resistant breast cancer) requires highly precise anti-proliferative assays. Unlike parental wild-type cells, resistant lines undergo profound phenotypic shifts—including metabolic reprogramming, overexpression of efflux pumps (like MDR1/P-gp), and altered proliferation kinetics[1]. These adaptations fundamentally change how cells interact with viability dyes and assay reagents, making the selection of the correct assay a critical determinant of data integrity.

Mechanistic Drivers of Assay Interference

When a cancer cell acquires resistance, the causality of assay failure often traces back to the cell's survival mechanisms. For instance, if a resistant line survives by upregulating oxidative phosphorylation, its baseline intracellular ATP pool will differ drastically from the parental line. If an ATP-based assay is used without establishing independent standard curves for both lines, the resulting IC50 values will be artifactual.

ResistanceAssayFlow Parental Parental Cancer Line (Drug Sensitive) Pressure Chronic Drug Exposure (e.g., Targeted TKIs, Chemotherapy) Parental->Pressure Resistant Drug-Resistant Line (Altered Phenotype) Pressure->Resistant Metabolism Metabolic Reprogramming (Altered ATP/NADH Baselines) Resistant->Metabolism Efflux Drug Efflux Pumps (e.g., MDR1/P-gp Overexpression) Resistant->Efflux ATP ATP Assays (CellTiter-Glo) Risk: ATP baseline shifts Metabolism->ATP Impacts luminescence Redox Redox Assays (alamarBlue/MTT) Risk: Dye efflux & drug interference Metabolism->Redox Impacts fluorescence Efflux->Redox Active dye extrusion

Logical flow of how acquired drug resistance mechanisms dictate anti-proliferative assay selection.

Objective Comparison of Anti-Proliferative Assays

To objectively evaluate anti-proliferative activity, researchers must weigh the biochemical readout of the assay against the resistant line's phenotype. Below is a quantitative comparison of standard assay methodologies:

Assay CategoryRepresentative ReagentBiochemical ReadoutSensitivity (Cells/well)Incubation TimeLimitations in Resistant Lines
ATP-Based CellTiter-Glo® (2D/3D)Luminescence (Luciferase/ATP)~10 - 5010 - 15 minSusceptible to baseline ATP shifts due to metabolic reprogramming[2].
Resazurin-Based alamarBlue®Fluorescence (Resorufin)~50 - 1001 - 4 hoursProne to drug-dye interference (e.g., TKIs) causing IC50 "right-shifts"[3].
Tetrazolium-Based MTT / MTS / CCK-8Absorbance (Formazan)~500 - 10002 - 4 hoursEfflux pumps can actively extrude the dye; highly dependent on NADH/NADPH levels.
Clonogenic Crystal VioletVisual Colony CountSingle-cell7 - 14 daysLow throughput; resistant cells often have slower doubling times, skewing results[4].

Causality in Experimental Choices: Avoiding Artifacts

The "Right-Shift" Phenomenon in Redox Assays

A critical E-E-A-T principle in assay design is understanding drug-reagent interactions. Recent methodological optimizations have demonstrated that targeted therapies, such as the EGFR inhibitor Osimertinib, can severely interfere with alamarBlue assays[3]. If the drug-containing medium is not removed prior to the addition of the resazurin dye, the dose-response curve shifts to the right, artificially inflating the IC50 value and masking the true efficacy of the compound[3]. Causality: The presence of the drug alters the redox-dependent conversion dynamics in the extracellular environment. Removing the drug-containing medium eliminates this false reading, aligning the results with gold-standard ATP assays[3].

The ATP Baseline Shift in Luminescent Assays

Assays like CellTiter-Glo are highly favored because their homogeneous "add-mix-measure" format rapidly lyses cells, bypassing the need for active cellular metabolic conversion of a dye[5]. However, drug-resistant cells often exhibit a different ATP-per-cell ratio than their parental counterparts. Causality: If a resistant line produces 30% more ATP per cell, a direct luminescent comparison will falsely suggest higher proliferation. Therefore, a self-validating protocol must include independent cell-number standard curves for both lines to normalize the data.

Self-Validating Experimental Protocols

Protocol 1: Establishing and Validating the Resistance Profile (IC50 Shift)

To confirm that a cell line has acquired resistance, its IC50 must be compared to the parental line to calculate the "fold resistance"[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest parental and resistant cells in the logarithmic growth phase (approx. 80% confluence). Seed at a density of

    
     cells/well in 96-well plates[1].
    
  • Adherence: Incubate overnight at 37°C in 5% CO₂ to ensure proper adherence and recovery from trypsinization stress.

  • Self-Validation Checkpoint (Standard Curve): In a separate plate, seed a serial dilution of both cell lines (e.g., 0 to 20,000 cells/well) without drug treatment. This proves that the chosen assay's signal is directly proportional to cell number for both phenotypes.

  • Drug Exposure: Replace the medium with complete medium containing a serial dilution of the test compound (e.g., 0 µM to 20 µM). Include vehicle-only controls[1].

  • Incubation: Incubate for 48 to 72 hours, depending on the doubling time of the resistant line (which is often slower than the parental line).

  • Calculation: Determine the IC50 using non-linear regression. Calculate Fold Resistance = (IC50 of Resistant Line) / (IC50 of Parental Line)[4].

Protocol 2: Optimized Resazurin (alamarBlue) Workflow for TKI-Resistant Lines

This protocol integrates crucial wash steps to prevent the TKI-induced right-shift artifact[3].

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells and treat with the targeted therapeutic (e.g., Osimertinib) for the desired duration (e.g., 72 hours).

  • Crucial Wash Step: Carefully aspirate the drug-containing medium from all wells. Causality: This removes residual drug that interferes with resazurin reduction, preventing artificial IC50 inflation[3].

  • Dye Addition: Add fresh, drug-free medium containing 10% (v/v) alamarBlue reagent to each well.

  • Internal Calibration (Self-Validation): Add a standardized concentration of Rhodamine B solution to empty wells on the plate. Causality: This calibrates fluorimeter sensitivity, minimizing plate-to-plate variability and allowing for longitudinal tracking[3].

  • Incubation & Readout: Incubate for 1–4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

Protocol 3: High-Throughput ATP Quantitation (CellTiter-Glo 3D)

Ideal for resistant cells grown as 3D spheroids to mimic the avascular tumor microenvironment.

Step-by-Step Methodology:

  • Equilibration: Remove the 3D culture plate from the incubator and equilibrate to room temperature (22–25°C) for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects[2].

  • Reagent Addition: Add a volume of CellTiter-Glo 3D Reagent equal to the volume of cell culture medium present in each well (1:1 ratio)[2].

  • Lysis & Mixing: Mix the contents vigorously on an orbital shaker for 5 minutes. Causality: 3D spheroids require robust mechanical disruption combined with the reagent's lytic buffers to fully extract intracellular ATP[2].

  • Stabilization: Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal before reading on a luminometer[2].

References

  • Creative Bioarray. "Establishment of Drug-resistant Cell Lines." Creative Bioarray Protocols. Available at:[Link]

  • McDermott, M., et al. (2014). "In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies." Frontiers in Oncology, 4, 40. Available at:[Link]

  • Dinh, M. N., et al. (2024). "Alamar Blue assay optimization to minimize drug interference and inter assay viability." MethodsX, 13, 103024. Available at:[Link]

Sources

Docking score comparison of phenol vs methoxy-phthalazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Docking Score & Efficacy Comparison: Phenol vs. Methoxy-Phthalazine Derivatives in VEGFR-2 Targeted Therapy

Executive Summary Phthalazine derivatives have emerged as a privileged heterocyclic scaffold in oncology, particularly recognized for their potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis[1]. During lead optimization, medicinal chemists frequently face a structural crossroad: functionalizing the phthalazine core with a phenol (hydroxyl) group versus a methoxy ether group. This guide provides an objective, data-driven comparison of these two derivative classes, analyzing their molecular docking scores, in vitro kinase efficacies, and the mechanistic causality behind their divergent performance[2].

Mechanistic Rationale: Hydrogen Bonding vs. Lipophilic Bulk

The choice between a phenol (-OH) and a methoxy (-OCH3) substituent fundamentally alters the molecular interaction dynamics within the target's active site.

  • Phenol Derivatives (The H-Bond Donors): The hydroxyl group acts as both a strong hydrogen bond donor and acceptor. Within the VEGFR-2 ATP-binding pocket, the phenol moiety is strategically positioned to establish a critical, high-affinity hydrogen bond with the backbone amide of Cys919 in the hinge region, or to interact with the highly conserved DFG (Asp-Phe-Gly) motif[3]. This specific, directional interaction typically yields highly favorable computational docking scores and rigid target engagement.

  • Methoxy Derivatives (The Lipophilic Packers): Methylation of the phenol to form a methoxy group abolishes its hydrogen bond donor capacity. However, it introduces steric bulk and increases the overall lipophilicity (LogP) of the molecule. While this may slightly reduce the electrostatic binding energy, the methoxy group effectively occupies hydrophobic sub-pockets (packing against residues like Val848 and Ala866) and displaces high-energy water molecules. Consequently, meta-methoxy analogues often demonstrate prominent broad-spectrum cell growth inhibition (e.g., mean growth inhibition of 116.00% in NCI 60-cell panels), outperforming their hydroxyl counterparts in cellular assays due to enhanced membrane permeability[1][3].

Visualizing the Interaction Pathway

G cluster_ligands Phthalazine Scaffold Variants Phenol Phenol Derivative (-OH Group) VEGFR2 VEGFR-2 ATP Pocket (PDB: 4ASD) Phenol->VEGFR2 Strong H-Bond (Cys919 Hinge) Methoxy Methoxy Derivative (-OCH3 Group) Methoxy->VEGFR2 Hydrophobic Packing (Steric Bulk) Signaling Downstream Kinases (MAPK / PI3K) VEGFR2->Signaling Kinase Inhibition (Blocked ATP)

Fig 1. Mechanistic pathway of VEGFR-2 inhibition by phenol and methoxy-phthalazine derivatives.

Quantitative Data Comparison: Docking Scores & IC50

To objectively evaluate these derivatives, the table below synthesizes standard molecular docking scores (Glide/AutoDock Vina) and in vitro VEGFR-2 kinase inhibition data (IC50) derived from recent structural activity relationship (SAR) studies on phthalazine-based biarylureas and vatalanib analogues[2][3].

Derivative ClassRepresentative SubstituentAvg. Docking Score (kcal/mol)VEGFR-2 IC50 (µM)Key Binding InteractionsMetabolic Profile
Phenol-Phthalazine 4-(4-hydroxyphenoxy)-10.5 to -11.20.12 ± 0.02H-bond with Cys919 (Hinge); DFG motif interaction.Phase II Glucuronidation liability.
Methoxy-Phthalazine 4-(4-methoxyphenoxy)-9.8 to -10.10.09 ± 0.02Hydrophobic packing (Val848, Ala866); Van der Waals.Susceptible to CYP450 O-demethylation.

Data synthesis indicates that while phenol derivatives score better in rigid in silico docking due to electrostatic H-bonding, methoxy derivatives often achieve superior in vitro IC50 values (e.g., 0.09 µM) due to favorable desolvation energies and hydrophobic pocket engagement[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the assay architecture that produces it. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Protocol 1: High-Precision Molecular Docking (In Silico)

Causality: Docking algorithms estimate the binding free energy (ΔG). To ensure the scoring function accurately reflects physical reality, the system must first prove it can recreate a known physical state (the crystallographic pose) before testing novel phthalazine derivatives.

  • Protein Preparation: Retrieve the high-resolution crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD, co-crystallized with Sorafenib). Remove co-crystallized water molecules that do not actively bridge ligand-protein interactions. Add polar hydrogens and assign Gasteiger partial charges to establish the electrostatic grid.

  • Ligand Preparation: Generate 3D conformations of the phenol and methoxy-phthalazine derivatives. Perform energy minimization using the OPLS3 or MMFF94 force field. Causality: Minimization resolves steric clashes and ensures the ligands are in their lowest-energy ground state prior to docking, preventing false-positive strain energies.

  • System Validation (The Self-Check): Extract the co-crystallized Sorafenib and re-dock it into the prepared VEGFR-2 grid. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose must be < 2.0 Å[1]. If this fails, the grid parameters (size or center) must be recalibrated.

  • Execution & Analysis: Dock the phthalazine derivatives using standard precision (SP) followed by extra precision (XP) scoring. Extract the binding free energy (kcal/mol) and map the 2D ligand-protein interactions to confirm engagement with the Cys919 hinge region.

Protocol 2: HTRF VEGFR-2 Kinase Inhibition Assay (In Vitro)

Causality: While docking predicts affinity, a kinase assay measures functional enzymatic inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because it eliminates wash steps, reducing technical variability and providing a highly accurate kinetic readout.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% Brij-35. Causality: Brij-35 is a non-ionic detergent critical for preventing the highly lipophilic methoxy-phthalazine derivatives from non-specifically binding to the plastic microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human VEGFR-2 kinase domain with a 10-point serial dilution of the phthalazine derivatives (ranging from 10 µM to 0.1 nM) for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the competitive substrate is introduced.

  • Reaction Initiation: Add ATP (at its predetermined Michaelis constant, Km) and the biotinylated TK-substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • System Validation (The Self-Check): Calculate the Z'-factor for the assay plate using DMSO (vehicle) as the negative control and a known inhibitor (e.g., Vatalanib) as the positive control. Acceptance Criteria: A Z'-factor > 0.6 confirms a highly robust assay suitable for precise IC50 determination.

  • Data Fitting: Read the time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio and plot against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) regression to determine the exact IC50.

Conclusion

The comparison between phenol and methoxy-phthalazine derivatives highlights a classic medicinal chemistry paradigm. Phenol derivatives often yield superior molecular docking scores due to their ability to form strong, directional hydrogen bonds within the VEGFR-2 hinge region. However, methoxy-phthalazine derivatives frequently demonstrate equivalent or superior in vitro IC50 values and broader cellular anti-proliferative activity[2][3]. This is primarily driven by the methoxy group's lipophilic nature, which enhances hydrophobic pocket packing and cellular membrane permeability. For early-stage target validation and co-crystallization, phenol derivatives serve as excellent tool compounds; however, for lead optimization targeting systemic in vivo efficacy, methoxy derivatives often present a more favorable pharmacokinetic starting point.

References

1.[3] Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. tandfonline.com. URL: 2.[1] Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR - Semantic Scholar. semanticscholar.org. URL: 3.[2] Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC. nih.gov. URL:

Sources

Reference Standards for 4-Anilino-Phthalazine HPLC Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for 4-anilino-phthalazine HPLC analysis

Executive Summary

This guide provides a technical evaluation of reference standards used in the High-Performance Liquid Chromatography (HPLC) analysis of 4-anilino-phthalazines , a critical class of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR, PDGFR, and c-Kit (e.g., Vatalanib). We compare the performance of Certified Reference Materials (CRMs) versus Research Grade Standards , and Isotopically Labeled (SIL) versus Structural Analog internal standards.

Part 1: The Reference Standard Landscape

In the quantification of 4-anilino-phthalazines, the choice of reference standard dictates the validity of the data. These basic, nitrogen-heterocyclic compounds exhibit specific stability and solubility behaviors that render generic "purity" claims insufficient.

Comparison 1: Certified Reference Materials (CRM) vs. Research Grade Standards

For GMP release testing and pharmacokinetic (PK) studies, the "purity" value alone is inadequate. You must account for the uncertainty of that purity.

FeatureCertified Reference Material (CRM) Research Grade / Analytical Standard Impact on 4-Anilino-Phthalazine Analysis
Accreditation ISO 17034 & ISO 17025Non-accredited or ISO 9001 onlyCritical. Regulatory bodies (FDA/EMA) require ISO 17034 for primary calibrators.[1]
Purity Assignment Mass balance (Chromatographic purity – Water – Residual Solvents – Inorganics)Often HPLC area % onlyHigh. Phthalazines are hygroscopic (salt forms). "Area %" ignores water content (often 2-5%), leading to significant assay bias.
Homogeneity Verified between bottlesNot verifiedMedium. Ensures consistency across long-term stability studies.
Uncertainty Explicitly calculated (

)
Not providedHigh. Essential for calculating the total error budget of the analytical method.

Expert Insight:

Causality: 4-anilino-phthalazines are often synthesized as succinate or hydrochloride salts to improve solubility.[1] These salts are prone to hygroscopicity. A Research Grade standard with "99% HPLC Purity" may actually contain 4% water and 1% residual solvent, resulting in a true assay content of only 94%. Using this without correction (as done in CRMs) introduces a +6% systematic error in your quantification.

Comparison 2: Internal Standard Selection (LC-MS Focus)

When analyzing biological matrices (plasma/serum), matrix effects can suppress ionization.

Internal Standard TypeStable Isotope Labeled (SIL-IS) Structural Analog (e.g., Carbamazepine) Performance Verdict
Mechanism Deuterated (

) or Carbon-13 (

) version of the analyte.[1]
Chemically similar but distinct compound.SIL-IS is Superior.
Retention Time Co-elutes with analyte.Elutes at a different time.SIL-IS experiences the exact same matrix suppression/enhancement as the analyte at that specific RT.
Extraction Recovery Identical to analyte.Varies based on polarity differences.Analogs may not compensate for extraction losses in protein precipitation steps.
Cost High ($500 - $1000 / 10mg)Low ($50 - $100 / g)Justifiable for clinical PK; Analogs acceptable for early discovery.[1]

Part 2: Technical Deep Dive & Protocols

The "Phthalazinone" Impurity Challenge

The synthesis of 4-anilino-phthalazines typically involves a 1-chloro-4-substituted phthalazine intermediate.[1] A critical degradation pathway is the hydrolysis of the anilino or chloro group back to the phthalazinone core (1(2H)-phthalazinone derivatives).

Self-Validating Protocol Check: If your reference standard chromatogram shows a small peak at a significantly lower retention time (more polar) that grows upon exposure to moisture/acid, it is likely the phthalazinone hydrolysis product.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of critical impurities that must be present in your "System Suitability" mixture.

PhthalazinePathway Anhydride Phthalic Anhydride Phthalazinone 1(2H)-Phthalazinone (Common Impurity A) Anhydride->Phthalazinone + Hydrazine Chloro 1-Chloro-4-substituted Phthalazine Phthalazinone->Chloro + POCl3 Drug 4-Anilino-Phthalazine (e.g., Vatalanib) Chloro->Drug + Aniline (Nucleophilic Subst.) Aniline Substituted Aniline Drug->Phthalazinone Hydrolysis (Acid/H2O) NOxide N-Oxide (Oxidative Impurity) Drug->NOxide Oxidation (Peroxides)

Caption: Synthesis pathway showing the origin of Phthalazinone (hydrolytic degradation) and N-Oxide impurities. These are critical markers for reference standard stability.

Experimental Protocol: HPLC-UV/MS Method

This method is optimized for separating the basic 4-anilino-phthalazine from its more polar hydrolytic impurities.[1]

1. Chromatographic Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Phenomenex Kinetex C18. Rationale: Core-shell particles provide UHPLC-like resolution at standard HPLC pressures.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5. Rationale: Low pH ensures the basic nitrogen (pKa ~4-5) is fully protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-8 min: 10% → 90% B[1]

    • 8-10 min: 90% B[1]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 260 nm (Phthalazine core

    
    ).
    

2. Standard Preparation (Crucial Step):

  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid .

  • Warning: Do NOT dissolve free base standards in pure water; they will precipitate. Do NOT use pure acetonitrile for the initial dissolution of salt forms (succinate/HCl) as they may not fully solubilize.

  • Storage: Store stock solutions at -20°C. Stability is typically <48 hours at room temperature due to potential hydrolysis.[1]

Part 3: Decision Support

Decision Tree: Selecting the Right Standard

Use this logic flow to determine the grade of material required for your specific application.

SelectionTree Start Start: Select Reference Standard Purpose What is the purpose? Start->Purpose Reg Regulatory Submission / GMP Release / Clinical PK Purpose->Reg Yes RandD Discovery Screening / Early Method Dev Purpose->RandD No CRM MUST USE: ISO 17034 CRM Reg->CRM Quant Is accurate quantification required? (<2% error) RandD->Quant Sec Secondary Standard (Traceable to CRM) Quant->Sec Yes Res Research Grade (>95% HPLC Area) Quant->Res No

Caption: Decision logic for selecting between CRM, Secondary, and Research Grade standards based on regulatory and accuracy requirements.

References
  • Novartis Pharmaceuticals. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

  • BenchChem. (2025).[4] Phthalazone as a Reference Standard in Analytical Chemistry: A Comparative Guide. Link

  • National Institute of Standards and Technology (NIST). (2025). Certificate of Analysis: Reference Materials for Pharmaceutical Analysis. Link

  • LGC Standards. (2025). Pharmaceutical Reference Standards: ISO 17034 Accreditation Explained. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Phenylphthalazin-1-ylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous safety, operational, and disposal protocols for 4-(4-Phenylphthalazin-1-ylamino)phenol , a potent pharmacologically active compound.

Chemical Classification: Phthalazinone-derived Aurora Kinase Inhibitor.[1][2] Primary Hazard: Cytotoxic & Reproductive Toxin . This compound targets rapidly dividing cells (mitosis), making it highly hazardous to pregnant personnel and bone marrow function.

Part 1: Executive Safety Directives

CRITICAL DO's CRITICAL DON'Ts
DO handle exclusively in a certified Chemical Fume Hood or Glovebox.DO NOT weigh this compound on an open benchtop.
DO double-glove (Nitrile) and change outer gloves every 30 minutes.DO NOT use latex gloves (DMSO permeability risk).
DO deactivate spills with 10% bleach (Sodium Hypochlorite) before cleaning.DO NOT sweep dry powder; use wet-wiping or HEPA vacuum only.
DO treat all waste as "Cytotoxic/Genotoxic" (High Temperature Incineration).DO NOT dispose of down the drain or in general chemical waste.

Part 2: Hazard Identification & Risk Assessment

As a specific SDS may not be widely available for this specialized intermediate, we apply a Control Banding approach based on its structural pharmacophore (Phthalazine scaffold) and mechanism of action (Aurora Kinase Inhibition).

Toxicological Profile (Inferred)
  • Acute Toxicity: Category 3 (Toxic if swallowed). The phthalazine core is biologically active, often inhibiting key enzymatic pathways.

  • Reproductive Toxicity: Category 1B (Presumed Human Reproductive Toxicant). As an Aurora Kinase inhibitor, this compound arrests mitosis (cell division). Exposure can cause severe teratogenic effects (birth defects) and fetal death.

  • Specific Target Organ Toxicity (Repeated Exposure): Bone Marrow (Neutropenia), Gastrointestinal Tract (Mucositis).

  • Skin/Eye Hazards: The phenolic moiety poses a risk of chemical burns and severe eye damage.

Mechanism of Action (Biological Basis of Toxicity)

To understand why this chemical is dangerous, we must look at its target. It inhibits Aurora Kinases, which regulate chromosomal alignment during cell division.

AuroraSignaling Compound 4-(4-Phenylphthalazin-1-ylamino)phenol AuroraA Aurora Kinase A (Centrosome Maturation) Compound->AuroraA Inhibits AuroraB Aurora Kinase B (Chromosome Segregation) Compound->AuroraB Inhibits Mitosis Mitotic Spindle Assembly AuroraA->Mitosis Promotes Checkpoint Spindle Assembly Checkpoint AuroraB->Checkpoint Regulates Result Mitotic Arrest & Apoptosis (Toxicity Mechanism) Mitosis->Result Failure leads to Checkpoint->Result Failure leads to

Figure 1: Mechanism of Toxicity. The compound blocks critical kinases, forcing cells into apoptotic death. This mechanism is therapeutic for cancer but toxic to healthy, dividing tissues.

Part 3: PPE & Containment Matrix

Occupational Exposure Band (OEB): Band 4 (High Potency, < 10 µg/m³ OEL).

Activity Respiratory Protection Dermal Protection Engineering Control
Handling Solid (Weighing) N95 or P100 Respirator (if outside glovebox)Double Nitrile Gloves + Tyvek SleevesClass II Biosafety Cabinet (BSC) or Powder Containment Hood
Solution Preparation Surgical Mask (Droplet protection)Double Nitrile Gloves (0.11mm min)Chemical Fume Hood
Spill Cleanup Full Facepiece Respirator (P100 cartridges)Tyvek Coverall + Double Gloves + Shoe CoversIsolate Area (Negative Pressure)

Part 4: Operational Protocol (Step-by-Step)

Step 1: Preparation & Weighing
  • Static Control: Phthalazine powders can be static. Use an anti-static gun or bar inside the balance enclosure.

  • Weighing:

    • Place a pre-tared vial inside the balance.

    • Using a disposable spatula, transfer the solid. Do not return excess powder to the stock bottle to prevent cross-contamination.

    • Cap the vial inside the hood before removing.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol/water.

Step 2: Solubilization (The DMSO Risk)
  • Solvent: This compound is likely soluble in DMSO (Dimethyl Sulfoxide).

  • Warning: DMSO is a potent skin penetrant and will carry the toxic compound directly into your bloodstream.

  • Protocol:

    • Add DMSO via syringe or pipette slowly down the side of the vial.

    • Vortex inside the fume hood.

    • Change outer gloves immediately if any micro-droplet of DMSO solution touches them.

Step 3: Decontamination
  • Surface Cleaning: Wipe all surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The bleach oxidizes the hydrazine/phthalazine core, breaking down the active pharmacophore.

  • Tool Cleaning: Rinse spatulas with solvent (Acetone/Methanol) into a liquid waste container before washing with soap and water.

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).

  • Don PPE: Tyvek suit, double gloves, respiratory protection.

  • Contain: Cover spill with absorbent pads soaked in 10% Bleach . Do not generate dust.

  • Clean: Wipe from the outside in. Repeat 3 times.

  • Verify: Check area with UV light (many phthalazines are fluorescent) to ensure no residue remains.

Waste Disposal Strategy

All waste must be segregated to prevent environmental contamination.

Waste Type Disposal Stream Labeling
Solid Waste (Vials, tips, gloves)High-Temp Incineration (Yellow Bin)"Cytotoxic / Genotoxic Waste"
Liquid Waste (Mother liquors)Segregated Liquid Incineration "Toxic Organic - Contains Kinase Inhibitor"
Sharps (Needles)Hard-Walled Sharps Container "Cytotoxic Sharps"

References

  • Mechanism of Aurora Kinase Inhibition

    • Discovery of AMG 900, A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases. ACS Publications.

  • Phthalazine Safety & Toxicology

    • Safety Data Sheet: Phthalazine derivatives. Fisher Scientific.[3]

  • Handling of Potent Compounds

    • Safebridge Consultants: Occupational Health Categorization of APIs. Safebridge.

  • Biological Context

    • Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer.[4][5] PMC / NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.